molecular formula C10H7NO3 B1436762 7-Hydroxyquinoline-3-carboxylic acid CAS No. 659730-27-5

7-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B1436762
CAS No.: 659730-27-5
M. Wt: 189.17 g/mol
InChI Key: RFVSBXGQVAGYJQ-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-hydroxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVSBXGQVAGYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631111
Record name 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659730-27-5
Record name 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxyquinoline-3-carboxylic acid
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Foundational & Exploratory

7-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this extensive family, 7-Hydroxyquinoline-3-carboxylic acid and its derivatives are emerging as compounds of significant interest. This technical guide provides a comprehensive overview of the known biological activities of this molecular framework, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. While direct studies on the parent this compound are nascent, this document will delve into the established activities of its closely related analogs, providing a robust foundation for future investigation and application. We will explore its potential as an anticancer, anti-inflammatory, and antibacterial agent, grounded in mechanistic insights and supported by detailed experimental protocols.

Anticancer Activity: Targeting Cellular Metabolism

The proliferation of cancer cells is intrinsically linked to alterations in cellular metabolism. One promising therapeutic strategy is the inhibition of key metabolic enzymes that are upregulated in tumors. Derivatives of this compound have demonstrated potential in this arena, specifically as inhibitors of cellular respiration and malate dehydrogenase.

Mechanism of Action: Inhibition of Malate Dehydrogenase and Cellular Respiration

Research into 7-substituted 4-hydroxyquinoline-3-carboxylic acids has revealed their capacity to disrupt cancer cell metabolism[1]. These compounds have been shown to inhibit the respiration of Ehrlich ascites cells, a model for studying cancer cell metabolism[1]. A key intracellular target identified is malate dehydrogenase (MDH), an enzyme crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.

The inhibitory activity of these compounds against Ehrlich ascites cell respiration has been correlated with their lipophilicity (π), while their inhibition of malate dehydrogenase is related to their molar refractivity (MR)[1]. This suggests that the molecular properties of substituents on the quinoline ring can be fine-tuned to optimize these anticancer effects. The general antiproliferative properties of quinoline-3-carboxylic acid derivatives against various cancer cell lines, including MCF-7 (breast cancer), further underscore the potential of this scaffold in oncology[2][3].

Experimental Protocol: Malate Dehydrogenase Inhibition Assay

To assess the inhibitory potential of this compound or its analogs against malate dehydrogenase, a continuous spectrophotometric assay can be employed.

Principle: The enzymatic activity of MDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

    • Substrate Solution: 10 mM oxaloacetate in assay buffer.

    • NADH Solution: 2.5 mM NADH in assay buffer.

    • Enzyme Solution: Porcine heart malate dehydrogenase (e.g., Sigma-Aldrich) diluted in assay buffer to a final concentration of 1-2 units/mL.

    • Test Compound Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM. Serial dilutions are then made in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 150 µL of assay buffer.

      • 10 µL of NADH solution.

      • 10 µL of the test compound at various concentrations (or DMSO for control).

      • 10 µL of enzyme solution.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the oxaloacetate solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization of the Proposed Anticancer Mechanism

anticancer_mechanism cluster_cell Cancer Cell Compound 7-Hydroxyquinoline- 3-carboxylic Acid Derivative MDH Malate Dehydrogenase (in Mitochondria) Compound->MDH Inhibition Cell_Membrane Cell Membrane TCA_Cycle TCA Cycle MDH->TCA_Cycle Essential for Proliferation Cell Proliferation MDH->Proliferation Inhibition leads to reduced proliferation Cell_Respiration Cellular Respiration TCA_Cycle->Cell_Respiration ATP_Production ATP Production Cell_Respiration->ATP_Production ATP_Production->Proliferation Drives

Caption: Proposed mechanism of anticancer activity via inhibition of malate dehydrogenase.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Quinoline-3-carboxylic acids have demonstrated notable anti-inflammatory properties, suggesting a potential role for this compound in this therapeutic area.

Mechanistic Insights: Modulation of Immune Cell Function

Studies on substituted quinoline carboxylic acids have indicated that their anti-inflammatory effects may be distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[4]. While many NSAIDs act through the inhibition of cyclooxygenase (COX) enzymes, some quinoline derivatives show efficacy in models of inflammation without affecting COX or lipoxygenase activities[4].

The anti-inflammatory and antiarthritic properties of certain quinoline carboxylic acids are thought to be mediated through the downregulation of T-cell function[4]. Furthermore, quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages[5]. This suggests an immunomodulatory mechanism, potentially involving the inhibition of pro-inflammatory cytokine production or signaling pathways activated by LPS.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay:

    • To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the original plate.

Visualization of the Anti-inflammatory Workflow

anti_inflammatory_workflow Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Pre-treatment Pre-treat with This compound Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Griess_Assay Perform Griess Assay for NO Measurement Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data and Determine IC₅₀ Griess_Assay->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.

Antibacterial Activity

The quinoline scaffold is famously associated with antibacterial activity, with fluoroquinolones being a prominent class of antibiotics. While the specific antibacterial profile of this compound is not extensively documented, the broader class of quinoline carboxylic acids and hydroxyquinolines exhibit significant antimicrobial properties[6][7].

Potential Mechanisms of Action

The antibacterial activity of quinoline derivatives is often attributed to their ability to chelate metal ions and inhibit key bacterial enzymes.

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are well-known metal chelators. This chelation can disrupt essential bacterial processes that rely on metal cofactors[8]. The 7-hydroxy group in this compound may also participate in metal ion coordination, contributing to its potential antibacterial effects.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their bactericidal effects by inhibiting these enzymes, which are essential for bacterial DNA replication, transcription, and repair. It is plausible that this compound could share a similar mechanism of action, although this requires experimental validation.

  • Membrane Disruption: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane, leading to cell death[9].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Strain Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Plate Setup (96-well plate):

    • Prepare a stock solution of this compound in DMSO.

    • In the first column of the microtiter plate, add the compound to the broth to obtain the highest desired concentration.

    • Perform serial two-fold dilutions of the compound across the plate with MHB.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Data Summary Table: Potential Antibacterial Spectrum

While specific data for this compound is limited, the following table illustrates how MIC data for this compound and its derivatives could be presented.

Bacterial StrainCompoundMIC (µg/mL)Reference
Staphylococcus aureusThis compoundData Needed
Escherichia coliThis compoundData Needed
Pseudomonas aeruginosaThis compoundData Needed
Ralstonia solanacearumIsoquinoline-3-carboxylic acid8.38 - 17.35[9]
Acidovorax citrulliIsoquinoline-3-carboxylic acid8.38 - 17.35[9]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. One plausible method involves the hydrolysis of its corresponding ester, which can be synthesized from 7-methoxyquinoline-3-carboxylate.

Synthetic Pathway

A described synthesis involves the reflux of ethyl 7-methoxyquinoline-3-carboxylate in aqueous hydrobromic acid to demethylate the methoxy group and hydrolyze the ester, yielding this compound[10].

Visualization of the Synthetic Route

synthesis_route Start Ethyl 7-methoxyquinoline- 3-carboxylate Reagents 48% HBr (aq) Reflux, 105°C Start->Reagents Product 7-Hydroxyquinoline- 3-carboxylic acid Reagents->Product

Caption: A synthetic route to this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related analogs strongly suggests its potential in oncology, inflammation, and infectious diseases.

Key areas for future research include:

  • Comprehensive Biological Screening: A systematic evaluation of the anticancer, anti-inflammatory, antibacterial, and potentially neuroprotective activities of this compound is warranted.

  • Mechanistic Elucidation: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy Studies: Promising in vitro results should be validated in relevant animal models of disease.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]
  • Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 616–623. [Link]
  • Opris, C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(5), 453-457. [Link]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4945. [Link]
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Li, Y., et al. (2022). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Journal of Agricultural and Food Chemistry, 70(4), 1163–1172. [Link]
  • Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs.
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]
  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1346. [Link]
  • MDPI. (2024).
  • ACS Omega. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [Link]
  • Rbaa, M., et al. (2019).
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
  • Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Journal of Biomedical Research & Environmental Sciences. (2022).

Sources

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 7-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline-3-carboxylic acid, a heterocyclic compound belonging to the quinoline family, presents a compelling profile for researchers in drug discovery and development. Its structural similarity to endogenous molecules and other pharmacologically active quinoline derivatives suggests a multifaceted mechanism of action, with the potential to interact with several key biological targets. This technical guide provides a comprehensive exploration of the putative mechanisms of action of this compound, drawing upon evidence from studies on the compound and its close structural analogs. We will delve into its potential roles as a modulator of cellular respiration, a glutamate receptor antagonist, and an antiproliferative agent. This guide is designed to be a foundational resource, offering not only a synthesis of the current understanding but also detailed experimental protocols to empower researchers to further investigate and validate these mechanisms.

Introduction: The Quinoline Scaffold in Pharmacology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. From the antimalarial properties of quinine to the anticancer effects of camptothecin, quinoline derivatives have consistently demonstrated their therapeutic potential. This compound, as a member of this class, is of significant interest due to its structural resemblance to kynurenic acid, an endogenous tryptophan metabolite with well-established neuroprotective properties.[1][2] This guide will dissect the potential molecular interactions and cellular effects of this compound, providing a framework for its rational investigation in various disease contexts.

Potential Mechanism of Action I: Inhibition of Cellular Respiration and Dehydrogenase Enzymes

Early research into the biological effects of 4-hydroxyquinoline-3-carboxylic acid derivatives, structurally very similar to the 7-hydroxy isomer, identified the inhibition of cellular respiration as a primary mechanism of action.[3][4] These studies, conducted on Ehrlich ascites cells, revealed that these compounds could significantly impede oxygen consumption.[3]

Molecular Target: Malate Dehydrogenase and Lactate Dehydrogenase

The inhibitory effect on cellular respiration was further traced to the targeting of key enzymes in metabolic pathways, specifically malate dehydrogenase and lactate dehydrogenase.[5][6] These enzymes are crucial for cellular energy production, and their inhibition can lead to a cytotoxic effect, particularly in rapidly proliferating cells such as those found in tumors. Studies have shown a clear specificity of some lipophilic quinoline congeners for the inhibition of mitochondrial malate dehydrogenase.[5]

Causality and Experimental Rationale

The rationale for investigating dehydrogenase enzymes as targets stems from the observation that many cancer cells exhibit altered metabolic pathways, often relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). By targeting enzymes like lactate dehydrogenase, which is critical for anaerobic glycolysis, it is possible to selectively disrupt the energy supply of cancer cells.

Experimental Protocol: Dehydrogenase Inhibition Assay

A robust and straightforward method to assess the inhibitory potential of this compound on dehydrogenase enzymes involves a spectrophotometric assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified malate dehydrogenase or lactate dehydrogenase and their respective substrates (e.g., oxaloacetate and NADH for malate dehydrogenase; pyruvate and NADH for lactate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and the buffer. Allow for a short pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture.

  • Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of this decrease is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualization: Dehydrogenase Inhibition Workflow

Dehydrogenase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (MDH/LDH) Mix Combine Enzyme, Inhibitor, and Buffer Enzyme->Mix Substrate Substrate Solution (Oxaloacetate/Pyruvate + NADH) Initiate Add Substrate (Start Reaction) Substrate->Initiate Inhibitor This compound (Serial Dilutions) Inhibitor->Mix PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->Initiate Read Spectrophotometric Reading (ΔAbs at 340 nm) Initiate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for Dehydrogenase Inhibition Assay.

Potential Mechanism of Action II: Glutamate Receptor Antagonism

A significant body of evidence points towards the interaction of quinoline derivatives with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1][7][8] Kynurenic acid, a close structural analog of this compound, is a well-characterized antagonist at the glycine co-agonist site of the NMDA receptor.[2][9][10] It also exhibits antagonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, albeit with lower potency.[1][11][12] Given the shared quinoline scaffold, it is highly plausible that this compound also functions as a glutamate receptor antagonist.

Molecular Targets: NMDA, AMPA, and Kainate Receptors
  • NMDA Receptors: These receptors are crucial for synaptic plasticity, learning, and memory.[13] Their overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.[14] Antagonism of the NMDA receptor is a key therapeutic strategy for neuroprotection.

  • AMPA and Kainate Receptors: These receptors mediate fast excitatory neurotransmission in the central nervous system.[11][15][16] While less studied in the context of quinoline-3-carboxylic acids, they remain potential targets.

Signaling Pathway: Modulation of Glutamatergic Neurotransmission

By acting as an antagonist at glutamate receptors, this compound could modulate excitatory signaling in the brain. At the NMDA receptor, this would likely involve competition at the glutamate or glycine binding site, preventing the influx of Ca²⁺ and Na⁺ that triggers downstream signaling cascades.[13]

Visualization: Glutamatergic Synapse and Potential Inhibition

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Kainate_R Kainate Receptor Glutamate_Vesicle->Kainate_R Ca2+ Influx Ca2+ Influx NMDA_R->Ca2+ Influx Activation Na+ Influx Na+ Influx AMPA_R->Na+ Influx Activation Na+/Ca2+ Influx Na+/Ca2+ Influx Kainate_R->Na+/Ca2+ Influx Activation Inhibitor 7-Hydroxyquinoline- 3-carboxylic acid Inhibitor->NMDA_R Antagonism Inhibitor->AMPA_R Potential Antagonism Inhibitor->Kainate_R Potential Antagonism Downstream Signaling\n(Synaptic Plasticity, Excitotoxicity) Downstream Signaling (Synaptic Plasticity, Excitotoxicity) Ca2+ Influx->Downstream Signaling\n(Synaptic Plasticity, Excitotoxicity)

Sources

The Emerging Therapeutic Potential of 7-Hydroxyquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Whitepaper for Drug Discovery & Development Professionals

This guide provides a comprehensive technical overview of the 7-hydroxyquinoline-3-carboxylic acid scaffold, a heterocyclic system of significant interest in modern medicinal chemistry. We will delve into the synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships of its derivatives, offering field-proven insights for researchers and drug development scientists.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have made it a cornerstone in the development of therapeutic agents. Within this broad class, derivatives of quinoline-3-carboxylic acid have been particularly fruitful, leading to the development of highly successful antibacterial agents—the fluoroquinolones[1].

This guide focuses specifically on the This compound core. The strategic placement of a hydroxyl group at the C-7 position and a carboxylic acid at the C-3 position imparts unique physicochemical properties, including enhanced metal-chelating capabilities and specific hydrogen bonding potential. These features have enabled the development of derivatives with promising anticancer, antimicrobial, and anti-inflammatory properties, distinguishing them from their classic antibacterial counterparts.

Caption: Core chemical structure of this compound.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives often involves multi-step sequences that allow for the introduction of diversity at various positions of the quinoline ring. A common and effective strategy begins with a substituted aniline precursor, leveraging classic cyclization reactions.

General Synthetic Workflow

A representative synthetic pathway often starts from a 7-substituted quinolin-2(1H)-one-3-carboxylic acid. This intermediate is then activated, typically through chlorination, to create a reactive electrophilic site at the C-2 position. This allows for the subsequent introduction of various nucleophiles, leading to a diverse library of derivatives.

Synthetic_Workflow Start 7-Substituted Quinolin-2-one-3-carboxylic acid Intermediate1 Activation Step (e.g., Chlorination) Start->Intermediate1 POCl₃ or SOCl₂ Intermediate2 7-Substituted 2-Chloroquinoline-3-carboxylic acid Intermediate1->Intermediate2 FinalProduct Diverse Derivatives Intermediate2->FinalProduct Nucleophilic Substitution (e.g., Amines, Thiolates)

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-Amino-substituted-quinoline-3-carboxylic Acids

This protocol is a generalized example based on methodologies described in the literature for creating derivatives for antimicrobial screening[2].

Objective: To synthesize 7-substituted 2-(heteryl-amino)quinoline-3-carboxylic acids.

Step 1: Chlorination of the Quinolin-2-one Precursor

  • To a stirred solution of the starting 7-substituted quinolin-2(1H)-one-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) (3.0-5.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: This step converts the C2-ketone into a C2-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃/SOCl₂.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry under vacuum to yield the 7-substituted 2-chloroquinoline-3-carboxylic acid intermediate.

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve the 2-chloroquinoline intermediate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or ethanol.

  • Add the desired heterocyclic amine (e.g., 2-aminothiazole or 2-aminopyridine) (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) to the mixture.

  • Heat the reaction mixture at reflux for 6-12 hours, again monitoring by TLC. Causality: The amine acts as a nucleophile, displacing the chloride at the C-2 position. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Upon completion, cool the mixture and pour it into cold water.

  • Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified final product.

Physicochemical Properties and Their Biological Implications

The properties of these derivatives are heavily influenced by the interplay between the hydroxyl group, the carboxylic acid, and other substituents on the ring.

  • Acidity (pKa): The carboxylic acid group is weakly acidic (pKa ~4-5), while the quinoline nitrogen is weakly basic. Changes in the pKa value, achieved by introducing electron-withdrawing or -donating groups, can significantly alter the ionization state of the molecule at physiological pH[3][4]. This is critical for cell permeability and target engagement. For instance, modifying the pKa has been shown to enhance the selective absorption of quinoline-3-carboxylic acid derivatives into the acidic microenvironment of tumors[5].

  • Lipophilicity (LogP): The balance between hydrophilicity (from the carboxyl and hydroxyl groups) and lipophilicity (from the aromatic core and other substituents) governs the molecule's ability to cross biological membranes. Correlation analysis has shown that inhibitory activity against cancer cells can be linearly related to the lipophilicity parameter (π)[6][7].

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺)[8][9]. This property is central to the antimicrobial and some anticancer mechanisms of action, where the derivatives disrupt metal-dependent enzymatic processes or transport essential metal ions into cells, leading to oxidative stress[8][10].

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as versatile scaffolds for drug development.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of these derivatives against a variety of cancer cell lines.

  • Mechanism of Action: The anticancer effects are often multifactorial. One key mechanism is the inhibition of cellular respiration [6][7]. Another prominent mechanism is the induction of apoptosis (programmed cell death). Certain tetrahydroquinolinone derivatives have been shown to arrest the cell cycle in the G2/M phase and trigger both intrinsic and extrinsic apoptotic pathways in lung cancer cells[11]. This ability to selectively kill cancer cells while sparing normal cells is a highly desirable trait for chemotherapeutics[5][12].

  • Structure-Activity Relationship (SAR):

    • The nature of the substituent at the C-3 position is critical; converting the carboxylic acid to an ester or amide can dramatically alter or even abolish antimalarial activity, suggesting a specific binding requirement for the acid moiety[13].

    • For antiproliferative activity, modifications to the carboxylic acid to change the pKa have been shown to improve selectivity towards cancer cells over non-cancerous cells[5].

    • Substituents on the quinoline ring influence lipophilicity and electronic properties, which directly correlate with cytotoxic potency[6][14].

Apoptosis_Induction Compound 7-HQ-3-CA Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Mitochondria Mitochondrial Pathway (Intrinsic) CellCycle->Mitochondria DeathReceptor Death Receptor Pathway (Extrinsic) CellCycle->DeathReceptor Caspases Caspase Activation Mitochondria->Caspases DeathReceptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer action via induction of apoptosis.

Table 1: Selected Anticancer Activity of Quinoline Carboxylic Acid Derivatives

Compound ClassCell Line(s)Reported Activity (IC₅₀)Reference
Quinoline-3-carboxylic acidsMCF7 (Breast), HELA (Cervical)Selective viability reduction[12]
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast), K562 (Leukemia)Micromolar inhibition with high selectivity[5]
Tetrahydroquinolinone derivativesA549 (Lung), HCT-116 (Colon)Potent cytotoxicity (<10 µM for lead compound)[11]
6-Chloro-2-aryl-quinoline-4-carboxylic acidsMCF-7 (Breast)Up to 82.9% growth reduction[14]
Antimicrobial Activity

While distinct from classic fluoroquinolones, hydroxyquinoline derivatives possess potent and broad-spectrum antimicrobial activity.

  • Mechanism of Action: The primary antimicrobial mechanism is linked to their metal-chelating properties[10]. By sequestering essential divalent metal ions like Fe²⁺ and Mn²⁺, these compounds inhibit metalloenzymes crucial for bacterial survival and metabolic processes[9][10]. This mode of action is less prone to the development of resistance compared to single-target antibiotics. Some derivatives show greater efficacy against Gram-positive bacteria, which may be due to differences in the cell wall structure affecting compound penetration[15][16].

  • Structure-Activity Relationship (SAR):

    • The presence of the hydroxyl group is often essential for antimicrobial activity due to its role in metal chelation.

    • Halogen substitutions (e.g., chlorine, bromine) on the quinoline ring can significantly enhance antimicrobial potency[2][10].

    • The specific amine or heterocyclic group introduced at the C-2 position modulates the spectrum and potency of the antimicrobial effect[2].

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound ClassTarget OrganismsReported Activity (MIC)Reference
Thiazolo/Pyrido-pyrimido-quinolonesGram-positive & Gram-negative bacteria, FungiVaries by derivative[2]
Nitroxoline (a hydroxyquinoline)Gram-negative & Gram-positive pathogens1–4 µg/mL & 2–32 µg/mL, respectively[10]
QuinolinequinonesClinically resistant Staphylococcus spp.1.22–9.76 μg/mL[16]

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases, driven by unique mechanisms of action including the inhibition of cellular respiration, induction of apoptosis, and metal chelation.

Future research should focus on:

  • Target Deconvolution: Precisely identifying the specific cellular targets (e.g., kinases, metabolic enzymes) to better understand the mechanisms of action and enable rational drug design[17].

  • Pharmacokinetic Optimization: Modifying the core structure to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and reduced toxicity.

  • Combating Resistance: Further exploring the potential of these compounds, particularly the metal-chelating derivatives, to overcome existing drug resistance mechanisms in both cancer and microbial pathogens.

The continued exploration of this chemical space, guided by a deep understanding of its structure-activity relationships and mechanistic principles, holds considerable promise for addressing unmet needs in modern medicine.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-A சரif, H. A. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(6), 2628–2632. [Link]
  • Al-Ostath, A., Abusharkh, A., Arafat, M., & El-Awady, R. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(18), 4259. [Link]
  • Nishino, T., & Tanaka, M. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
  • Li, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 54(7), 2895–2902. [Link]
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Rbaa, M., et al. (2019).
  • Al-Zoubi, W., & Al-Zaydi, K. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
  • Low, W. Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(7), 1146. [Link]
  • Bényei, A., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 7(43), 38946–38958. [Link]
  • Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 79(3), 283–295. [Link]
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 16, 2371–2384. [Link]
  • Ujj, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7306. [Link]
  • Tuyun, A. F., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International Journal of Molecular Sciences, 23(20), 12282. [Link]
  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12, 13180. [Link]
  • Martínez-Mesa, J., et al. (2024).
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The Structure-Activity Relationship of 7-Hydroxyquinoline-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 7-hydroxyquinoline-3-carboxylic acids and their derivatives have emerged as a compelling area of research, demonstrating significant potential as enzyme inhibitors with applications in oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound class, offering insights into the rational design of potent and selective modulators of key biological targets. We will delve into the synthetic strategies, key biological activities, and the nuanced effects of structural modifications on their therapeutic potential.

Core Scaffold: Chemical and Physicochemical Properties

The 7-hydroxyquinoline-3-carboxylic acid core possesses a unique combination of features that contribute to its biological activity. The quinoline ring system provides a rigid, planar scaffold amenable to diverse functionalization. The 3-carboxylic acid group is a key pharmacophoric element, often involved in critical binding interactions with target proteins through hydrogen bonding and electrostatic interactions. The 7-hydroxy group offers a site for further derivatization, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. It can also participate in hydrogen bonding interactions within the target's active site.

Key Biological Activities and Structure-Activity Relationships

Research into 7-hydroxyquinoline-3-carboxylic acids has primarily focused on their potent inhibitory activity against dehydrogenase enzymes, which are critical for various metabolic pathways.

Inhibition of Dehydrogenase Enzymes

A significant body of work has established 4-hydroxyquinoline-3-carboxylic acids, particularly those with substitutions at the 7-position, as potent inhibitors of malate dehydrogenase (MDH) and dihydroorotate dehydrogenase (DHODH).[1][2]

Malate Dehydrogenase (MDH) Inhibition:

MDH is a key enzyme in the citric acid cycle and malate-aspartate shuttle. Its inhibition can disrupt cellular respiration and energy metabolism, making it an attractive target for anticancer and antimicrobial drug development.

The SAR of 7-substituted-4-hydroxyquinoline-3-carboxylic acids as MDH inhibitors reveals several key trends:

  • Lipophilicity at the 7-position is crucial: Studies have shown a linear relationship between the lipophilicity (π) of the substituent at the 7-position and the inhibition of cellular respiration in Ehrlich ascites cells.[2] More lipophilic substituents, such as long alkyl chains or aromatic moieties, generally lead to increased potency, particularly against mitochondrial MDH.[1] This suggests that these compounds need to cross the mitochondrial membrane to reach their target.

  • The nature of the 7-substituent influences selectivity: While lipophilicity is a general driver of potency, the specific nature of the substituent at the 7-position can influence selectivity for different MDH isoforms (cytoplasmic vs. mitochondrial).[1]

  • The 4-hydroxy and 3-carboxylic acid groups are essential: These groups are critical for binding to the enzyme's active site, likely through interactions with key amino acid residues.

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[3] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it a validated target for cancer therapy.[4]

The SAR for DHODH inhibition by quinoline carboxylic acids highlights the following:

  • A bulky hydrophobic group at the C2 position is necessary for potent inhibition. [3]

  • The 4-carboxylic acid group is strictly required for activity. [3]

  • Substitutions on the benzo portion of the quinoline ring can modulate activity. [3]

The following table summarizes the inhibitory activity of selected 7-substituted-4-hydroxyquinoline-3-carboxylic acid derivatives against malate dehydrogenase.

Compound IDR (Substituent at 7-position)Malate Dehydrogenase Inhibition (IC50, µM)Reference
1H> 100[2]
2OCH350[2]
3O(CH2)3CH310[2]
4O-Phenyl5[1]
5O-Benzyl2[1]

Antiproliferative and Anticancer Activity:

The inhibition of key metabolic enzymes like MDH and DHODH translates to significant antiproliferative activity in various cancer cell lines. Studies have shown that quinoline-3-carboxylic acid derivatives can exhibit selective cytotoxicity towards cancer cells.[5] The acidic tumor microenvironment can enhance the uptake of these acidic compounds, leading to higher intracellular concentrations and increased efficacy.

Experimental Protocols

Synthesis of 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

A common and effective method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction.[6]

Step 1: Condensation of 3-aminophenol with Diethyl Ethoxymethylenemalonate (DEEMM)

  • To a solution of 3-aminophenol (1 eq.) in a suitable solvent such as ethanol or toluene, add diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-((3-hydroxyphenyl)amino)methylenemalonate, may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) for 15-30 minutes.

  • The reaction is monitored by TLC for the formation of the cyclized product, ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid is collected by filtration and washed with hexane.

Step 3: Hydrolysis of the Ester

  • The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (2M).

  • The mixture is heated to reflux for 1-2 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

  • The filtrate is acidified with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • The precipitated 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Malate Dehydrogenase (MDH) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of test compounds against malate dehydrogenase.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Oxaloacetate (OAA) solution (10 mM in water, prepared fresh)

  • NADH solution (10 mM in water, prepared fresh)

  • Malate Dehydrogenase (from porcine heart or other suitable source)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, oxaloacetate, and NADH in each well of the 96-well plate. A typical final concentration would be 0.5 mM OAA and 0.2 mM NADH.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a control well with DMSO only.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the reaction by adding a solution of malate dehydrogenase to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anticancer effects of this compound derivatives that inhibit DHODH is the disruption of the de novo pyrimidine synthesis pathway.

DHODH_Inhibition_Pathway

The inhibition of DHODH leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. This, in turn, causes cell cycle arrest, primarily in the S-phase, and ultimately triggers apoptosis in rapidly proliferating cancer cells.[4]

Conclusion and Future Directions

7-Hydroxyquinoline-3-carboxylic acids represent a promising scaffold for the development of novel enzyme inhibitors. The well-defined structure-activity relationships, particularly concerning the substitution at the 7-position, provide a clear roadmap for the rational design of more potent and selective compounds. Future research in this area should focus on:

  • Exploring a wider range of substituents at the 7-position: While lipophilicity is a known driver of activity, the exploration of more diverse functional groups could lead to improved potency and selectivity, as well as better pharmacokinetic profiles.

  • Investigating other potential biological targets: While dehydrogenase enzymes are the most studied targets, the quinoline scaffold is known to interact with a wide range of biological macromolecules. Screening of this compound libraries against other targets could uncover novel therapeutic applications.

  • Optimizing pharmacokinetic properties: A critical aspect of drug development is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Future studies should focus on modifying the core scaffold to enhance oral bioavailability and metabolic stability.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.

References

  • Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer. (URL: [Link])
  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (URL: [Link])
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respir
  • Structure-activity Relationship of Quinoline Carboxylic Acids.
  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. (URL: [Link])
  • Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. (URL: [Link])
  • BioAssay Systems Malate Dehydrogenase Assay Kit. (URL: [Link])
  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])
  • Malate Dehydrogenase Assay Kit - ScienCell Research Labor
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). (URL: [Link])
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (URL: [Link])
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

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The Antiproliferative Potential of Quinoline-3-Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." Its bicyclic aromatic structure is a common feature in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Quinoline derivatives have demonstrated potent antimalarial, antibacterial, and, most notably for our purposes, anticancer properties.[2][3] This guide focuses specifically on the quinoline-3-carboxylic acid moiety, a promising class of compounds that has garnered significant attention for its potent antiproliferative effects against a variety of cancer cell lines.[4]

The versatility of the quinoline core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. This adaptability is key to developing agents with enhanced potency and, crucially, improved selectivity for cancer cells over healthy tissue.[5][6] This document provides an in-depth exploration of the mechanisms underpinning the antiproliferative activity of quinoline-3-carboxylic acids, details robust methodologies for their evaluation, and discusses the structure-activity relationships that guide future drug design.

Core Mechanisms of Antiproliferative Activity

The anticancer effects of quinoline-3-carboxylic acid derivatives are not attributable to a single mode of action. Instead, they exert their effects by modulating several fundamental cellular processes that are dysregulated in cancer. The primary mechanisms identified include the induction of programmed cell death (apoptosis), arrest of the cell division cycle, and the inhibition of critical oncogenic signaling pathways.[4]

Induction of Apoptosis: Orchestrating Cell Death

A primary strategy by which these compounds eliminate cancer cells is by triggering apoptosis. Evidence suggests they can activate the intrinsic (mitochondrial) pathway of apoptosis.[2][7] This is often achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Specifically, studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4] This shift increases the Bax/Bcl-2 ratio, which compromises the integrity of the mitochondrial outer membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic process. It leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of cysteine-aspartic proteases (caspases), beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3. These executioner caspases are responsible for dismantling the cell in an orderly fashion.[4]

cluster_0 Quinoline-3-Carboxylic Acid Derivative cluster_1 Mitochondrial Regulation cluster_2 Cytoplasmic Cascade Q3CA Compound Bcl2 Bcl-2 (Anti-apoptotic) Q3CA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Q3CA->Bax Promotes Mito Mitochondrion Bcl2->Mito Stabilizes Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylic acids.
Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, quinoline-3-carboxylic acids can halt the relentless division of cancer cells by inducing cell cycle arrest.[4] The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. These compounds have been shown to interfere with this process, often by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which drive the progression through different phases of the cell cycle. By inhibiting specific CDK/cyclin complexes, the compounds can cause cells to accumulate in a particular phase (e.g., G1, S, or G2/M), preventing them from completing division and thus curbing proliferation.[4]

Inhibition of Key Oncogenic Signaling Pathways

Many cancers are driven by hyperactive signaling pathways that promote growth and survival. Quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes within these pathways, particularly protein kinases.

  • Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and contributes to malignant progression by phosphorylating hundreds of substrates involved in cell proliferation, survival, and angiogenesis.[4][5] It can promote tumorigenesis by activating pathways like Wnt, PI3K/Akt, and NF-κB, while also destabilizing tumor suppressors like p53.[5][8] Several quinoline-3-carboxylic acid derivatives have been specifically designed and synthesized as CK2 inhibitors, demonstrating potent enzymatic inhibition and antiproliferative activity.[9][10][11] By blocking CK2, these compounds can effectively shut down multiple pro-survival signals simultaneously.

  • PDGFR Inhibition: The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in tumor growth, angiogenesis, and metastasis.[2][12] Aberrant activation of the PDGF/PDGFR pathway is a known driver in various cancers.[2] Quinoline-3-carboxamide derivatives, closely related to the carboxylic acids, have been developed as effective inhibitors of PDGFR, showing superior cytotoxicity against breast cancer cell lines compared to the standard drug imatinib.

cluster_0 Upstream cluster_1 Downstream Pro-Survival Pathways cluster_2 Cellular Outcomes Q3CA Quinoline-3-Carboxylic Acid Derivative CK2 Protein Kinase CK2 Q3CA->CK2 Inhibits PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates p53 p53 (Tumor Suppressor) CK2->p53 Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Inhibition PI3K_Akt->Apoptosis NFkB->Proliferation NFkB->Apoptosis p53->Proliferation Inhibits

Caption: Inhibition of the pro-survival Protein Kinase CK2 signaling pathway.

Structure-Activity Relationship (SAR) and Selectivity

The potency and selectivity of quinoline-3-carboxylic acids are highly dependent on the nature and position of substituents on the quinoline ring. SAR studies have identified several critical regions for activity:

  • The C2 Position: Bulky, hydrophobic substituents at this position are often necessary for potent activity.[8] This suggests that this part of the molecule is likely involved in a key hydrophobic interaction within the target's binding pocket.

  • The Carboxylic Acid Group: The carboxylic acid at the C3 or C4 position is a strict requirement for the activity of many derivatives.[8] This acidic group can form crucial hydrogen bonds or ionic interactions with the target protein.

  • The Benzo Portion: Substitutions on the fused benzene ring can significantly modulate activity, often influencing pharmacokinetic properties or providing additional binding interactions.[8]

A fascinating aspect of this chemical class is the potential for enhanced selectivity towards cancer cells. The acidic tumor microenvironment provides a unique opportunity for targeted drug delivery. The pKa of the carboxylic acid group can be tuned through chemical modification. In the acidic environment of a tumor, a higher proportion of the compound will be in its less polar, unionized form, which can more readily cross cell membranes. This leads to higher drug accumulation in cancer cells compared to healthy cells in a normal physiological pH environment, thereby increasing selectivity and reducing off-target toxicity.[5][6]

Quantitative Assessment of Antiproliferative Activity

A systematic evaluation of a compound's antiproliferative potential is fundamental to its development. This involves determining its potency (typically as an IC50 value) and elucidating its mechanism of action through a series of well-defined cellular assays.

cluster_assays Biological Assays cluster_data Data Analysis start Cancer Cell Culture treat Treat with Quinoline-3-Carboxylic Acid (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution (G0/G1, S, G2/M) cellcycle->cellcycle_dist

Caption: Experimental workflow for evaluating antiproliferative activity.
Representative Antiproliferative Activity Data

The potency of quinoline-3-carboxylic acid derivatives is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.

Compound ClassTarget Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acid (2f)MCF-7 (Breast Cancer)Micromolar Range[5]
2,4-disubstituted quinoline-3-carboxylic acid (2l)K562 (Leukemia)Micromolar Range[5]
Quinoline-3-carboxylate derivative (4k)K562 (Leukemia)0.28[2][7]
Quinoline-3-carboxylate derivative (4m)K562 (Leukemia)0.28[2][7]
Quinoline-3-carboxylate derivative (4m)MCF-7 (Breast Cancer)0.33[2][7]
Quinoline-3-carboxylate derivative (4n)MCF-7 (Breast Cancer)0.33[2][7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast Cancer)Potent (82.9% growth reduction at 100 µM)[13]
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[9][10]

Experimental Protocols: A Self-Validating System

The trustworthiness of any finding rests on the robustness of the experimental protocols. The following methods are standard in the field for assessing antiproliferative activity.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Incubation: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate the plate for 2-4 hours at 37°C.[16] Causality Insight: This incubation must be done in serum-free media if possible, as serum components can interfere with MTT reduction and generate background.[14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength of 570 nm (or 492 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]

Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the test compound at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours.[7]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant collected earlier. Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[7][13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorophore-conjugated Annexin V and 1-2 µL of PI solution (1 mg/mL).[7][10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]

  • Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube.[11] Analyze the samples immediately using a flow cytometer.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.

Methodology:

  • Cell Harvesting: Collect approximately 2 x 10⁶ cells following treatment with the test compound. Wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membrane.[17] Incubate for at least 30 minutes on ice (or store at -20°C for weeks).[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.[17] Causality Insight: RNase A is crucial because PI can also bind to double-stranded RNA. The RNase treatment ensures that only DNA is stained, preventing signal interference and providing an accurate measurement of DNA content.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.

  • Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Quinoline-3-carboxylic acids represent a highly versatile and potent class of antiproliferative agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic kinases like CK2 provides a multi-pronged approach to combating cancer cell growth. The chemical tractability of the quinoline scaffold, combined with an understanding of its structure-activity relationships, offers a clear path for medicinal chemists to optimize these compounds for improved potency and selectivity. Future research should focus on further elucidating the specific molecular targets of the most active compounds, exploring their efficacy in preclinical in vivo models, and leveraging their unique pKa-dependent properties to design next-generation agents with enhanced tumor-targeting capabilities.

References

  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (2026). Neuroquantology.
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An In-depth Technical Guide to the Antioxidant Properties of Hydroxyquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1] Hydroxyquinoline carboxylic acids have emerged as a promising class of compounds with significant antioxidant potential. This guide provides a comprehensive technical overview of the antioxidant properties of these molecules, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore both the direct radical-scavenging capabilities and the indirect antioxidant effects mediated through metal chelation, providing a robust framework for researchers and drug development professionals seeking to harness the therapeutic potential of these versatile compounds.

Introduction: The Therapeutic Promise of Hydroxyquinoline Carboxylic Acids as Antioxidants

The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] The incorporation of a carboxylic acid moiety into this scaffold further enhances its therapeutic potential, particularly its antioxidant capacity. These compounds can mitigate oxidative damage through multiple mechanisms, making them attractive candidates for the development of novel drugs to combat diseases rooted in oxidative stress.[1] Their dual functionality as both metal chelators and radical scavengers positions them as uniquely powerful tools in the fight against cellular damage.[2][3][4]

Core Mechanisms of Antioxidant Action

The antioxidant activity of hydroxyquinoline carboxylic acids is primarily attributed to two synergistic mechanisms: direct free radical scavenging and indirect antioxidant effects through metal ion chelation.

Direct Free Radical Scavenging

The phenolic hydroxyl group on the quinoline ring is the primary site for direct radical scavenging.[2][4] This process typically occurs through one of three mechanisms, with the favored pathway often depending on the solvent and the specific structure of the compound.[5]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates its phenolic hydrogen atom to a free radical, thereby neutralizing it. Theoretical studies suggest that the HAT mechanism is thermodynamically favored in the gas phase.[5]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield a stable phenoxyl radical.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. This pathway is generally more favored in polar solvents.[5]

The stability of the resulting phenoxyl radical is crucial for the antioxidant's effectiveness, as a stable radical is less likely to initiate further radical chain reactions.[3] The aromatic system of the quinoline ring helps to delocalize the unpaired electron, contributing to the stability of this radical.[2]

Indirect Antioxidant Action: Metal Ion Chelation

Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[2][4][6] An imbalance in the homeostasis of these metal ions is implicated in several neurodegenerative diseases.[3][6][7] Hydroxyquinoline carboxylic acids are potent chelators of these metal ions, forming stable coordination complexes that prevent them from participating in redox cycling.[2][3][4]

The 8-hydroxyquinoline scaffold is particularly effective at this, with the hydroxyl group and the heterocyclic nitrogen atom acting as the key coordination sites.[3][8] The formation of these complexes can significantly reduce the generation of ROS, thereby providing an indirect but powerful antioxidant effect.[2][4][9] It is important to note that the chelation of metal ions can also influence the compound's toxicity, in some cases reducing it.[2][4]

Structure-Activity Relationships (SAR)

The antioxidant potency of hydroxyquinoline carboxylic acids is highly dependent on their molecular structure. Understanding these structure-activity relationships is critical for the rational design of more effective antioxidant agents.

Impact of Substituents on the Quinoline Ring
  • Position of the Hydroxyl Group: The 8-hydroxy substitution is crucial for the metal-chelating ability, a key component of the antioxidant activity.[3]

  • Electron-Donating and Withdrawing Groups: The presence and position of electron-donating groups (e.g., amino, hydroxyl) or electron-withdrawing groups (e.g., nitro, halo) on the quinoline ring can significantly influence the antioxidant capacity. Generally, electron-donating groups enhance radical scavenging activity by increasing the stability of the phenoxyl radical.[10] Conversely, the introduction of electron-donating groups at the 2nd position has been shown to decrease antioxidant activities in some derivatives.[10]

  • Carboxylic Acid Group: The position of the carboxylic acid group can influence the compound's chelating properties and overall biological activity.[11]

Role of the Carboxylic Acid Moiety

The carboxylic acid group can participate in metal chelation and influences the compound's solubility and pharmacokinetic properties.[11][12] Esterification or amidation of the carboxylic acid can modulate its antioxidant activity and cellular uptake.[13]

Experimental Evaluation of Antioxidant Properties

A combination of in vitro and cell-based assays is essential to comprehensively characterize the antioxidant potential of hydroxyquinoline carboxylic acids.

In Vitro Antioxidant Assays

These assays assess the direct radical scavenging and metal chelating abilities of the compounds.

Assay Principle Measures Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.Free radical scavenging activity.[10][14][15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the ability of the antioxidant to scavenge the pre-formed ABTS radical cation.Free radical scavenging activity.[16]
Deoxyribose Degradation Assay Evaluates the ability of a compound to inhibit the degradation of deoxyribose by hydroxyl radicals generated via the Fenton reaction.Protection against hydroxyl radical damage, often linked to metal chelation.[2][4]
Iron (II) Autoxidation Assay Investigates the effect of a compound on ROS production specifically from the autoxidation of iron (II).Ability to inhibit iron-induced oxidative processes.[2][4]
Lipid Peroxidation Assay Measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.Protection against lipid peroxidation.[10]
Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant assessment of a compound's ability to protect cells from oxidative stress.

  • Cell Viability Assays (e.g., MTT): These assays are used to determine the protective effect of the antioxidant against oxidative stress-induced cell death.[10] A common approach is to expose cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂), in the presence and absence of the test compound.[10]

  • Measurement of Intracellular ROS: Fluorescent probes, such as DCFH-DA, can be used to quantify the levels of intracellular ROS and assess the ability of the compound to reduce them.

  • Assessment of Oxidative Damage Markers: The levels of markers of oxidative damage to lipids (e.g., malondialdehyde), proteins (e.g., protein carbonyls), and DNA (e.g., 8-hydroxy-2'-deoxyguanosine) can be measured to evaluate the compound's protective effects.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of hydroxyquinoline carboxylic acids.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.[14]

  • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[15]

Cellular Protection Against H₂O₂-Induced Oxidative Stress

Objective: To evaluate the ability of hydroxyquinoline carboxylic acids to protect cells from oxidative damage.

Methodology:

  • Culture a suitable cell line (e.g., bone marrow mesenchymal stem cells) in appropriate culture medium.[10]

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the culture medium at a pre-determined cytotoxic concentration.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Visualizing Mechanisms and Workflows

Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_direct Direct Radical Scavenging cluster_indirect Indirect: Metal Chelation HQCA Hydroxyquinoline Carboxylic Acid HQCA_Phenoxyl Phenoxyl Radical (HQCA•) HQCA->HQCA_Phenoxyl H• donation Radical Free Radical (R•) HQCA_Radical Neutralized Radical (RH) Radical->HQCA_Radical H• acceptance HQCA2 Hydroxyquinoline Carboxylic Acid Complex Stable HQCA-Metal Complex HQCA2->Complex Metal Transition Metal (Fe²⁺/Cu²⁺) Metal->Complex ROS Reactive Oxygen Species (•OH) Metal->ROS Fenton Rxn

Caption: Dual antioxidant mechanisms of hydroxyquinoline carboxylic acids.

DPPH Assay Workflow

DPPH_Workflow start Start prep_sample Prepare Sample Dilutions start->prep_sample prep_dpph Prepare DPPH Solution start->prep_dpph mix Mix Sample and DPPH prep_sample->mix prep_dpph->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging & IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

Hydroxyquinoline carboxylic acids represent a highly promising class of antioxidants with multifaceted mechanisms of action. Their ability to both directly scavenge free radicals and chelate pro-oxidant metal ions makes them particularly compelling candidates for therapeutic development in diseases underscored by oxidative stress. Future research should focus on optimizing the structure of these compounds to enhance their antioxidant efficacy, bioavailability, and target specificity. Further exploration of their effects in relevant in vivo models of disease will be crucial in translating their therapeutic potential from the bench to the bedside. The continued investigation into novel derivatives and their synergistic effects with other therapeutic agents will undoubtedly pave the way for new and effective treatments for a range of debilitating conditions.

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An In-depth Technical Guide to the Anti-inflammatory Effects of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental, complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it is a critical component of the innate immune system that facilitates healing and recovery, its dysregulation can lead to chronic inflammatory diseases that are a major cause of morbidity worldwide.[1][2] These conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain neurodegenerative disorders, necessitate the development of effective and safe therapeutic agents.[2][3]

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a vast range of pharmacological activities.[3][4] Among these, quinoline carboxylic acid derivatives have emerged as a particularly promising class of compounds with significant anti-inflammatory potential.[3][5] Their ability to modulate key inflammatory pathways underscores their therapeutic promise as a new frontier in anti-inflammatory drug discovery.[3][6] This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, structure-activity relationships, quantitative efficacy, and the experimental protocols essential for their evaluation.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline carboxylic acid derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple key signaling pathways and enzymes involved in the inflammatory cascade. The primary targets identified are the Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A principal mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenases (COXs).[7] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] Quinoline carboxylic acid derivatives have been specifically investigated as inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

The carboxylic acid moiety on the quinoline ring is often crucial for this activity, mimicking the interaction of arachidonic acid with the enzyme's active site.[4][8] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring can determine the potency and selectivity for COX-2 over the constitutive COX-1 isoform.[4][7] For instance, derivatives with a methylsulfonyl pharmacophore at the para position of a C-2 phenyl ring have been identified as potent and highly selective COX-2 inhibitors.[7]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Catalyzes PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Isomerases Inflammation Inflammation Pain Fever PGs->Inflammation Mediate Quinoline Quinoline Carboxylic Acid Derivatives Quinoline->COX Inhibition

Caption: The Cyclooxygenase (COX) pathway and its inhibition by quinoline derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[3]

Quinoline derivatives have demonstrated the ability to inhibit this pathway at various levels.[3][9] Some compounds may interfere with the nuclear translocation of NF-κB, while others may directly inhibit its binding to DNA.[3][10] By suppressing NF-κB activation, these derivatives can effectively downregulate the expression of a wide array of inflammatory mediators, leading to a broad anti-inflammatory effect.[11][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p Degradation Proteasomal Degradation IkB_p->Degradation Ubiquitination Quinoline Quinoline Carboxylic Acid Derivatives Quinoline->NFkB_n Inhibits Nuclear Translocation/DNA Binding DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and points of inhibition by quinoline derivatives.

Quantitative Anti-Inflammatory Activity

The efficacy of quinoline carboxylic acid derivatives has been quantified in numerous pre-clinical models. The data provides a comparative basis for understanding their potency.

In Vitro Activity

In vitro assays are crucial for determining the direct effects of compounds on cellular targets and pathways. Key parameters include the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anti-Inflammatory Activity of Select Quinoline Carboxylic Acid Derivatives

Compound/Derivative Class Assay Target/Cell Line IC50 Value (µM) Reference
Tetrahydrobenzo[h]quinoline-4-carboxylic acid (9e) COX-2 Inhibition Purified Enzyme 0.043 [7]
Celecoxib (Reference Drug) COX-2 Inhibition Purified Enzyme 0.060 [7]
Quinoline-4-carboxylic acid LPS-induced Inflammation RAW 264.7 Macrophages Appreciable vs. Indomethacin [5][13]
Quinoline-3-carboxylic acid LPS-induced Inflammation RAW 264.7 Macrophages Appreciable vs. Indomethacin [5][13]
Quinoline Molecule (Q3) NF-κB Luciferase Reporter HeLa Cells ~5.0 (Effective Concentration) [9][10]

| Thiazolidinedione-quinoline hybrids (LPSF/ZKD2, LPSF/ZKD7) | Cytokine Inhibition (IFN-γ, TNF-α) | Not Specified | Significant Decrease |[14][15] |

Note: Specific IC50 values for the parent quinoline-2-carboxylic acid in common anti-inflammatory assays are not always readily available in literature; the table presents data for closely related analogs to indicate the potential of the quinoline carboxylic acid scaffold.[3]

In Vivo Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound, taking into account its pharmacokinetics and pharmacodynamics in a whole organism.

Table 2: In Vivo Anti-Inflammatory Activity of Select Quinoline Derivatives

Derivative Class Animal Model Effect Measured Potency/Result Reference
Azetidinone-bearing quinolines (6a, 6b) Carrageenan-induced Paw Edema (Rat) Edema Reduction Significant Activity [16]

| Indolo[2,3-b]quinoline derivative | Methotrexate-induced Inflammation (Rat) | Reduction of inflammatory markers | Significant Effect |[17] |

Experimental Protocols & Methodologies

The evaluation of anti-inflammatory agents requires robust and reproducible experimental models.[18] This section details standardized protocols for key in vitro and in vivo assays.[2]

In Vitro Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a cornerstone for screening potential anti-inflammatory compounds by measuring the inhibition of nitric oxide, a key inflammatory mediator produced by iNOS in response to LPS stimulation.

Rationale: The inhibition of NO production in LPS-stimulated macrophages is a reliable indicator of a compound's ability to suppress the inflammatory response, often via inhibition of the NF-κB pathway which controls iNOS expression.[3]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin).

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

  • Cytotoxicity Control: In a parallel plate, perform a cell viability assay (e.g., MTT or CCK-8) with the same compound concentrations to ensure that the observed reduction in NO is not due to cytotoxicity.[3]

InVitro_Workflow Start Start Seed Seed RAW 264.7 Cells in 96-well plate Start->Seed Adhere Incubate Overnight Seed->Adhere Treat Pre-treat with Quinoline Derivatives Adhere->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate24 Incubate 24 hours Stimulate->Incubate24 Collect Collect Supernatant Incubate24->Collect Griess Perform Griess Assay Collect->Griess Read Measure Absorbance at 540 nm Griess->Read Analyze Calculate NO Inhibition Read->Analyze End End Analyze->End

Caption: Workflow for the LPS-induced nitric oxide production assay.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and reproducible model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[3][19]

Rationale: The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).[19][20] The ability of a test compound to reduce this edema indicates its systemic anti-inflammatory activity.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% CMC).

    • Group II: Carrageenan Control (receives vehicle + carrageenan).

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group IV, V, etc.: Test Groups (Quinoline derivative at different doses, p.o.).

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Before administering the drug, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

InVivo_Workflow Start Start: Acclimatize Rats Group Group & Fast Animals Start->Group Measure0 Measure Initial Paw Volume (t=0) Group->Measure0 Administer Administer Test Compound or Controls (p.o.) Measure0->Administer Wait Wait 1 hour Administer->Wait Inject Inject Carrageenan into Paw Wait->Inject MeasureT Measure Paw Volume at 1, 2, 3, 4 hours Inject->MeasureT Analyze Calculate % Edema Inhibition MeasureT->Analyze End End Analyze->End

Caption: Workflow for the Carrageenan-induced paw edema model in rats.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that quinoline carboxylic acid and its derivatives represent a valuable and versatile scaffold for the development of novel anti-inflammatory agents.[3] Their demonstrated ability to potently modulate key inflammatory pathways, particularly the COX and NF-κB signaling cascades, underscores their significant therapeutic potential.[3][4]

Future research in this field should focus on several key areas:

  • SAR Optimization: Further systematic modification of the quinoline scaffold to improve potency, selectivity (especially for COX-2 or specific NF-κB pathway components), and pharmacokinetic properties.

  • Mechanism Deconvolution: Investigating other potential molecular targets to fully understand the breadth of their anti-inflammatory action.

  • Advanced Models: Evaluating lead compounds in chronic inflammation models (e.g., collagen-induced arthritis) to assess their potential for treating long-term inflammatory diseases.

  • Safety Profiling: Conducting comprehensive toxicology and safety pharmacology studies to ensure a favorable therapeutic window for clinical development.

Continued exploration and development of these compounds hold the promise of delivering new, more effective, and safer treatment options for a wide range of debilitating inflammatory disorders.

References

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  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central.

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The Dichotomy of a Scaffold: A Technical Guide to the Neuroprotective Effects of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline carboxylic acid scaffold presents a fascinating duality in neuroscience research, embodying both potent neuroprotective and neurotoxic capabilities. This guide provides an in-depth technical exploration of this chemical class, with a primary focus on its neuroprotective potential. We will dissect the endogenous roles of kynurenic acid, a key neuroprotectant, and its neurotoxic counterpart, quinolinic acid, both metabolites of the kynurenine pathway. Furthermore, we will delve into the structure-activity relationships of synthetic quinoline carboxylic acid derivatives, offering insights for rational drug design. This document is intended to be a comprehensive resource for researchers in neuropharmacology and medicinal chemistry, providing not only the theoretical underpinnings but also actionable experimental protocols and data interpretation frameworks.

The Endogenous Dichotomy: Kynurenic Acid vs. Quinolinic Acid

The primary endogenous quinoline carboxylic acids relevant to neuroprotection are metabolites of the kynurenine pathway, the principal route of tryptophan degradation.[1][2] This pathway represents a critical juncture in maintaining neuronal health, where a delicate balance between neuroprotective and neurotoxic metabolites is crucial.[3][4]

Kynurenic Acid (KYNA): The Endogenous Neuroprotectant

Kynurenic acid (KYNA) is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[5][6] Its neuroprotective effects are primarily attributed to its ability to attenuate excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage and death.[5] KYNA is also an antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[5]

The neuroprotective signaling cascade of KYNA is multifaceted. By blocking NMDA receptors, KYNA prevents excessive calcium (Ca2+) influx into neurons, a key trigger for excitotoxic cell death. This, in turn, mitigates downstream detrimental events such as mitochondrial dysfunction, reactive oxygen species (ROS) production, and activation of apoptotic pathways.

Kynurenic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KYNA Kynurenic Acid (KYNA) NMDAR NMDA Receptor KYNA->NMDAR Antagonism Neuroprotection Neuroprotection Glutamate Glutamate Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Influx->Apoptosis ROS ROS Production Mitochondrial_Dysfunction->ROS ROS->Apoptosis

Figure 1: Simplified signaling pathway of Kynurenic Acid's neuroprotective action.
Quinolinic Acid (QUIN): The Endogenous Neurotoxin

In stark contrast to KYNA, quinolinic acid (QUIN) is a potent agonist of the NMDA receptor.[1][7] Elevated levels of QUIN are associated with a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[4][7] Its neurotoxicity stems from its ability to induce excitotoxicity, oxidative stress, and inflammation.[1][4][7]

QUIN-mediated NMDA receptor activation leads to a massive influx of Ca2+, triggering a cascade of detrimental events including:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and ATP production.[1]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][7]

  • Inflammation: Upregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • Apoptotic Cell Death: Activation of caspase cascades leading to programmed cell death.

Quinolinic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QUIN Quinolinic Acid (QUIN) NMDAR NMDA Receptor QUIN->NMDAR Agonism Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS/RNS) Ca_Influx->Oxidative_Stress Inflammation Inflammation (TNF-α, IL-6) Ca_Influx->Inflammation Neurotoxicity Neurotoxicity & Cell Death Mitochondrial_Dysfunction->Neurotoxicity Oxidative_Stress->Neurotoxicity Inflammation->Neurotoxicity

Figure 2: Key signaling events in Quinolinic Acid-induced neurotoxicity.

Synthetic Quinoline Carboxylic Acids: A Platform for Neuroprotective Drug Discovery

The inherent neuroprotective properties of the quinoline carboxylic acid scaffold have spurred the development of numerous synthetic derivatives with enhanced potency and drug-like properties.[8][9] These efforts have largely focused on two key areas: NMDA receptor antagonism and antioxidant activity.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the quinoline carboxylic acid core have yielded valuable insights into the determinants of neuroprotective activity.

  • Quinoline-2-carboxylic acids: The position of the carboxylic acid group is critical for activity. Derivatives with a carboxylic acid at the 2-position often exhibit potent NMDA receptor antagonistic activity.[10][11][12] Substitutions at the 4, 5, and 7 positions with electron-withdrawing groups, such as halogens, can significantly enhance potency.[10]

  • Quinoline-4-carboxylic acids: The carboxylic acid at the 4-position is also a key feature for biological activity.[13] Bulky hydrophobic substituents at the 2-position and appropriate substitutions on the benzo portion of the quinoline ring can modulate activity.[13]

  • Antioxidant Properties: The introduction of hydroxyl or amino groups on the quinoline ring can impart significant antioxidant properties, enabling the molecule to scavenge free radicals.[8][9]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of synthetic quinoline carboxylic acids is typically evaluated through a battery of in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

Compound ClassTargetRepresentative IC50 ValuesReference
4-substituted-quinoline-2-carboxylic acidsGlycine site of NMDA receptor0.57 µM[10]
Quinoline-thiosemicarbazonesAcetylcholinesterase (AChE)0.12 µM[14]
Quinoline-4-carboxylic acid derivativesAntioxidant (DPPH assay)Inhibition of ~30-40% at 5 mg/L[15]
Dihydroxylated quinoline derivativesAntioxidant (ABTS assay)0.107 to 0.365 mM[16]

Experimental Protocols for Assessing Neuroprotective Effects

The following protocols provide a framework for evaluating the neuroprotective properties of quinoline carboxylic acids in both in vivo and in vitro models.

In Vivo Model: Quinolinic Acid-Induced Striatal Lesions in Rats

This model is widely used to mimic the excitotoxic neurodegeneration observed in Huntington's disease.[17]

in_vivo_workflow start Start acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 250-300g) start->acclimatization anesthesia Anesthesia (e.g., Isoflurane) acclimatization->anesthesia stereotaxic_surgery Stereotaxic Surgery anesthesia->stereotaxic_surgery craniotomy Craniotomy (Bregma as reference) stereotaxic_surgery->craniotomy injection Intrastriatal Injection (Quinolinic Acid) craniotomy->injection treatment Treatment Administration (Quinoline Carboxylic Acid Derivative) injection->treatment behavioral_testing Behavioral Testing (e.g., Rotarod, Cylinder Test) treatment->behavioral_testing euthanasia Euthanasia & Tissue Collection behavioral_testing->euthanasia histology Histological Analysis (e.g., Nissl Staining) euthanasia->histology biochemical_assays Biochemical Assays (e.g., Neurotransmitter levels, Oxidative stress markers) euthanasia->biochemical_assays data_analysis Data Analysis histology->data_analysis biochemical_assays->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the quinolinic acid-induced lesion model in rats.

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week. Anesthetize the animals using isoflurane or a similar anesthetic.[18][19]

  • Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.[18][19]

  • Craniotomy: Using a dental drill, create a small burr hole over the striatum at predetermined coordinates relative to bregma.

  • Intrastriatal Injection: Slowly infuse quinolinic acid (e.g., 240 nmol in 1 µL of phosphate-buffered saline) into the striatum using a microsyringe.[17]

  • Treatment Administration: Administer the test quinoline carboxylic acid derivative at various doses and time points (pre-, co-, or post-treatment with quinolinic acid) via an appropriate route (e.g., intraperitoneal, oral).

  • Behavioral Assessment: At selected time points post-lesion, evaluate motor function using tests such as the rotarod or cylinder test.

  • Tissue Processing: At the end of the experiment, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains for histological and biochemical analyses.

  • Histological Analysis: Section the brains and perform Nissl staining to assess neuronal loss in the striatum.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of neurotransmitters, oxidative stress markers, and inflammatory cytokines.

In Vitro Model: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[20]

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[21]

  • Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for a specified duration (e.g., 1-2 hours).[22]

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as quinolinic acid, amyloid-β peptide, or H2O2 to induce cell death.[22][23]

  • Cell Viability Assessment (MTT Assay):

    • After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[20][23]

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[20][23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 (half-maximal effective concentration) of the neuroprotective compound.

Future Directions and Therapeutic Potential

The neuroprotective properties of quinoline carboxylic acids, particularly synthetic derivatives, hold significant promise for the development of novel therapeutics for a range of neurodegenerative diseases. Future research should focus on:

  • Optimizing Drug-like Properties: Enhancing blood-brain barrier permeability and metabolic stability of lead compounds.

  • Multi-target Drug Design: Developing single molecules that can simultaneously target multiple pathological pathways (e.g., excitotoxicity, oxidative stress, and neuroinflammation).[8][9]

  • Clinical Translation: Advancing the most promising candidates into preclinical and clinical trials for diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

Conclusion

The quinoline carboxylic acid scaffold represents a rich source of neuroprotective agents. A thorough understanding of the opposing roles of endogenous metabolites like kynurenic acid and quinolinic acid provides a strong foundation for the rational design of synthetic derivatives. The experimental protocols and structure-activity relationship insights presented in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile chemical class in the fight against neurodegenerative diseases.

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Methodological & Application

synthesis of 7-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 7-Hydroxyquinoline-3-Carboxylic Acid

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the , a key intermediate in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a practical methodology and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, this compound and its derivatives are of significant interest. The hydroxyl group at the 7-position and the carboxylic acid at the 3-position provide crucial handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.[2][3] For instance, this scaffold is a key component in the development of novel inhibitors for enzymes like malate dehydrogenase and fibroblast activation protein (FAP), a target for cancer diagnostics and therapy.[2][4]

Strategic Approach to Synthesis: The Gould-Jacobs Reaction

Several classic named reactions can be employed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[5] However, for the specific preparation of a 4-hydroxyquinoline-3-carboxylic acid framework, the Gould-Jacobs reaction is exceptionally well-suited.[1][6] This method involves the reaction of an aniline with a malonic acid derivative, followed by a thermal cyclization and subsequent hydrolysis.[6][7]

The primary advantages of the Gould-Jacobs approach for this target molecule are:

  • Direct incorporation of the 3-carboxylic acid group: The malonic ester starting material directly yields the desired carboxyl functionality at the 3-position.

  • Formation of the 4-hydroxy (4-oxo) tautomer: The cyclization inherently produces the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form.[6]

  • Control over substitution pattern: The choice of the substituted aniline starting material dictates the substitution on the benzene ring portion of the quinoline. For our target, 3-aminophenol is the logical precursor to introduce the hydroxyl group at the 7-position.

This guide will focus on a detailed protocol based on the Gould-Jacobs reaction, optimized for the .

Detailed Synthesis Protocol

The synthesis is a three-step process:

  • Condensation: Reaction of 3-aminophenol with diethyl ethoxymethylenemalonate (DEEMM).

  • Thermal Cyclization: High-temperature ring closure to form the quinoline ester intermediate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
3-AminophenolC₆H₇NO109.13122-125164 (11 mmHg)Harmful, Irritant
Diethyl Ethoxymethylenemalonate (DEEMM)C₁₀H₁₆O₅216.23-279-281Irritant
Diphenyl EtherC₁₂H₁₀O170.2126-29259Irritant
Sodium Hydroxide (NaOH)NaOH40.003181388Corrosive
Hydrochloric Acid (HCl), conc.HCl36.46-114-85Corrosive, Toxic
Ethanol (EtOH)C₂H₅OH46.07-11478Flammable
Step-by-Step Experimental Procedure

Step 1: Synthesis of Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate

  • To a 100 mL round-bottom flask, add 3-aminophenol (5.46 g, 50.0 mmol).

  • Add diethyl ethoxymethylenemalonate (DEEMM) (11.36 g, 10.8 mL, 52.5 mmol, 1.05 eq).

  • Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by TLC (thin-layer chromatography). During this step, ethanol is generated as a byproduct. Removing the ethanol, for instance with a gentle flow of nitrogen, can help drive the reaction to completion.[7]

  • After cooling to room temperature, the resulting viscous oil or solid is triturated with hexane to induce crystallization and remove excess DEEMM.

  • Filter the solid product and wash with cold hexane. Dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add diphenyl ether (100 mL) and heat to 250 °C.

  • Slowly add the dried product from Step 1 (approx. 50.0 mmol) to the hot diphenyl ether in portions to control the evolution of ethanol.

  • Maintain the reaction temperature at 250-255 °C and continue heating for 30-60 minutes.[7] The high temperature is necessary to achieve the intramolecular cyclization.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100 °C, then add 100 mL of hexane to precipitate the product.

  • Stir the mixture for 1 hour as it cools to room temperature.

  • Filter the resulting solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. This yields the crude ester product.

Step 3: Synthesis of this compound

  • To a 250 mL round-bottom flask, add the crude ethyl ester from Step 2 (approx. 50.0 mmol).

  • Add a 10% aqueous solution of sodium hydroxide (100 mL, approx. 250 mmol, 5 eq).

  • Heat the mixture to reflux with stirring for 1-2 hours, until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the final product, this compound, under vacuum at 60 °C.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification A 1. Mix 3-Aminophenol and DEEMM B 2. Heat at 110°C for 2h A->B C 3. Cool and Triturate with Hexane B->C D 4. Filter and Dry Intermediate C->D E 1. Heat Diphenyl Ether to 250°C D->E Use Product F 2. Add Intermediate from Step 1 E->F G 3. Reflux for 30-60 min F->G H 4. Cool, Precipitate with Hexane G->H I 5. Filter and Dry Ester H->I J 1. Reflux Ester in 10% NaOH (aq) I->J Use Product K 2. Cool in Ice Bath J->K L 3. Acidify with HCl to pH 2-3 K->L M 4. Filter, Wash, and Dry Final Product L->M Gould_Jacobs_Mechanism R1 3-Aminophenol Int1 Condensation Intermediate R1->Int1 - EtOH R2 + Diethyl Ethoxymethylenemalonate (DEEMM) Int2 Cyclized Intermediate (6π Electrocyclization) Int1->Int2 Heat (250°C) Prod1 Ethyl 7-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate Int2->Prod1 - EtOH (Aromatization) Prod2 7-Hydroxyquinoline- 3-carboxylic acid Prod1->Prod2 1. NaOH, H₂O, Δ 2. H₃O⁺

Sources

Application Notes and Experimental Protocols for 7-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxyquinoline-3-carboxylic acid is a versatile heterocyclic compound built upon a quinoline scaffold. Its structure is distinguished by a hydroxyl group at the 7-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups imparts significant potential for diverse applications in research and drug development. The hydroxyl group, in conjunction with the quinoline nitrogen, creates a potential metal-chelating site, while also contributing to the molecule's intrinsic fluorescence. The carboxylic acid moiety serves as a handle for further chemical modification and influences the compound's solubility and pharmacokinetic properties.

This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed, field-proven protocols for its use as a metal chelator, a fluorescent probe, and a potential antiproliferative agent. The methodologies are designed to be self-validating, with explanations grounded in established scientific principles to empower researchers to effectively utilize this compound in their work.

Physicochemical Properties and Safe Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of this compound and the necessary safety precautions.

Compound Properties
PropertyValueReference
CAS Number 659730-27-5[1][2]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1][2]
Appearance Typically a solid powder[3]
Storage Store in a dry, well-ventilated place, protected from light.[4][5]
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar hydroxyquinoline derivatives suggest appropriate caution is necessary.

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles meeting EN166 standards, and chemical-resistant gloves.[3][4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4]

Application I: Metal Chelation Analysis

The hydroxyquinoline scaffold is a renowned bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[7][8] This activity is central to many of its biological effects, including antimicrobial and anticancer properties, which can arise from the disruption of essential metalloenzyme functions or the modulation of metal-induced oxidative stress.[9][10] The following protocol details a spectrophotometric method to characterize the metal-binding properties of this compound.

Protocol: Spectrophotometric Analysis of Metal Chelation

This protocol uses UV-Visible spectrophotometry to detect the formation of a metal-ligand complex, which often results in a shift in the maximum absorption wavelength (λmax) or a change in absorbance.

Causality: The binding of a metal ion to the chelating functional groups of the molecule alters its electronic structure, leading to a predictable change in its light absorption profile. This change is the basis for the assay.

Materials:

  • This compound

  • Aqueous buffer (e.g., 10 mM HEPES or MES, pH 7.4)

  • Metal salt solution (e.g., FeCl₃, CuCl₂, ZnCl₂ at 10 mM in deionized water)

  • UV-Visible Spectrophotometer and cuvettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Rationale: A high-concentration stock allows for minimal solvent effects in the final assay solution.

    • Prepare a 1 mM working solution of the metal salt in the chosen aqueous buffer. Rationale: Performing the assay in a buffered solution prevents pH fluctuations that could affect chelation.

  • Determination of λmax:

    • In a cuvette, prepare a solution of this compound at a final concentration of 50 µM in the aqueous buffer.

    • Scan the absorbance from 250 nm to 500 nm to determine the λmax of the free ligand.

    • In a separate cuvette, prepare a solution containing 50 µM of the ligand and 100 µM of the metal salt (a 1:2 ratio).

    • Scan the absorbance again to identify the λmax of the metal-ligand complex. A shift in λmax indicates complex formation.

  • Chelation Assay (Titration):

    • Prepare a series of solutions in microcentrifuge tubes or a 96-well plate. Each solution should contain a fixed concentration of the metal ion (e.g., 25 µM).

    • Add increasing concentrations of this compound (e.g., from 0 to 100 µM).

    • Incubate the solutions at room temperature for 15-30 minutes to allow the chelation reaction to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined λmax of the complex.

Data Analysis: Plot the absorbance at the complex's λmax against the molar ratio of [Ligand]/[Metal]. An increase in absorbance that plateaus indicates the saturation of the metal ion and can be used to infer the binding stoichiometry. This data can also be used with appropriate software to calculate the binding affinity (dissociation constant, Kd).

Workflow for Metal Chelation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution (1 mM) det_lambda Determine λmax of Ligand and Complex prep_ligand->det_lambda prep_metal Prepare Metal Stock Solution (1 mM) prep_metal->det_lambda prep_buffer Prepare Aqueous Buffer (e.g., HEPES pH 7.4) prep_buffer->det_lambda titration Prepare Titration Series (Fixed [Metal], Variable [Ligand]) det_lambda->titration incubation Incubate for 15-30 min at Room Temperature titration->incubation measure Measure Absorbance at Complex λmax incubation->measure plot_data Plot Absorbance vs. [Ligand]/[Metal] Ratio measure->plot_data calc_kd Determine Stoichiometry and Calculate Kd plot_data->calc_kd

Caption: Workflow for spectrophotometric metal chelation analysis.

Application II: Fluorescence-Based Assays

Compounds with a hydroxyquinoline core often exhibit fluorescence, a property that can be harnessed for developing sensitive molecular probes.[11][12] The fluorescence intensity and emission wavelength can be sensitive to the local environment, including pH and, importantly, the binding of metal ions. This phenomenon, known as chelation-enhanced fluorescence (CHEF), can be exploited for metal sensing applications.

Protocol: Fluorescence Characterization and Metal Sensing

This protocol first establishes the basic fluorescent properties of the compound and then uses these properties to detect metal ions.

Causality: The binding of certain metal ions can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence quantum yield.

Materials:

  • This compound

  • Aqueous buffer (e.g., 10 mM HEPES or MES, pH 7.4)

  • Metal salt solutions (e.g., ZnCl₂, AlCl₃ at 10 mM)

  • Fluorometer and fluorescence-grade cuvettes or microplates

Step-by-Step Methodology:

  • Characterize Intrinsic Fluorescence:

    • Prepare a dilute solution (e.g., 1-10 µM) of this compound in the aqueous buffer.

    • Place the sample in the fluorometer. First, run an excitation scan by setting a fixed emission wavelength (start with ~450 nm) and scanning the excitation wavelengths (e.g., 300-420 nm) to find the excitation maximum.

    • Next, run an emission scan by setting the excitation to the determined maximum and scanning the emission wavelengths (e.g., 400-600 nm) to find the emission maximum.

  • Fluorescence-Based Metal Titration:

    • Prepare a series of solutions in fluorescence cuvettes or a black 96-well plate. Each solution should contain a fixed concentration of this compound (e.g., 5 µM).

    • Add increasing concentrations of a metal ion known to induce CHEF (e.g., Zn²⁺ or Al³⁺), ranging from 0 to several molar equivalents.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the fluorescence intensity at the predetermined excitation and emission maxima.

Data Analysis: Plot the fluorescence intensity against the metal ion concentration. A sigmoidal curve is often observed, which can be fitted to a binding isotherm to calculate the dissociation constant (Kd). The fold-increase in fluorescence upon saturation provides a measure of the probe's sensitivity.

Workflow for Fluorescence-Based Metal Sensing

G cluster_prep Preparation cluster_char Characterization cluster_assay Sensing Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution char_ex Determine Excitation Maximum (λex) prep_ligand->char_ex prep_metal Prepare Metal Stock Solution titration Prepare Titration Series (Fixed [Ligand], Variable [Metal]) prep_metal->titration char_em Determine Emission Maximum (λem) char_ex->char_em char_em->titration incubation Incubate for 10-15 min titration->incubation measure Measure Fluorescence (λex / λem) incubation->measure plot_data Plot Intensity vs. [Metal] measure->plot_data calc_kd Calculate Kd and Fold-Increase plot_data->calc_kd

Caption: Workflow for fluorescence-based metal ion sensing.

Application III: In Vitro Antiproliferative Activity

Derivatives of quinoline-3-carboxylic acid have demonstrated potential as antiproliferative agents.[13] Some studies suggest that related compounds can inhibit cellular respiration, providing a potential mechanism for their anticancer effects.[14][15] An MTT or similar cell viability assay is a standard initial screen to evaluate the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7, K562)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. Rationale: This allows cells to recover from trypsinization and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. Concentrations could range from 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug dose) and "untreated control" wells.

    • Carefully remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.

    • Incubate for 48-72 hours. Rationale: This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with no cells).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Mechanism of Action

G cluster_pathway Conceptual Antiproliferative Pathway HQC 7-Hydroxyquinoline- 3-carboxylic Acid Mito Mitochondria (Cellular Respiration) HQC->Mito Inhibition ATP ATP Depletion Mito->ATP ROS Increased ROS Mito->ROS Apoptosis Apoptosis (Cell Death) ATP->Apoptosis ROS->Apoptosis

Caption: Potential mechanism for antiproliferative activity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Compound precipitates in aqueous buffer Low aqueous solubility.Prepare a higher concentration stock in DMSO or ethanol; ensure the final solvent concentration is low (<0.5%) and consistent across all samples.
No change in absorbance/fluorescence upon metal addition The specific metal does not bind or does not cause a spectral shift; incorrect pH.Try a different panel of metal ions (e.g., transition metals, lanthanides); verify the pH of the buffer, as chelation is often pH-dependent.
High variability in cell viability assay Uneven cell seeding; edge effects in the 96-well plate; compound instability.Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate; prepare fresh dilutions of the compound for each experiment.

References

  • Shah KJ, Coats EA. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. J Med Chem. 1977 Aug;20(8):1001-6. [Link]
  • CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydr
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. [Link]
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Hydroxyquinolines as iron chel
  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Hydroxyquinolines as Iron Chelators.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC - NIH. [Link]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution.
  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc...

Sources

Application Notes and Protocols for 7-Hydroxyquinoline-3-carboxylic Acid Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorophore

7-Hydroxyquinoline-3-carboxylic acid (7-H3CA) belongs to the hydroxyquinoline family, a class of heterocyclic compounds renowned for their rich photophysical properties and diverse applications in biomedical and materials science. The inherent electronic structure of the quinoline ring system, coupled with the proton-donating and -accepting capabilities of the hydroxyl and carboxylic acid groups, endows 7-H3CA with a highly environment-sensitive fluorescence. This sensitivity makes it a compelling candidate for the development of novel fluorescent probes for bio-imaging, metal ion sensing, and drug delivery monitoring.[1][2]

Unlike more commonly studied isomers like 8-hydroxyquinoline, the specific photophysical characteristics of 7-H3CA are not extensively documented in publicly available literature. This guide, therefore, serves as a foundational resource for researchers. It provides both an in-depth understanding of the principles governing hydroxyquinoline fluorescence and a set of robust, adaptable protocols to characterize and utilize 7-H3CA in a laboratory setting. The methodologies presented are based on established principles for analogous compounds and are designed to be a starting point for rigorous experimental validation.

Pillar 1: The Scientific Foundation of 7-H3CA Fluorescence

The fluorescence of 7-hydroxyquinoline derivatives is a complex phenomenon governed by several competing excited-state processes. Understanding these processes is critical for designing experiments and interpreting results.

Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of many hydroxyquinolines is their ability to undergo ESIPT. In the ground state, the molecule exists predominantly in its enol form. Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the pyridinic nitrogen atom increase. This facilitates an ultrafast transfer of the hydroxyl proton to the nitrogen, forming an excited-state keto tautomer.[3] This tautomer is electronically distinct from the enol form and typically emits fluorescence at a significantly longer wavelength, resulting in a large Stokes shift. This large separation between excitation and emission is highly advantageous as it minimizes self-absorption and enhances detection sensitivity.

Environmental Sensitivity: A Double-Edged Sword

The fluorescence of 7-H3CA is exquisitely sensitive to its local environment, a property that can be exploited for sensing applications.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of both the ground and excited states, leading to shifts in the excitation and emission maxima (solvatochromism).[4][5][6] In polar protic solvents, intermolecular hydrogen bonding can compete with the intramolecular proton transfer, potentially altering the fluorescence quantum yield and lifetime.[7][8]

  • pH Dependence: The presence of three ionizable sites—the phenolic hydroxyl, the carboxylic acid, and the pyridinic nitrogen—means that the absorption and fluorescence properties of 7-H3CA are strongly dependent on pH.[9][10] The molecule can exist in cationic, neutral, zwitterionic, or anionic forms, each with a distinct spectroscopic signature. This pH sensitivity allows 7-H3CA to be considered as a potential fluorescent pH indicator.

Chelation-Enhanced Fluorescence (CHEF)

The 7-hydroxyquinoline scaffold contains a potential bidentate chelation site involving the hydroxyl oxygen and the ring nitrogen. Coordination with metal ions can rigidify the molecular structure and inhibit non-radiative decay pathways, often leading to a significant enhancement of fluorescence intensity.[11][12][13] This "turn-on" sensing mechanism is the basis for using hydroxyquinoline derivatives as selective probes for metal ions like Zn²⁺, Al³⁺, and Cd²⁺.[14][15]

Pillar 2: Core Methodologies and Experimental Protocols

The following protocols provide a comprehensive framework for the characterization and application of 7-H3CA. As specific data for this molecule is scarce, these protocols are designed as self-validating systems, guiding the user to experimentally determine the optimal parameters.

Protocol 1: Basic Photophysical Characterization

Objective: To determine the fundamental fluorescence properties of 7-H3CA, including its absorption maximum (λabs), excitation maximum (λex), emission maximum (λem), and relative fluorescence quantum yield (ΦF).

Causality: A precise understanding of the molecule's spectral properties is the bedrock of all subsequent fluorescence-based assays. The absorbance maximum is used to set the optimal excitation wavelength for maximum signal. The quantum yield provides a measure of the efficiency of the fluorescence process, which is crucial for assessing its suitability as a probe.

  • This compound (solid)

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))

  • Quinine sulfate (as a quantum yield standard)

  • 0.1 M Sulfuric acid (H₂SO₄)

  • UV-Visible Spectrophotometer

  • Spectrofluorometer with corrected spectra capabilities

  • 1 cm path length quartz cuvettes

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 7-H3CA in DMSO. Rationale: DMSO is a good polar aprotic solvent that can dissolve a wide range of organic compounds and is generally compatible with aqueous buffers at low final concentrations.

  • Working Solution Preparation: Dilute the stock solution to a working concentration of 10 µM in the desired experimental solvent (e.g., PBS, pH 7.4). Prepare a solvent-only blank.

  • Absorbance Spectrum:

    • Using the spectrophotometer, record the absorbance spectrum of the 10 µM 7-H3CA solution from 250 nm to 450 nm against the solvent blank.

    • Identify the wavelength of maximum absorbance (λabs,max).

  • Excitation and Emission Spectra:

    • Transfer the 10 µM solution to a quartz cuvette for the spectrofluorometer.

    • To find the emission maximum (λem), set the excitation wavelength to the determined λabs,max and scan the emission spectrum over a broad range (e.g., 350 nm to 650 nm).

    • To confirm the excitation maximum (λex), set the emission monochromator to the determined λem and scan the excitation spectrum. The peak of this spectrum should be very close to the λabs,max.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilute solutions of both 7-H3CA and the quinine sulfate standard (in 0.1 M H₂SO₄) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (350 nm is common for quinine sulfate). Rationale: Keeping absorbance below 0.1 minimizes inner-filter effects where emitted light is reabsorbed by other probe molecules.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution using identical instrument settings (excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both 7-H3CA and the standard.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) Where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent. (For quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).

prep Prepare Stock & Working Solutions abs Measure Absorbance Spectrum (Determine λabs,max) prep->abs qy_prep Prepare Dilution Series (Sample & Standard, Abs < 0.1) prep->qy_prep ex_em Measure Excitation & Emission Spectra (Determine λex and λem) abs->ex_em qy_measure Record Absorbance & Integrated Fluorescence Intensity qy_prep->qy_measure qy_plot Plot Intensity vs. Absorbance qy_measure->qy_plot qy_calc Calculate Quantum Yield (ΦF) qy_plot->qy_calc

Caption: Workflow for basic photophysical characterization.

Protocol 2: Investigation of pH-Dependent Fluorescence

Objective: To characterize the fluorescence response of 7-H3CA across a range of pH values and estimate the ground-state (pKa) and excited-state (pKa*) acidity constants.

Causality: The ionization state of the molecule dictates its electronic structure and, therefore, its fluorescence. By systematically varying the pH, we can identify the distinct spectral signatures of the cationic, neutral, and anionic forms. This information is vital for designing assays in buffered biological media and for developing 7-H3CA as a pH sensor.

  • 1 mM 7-H3CA stock solution in DMSO

  • A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Spectrofluorometer and UV-Visible Spectrophotometer

  • Sample Preparation: For each pH value to be tested, prepare a sample by diluting the 7-H3CA stock solution to a final concentration of 5-10 µM in the appropriate buffer. Ensure the final DMSO concentration is constant and minimal (<0.5%).

  • Absorbance Titration (Ground-State pKa):

    • Record the absorbance spectrum for each pH sample.

    • Plot the absorbance at a wavelength that shows significant change versus the measured pH.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the ground-state pKa value(s).

  • Fluorescence Titration:

    • Using the optimal excitation wavelength determined in Protocol 1, record the fluorescence emission spectrum for each pH sample.

    • Observe changes in emission intensity and/or shifts in the emission maximum (λem).

  • Data Analysis (Excited-State pKa):*

    • Plot the fluorescence intensity at the emission maximum of one of the species (e.g., the neutral form) versus pH. Fit this data to a sigmoidal curve to obtain an apparent pKa.

    • Alternatively, use the Förster cycle to estimate the excited-state pKa* from the ground-state pKa and the spectral shifts observed in the absorption and fluorescence spectra of the acidic and basic forms.

cluster_0 Ground State (pKa) cluster_1 Excited State (pKa) a_prep Prepare Samples in Buffers (pH 3-10) a_spec Record Absorbance Spectra a_prep->a_spec a_plot Plot Absorbance vs. pH a_spec->a_plot a_fit Fit Data to Determine pKa a_plot->a_fit f_prep Prepare Samples in Buffers (pH 3-10) f_spec Record Fluorescence Spectra f_prep->f_spec f_plot Plot Intensity vs. pH f_spec->f_plot f_fit Fit Data to Determine pKa f_plot->f_fit

Caption: Parallel workflows for determining ground and excited-state pKa.

Protocol 3: Screening for Metal Ion Sensing Capability

Objective: To screen the fluorescence response of 7-H3CA to a panel of biologically and environmentally relevant metal ions.

Causality: The hydroxyquinoline core is a known metal chelator. Binding of a metal ion can restrict intramolecular motion and block non-radiative decay, leading to Chelation-Enhanced Fluorescence (CHEF). This protocol allows for the rapid identification of which metal ions, if any, elicit a fluorescent response, paving the way for the development of a selective sensor.[2][12]

  • 1 mM 7-H3CA stock solution in DMSO

  • 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, MgCl₂, CaCl₂, FeCl₃, CuCl₂, NiCl₂) in deionized water.

  • Buffered solution (e.g., 20 mM HEPES, pH 7.4). Rationale: HEPES is a common biological buffer that has low affinity for most metal ions.

  • Spectrofluorometer (plate reader or cuvette-based)

  • Probe Solution Preparation: Prepare a working solution of 7-H3CA at twice the final desired concentration (e.g., 20 µM) in the HEPES buffer.

  • Metal Ion Solutions: Prepare solutions of each metal ion at twice the final desired concentration (e.g., 40 µM) in the same HEPES buffer.

  • Screening Assay:

    • In a 96-well plate or a series of cuvettes, add equal volumes of the 20 µM 7-H3CA solution and each 40 µM metal ion solution. This will result in a final concentration of 10 µM 7-H3CA and 20 µM metal ion (a 1:2 probe-to-metal ratio).

    • Include a control well/cuvette with 7-H3CA and buffer only (no metal).

  • Incubation: Gently mix and incubate the samples at room temperature for 10-15 minutes, protected from light, to allow for complexation.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the optimal excitation and emission wavelengths for 7-H3CA (determined in Protocol 1).

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Calculate the fluorescence enhancement factor for each metal ion: F/F₀, where F is the intensity in the presence of the metal ion and F₀ is the intensity of the control.

    • A significant increase (or decrease, i.e., quenching) in fluorescence for a specific metal ion indicates a potential sensing capability. For promising candidates, a full titration experiment should be performed to determine binding affinity and stoichiometry.[16]

prep_probe Prepare 7-H3CA Solution in Buffer mix Mix Probe and Metal Ions (1:1 volume ratio) prep_probe->mix prep_metals Prepare Metal Ion Solutions in Buffer prep_metals->mix incubate Incubate at RT (10-15 min) mix->incubate measure Measure Fluorescence Intensity (at optimal λex/λem) incubate->measure analyze Analyze Data (Calculate F/F₀) measure->analyze

Caption: Workflow for screening metal ion response.

Pillar 3: Data Presentation and Expected Outcomes

While specific experimental data for 7-H3CA is limited, we can predict its general properties based on analogues like 7-hydroxyquinoline.[3][17][18]

Table 1: Predicted Photophysical Properties of this compound

ParameterPredicted Value / BehaviorRationale & Experimental Considerations
λabs,max (nm) ~330 - 380Dependent on solvent and pH. The carboxylic acid group may cause a slight shift compared to the parent 7-hydroxyquinoline.
λem,max (nm) ~400 - 520A dual emission may be observed, with a normal Stokes shift emission (~400 nm) and a large Stokes shift emission from the ESIPT tautomer (~500-520 nm).[3] The ratio of these peaks will be highly solvent-dependent.
Stokes Shift (nm) Potentially large (>100 nm)A large Stokes shift is characteristic of ESIPT-capable molecules and is highly desirable for fluorescence applications.
Quantum Yield (ΦF) Variable (0.01 - 0.5)Expected to be low in polar protic solvents like water due to competing relaxation pathways. May be enhanced upon metal chelation or in non-polar environments.
pH Sensitivity HighMultiple pKa values are expected due to the three ionizable groups. Significant changes in both absorption and fluorescence are predicted across the pH scale.[9]
Metal Ion Response Probable "Turn-On" for d-block ionsLikely to show fluorescence enhancement with ions like Zn²⁺ and Cd²⁺, and potential quenching with paramagnetic ions like Fe³⁺ or Cu²⁺.[12][14]

Conclusion and Future Directions

This compound is a promising but under-characterized fluorophore. Its structure suggests a rich photochemistry sensitive to environmental cues such as pH, polarity, and the presence of metal ions. The protocols detailed in this guide provide a robust starting point for any researcher, scientist, or drug development professional seeking to explore its potential. By systematically applying these methodologies, the scientific community can build a comprehensive understanding of 7-H3CA, unlocking its utility as a next-generation fluorescent tool for chemical and biological sensing.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline.
  • Benchchem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe.
  • Sastikumar, D., & Masilamani, V. (1997). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Journal of Chemical Sciences.
  • Senda, N., Momotake, A., & Arai, T. (2010).
  • ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L.
  • ResearchGate. (2025). Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices.
  • AAT Bioquest. (2025). Spectrum [7-Hydroxycoumarin-3-carboxylic acid].
  • ResearchGate. (n.d.). Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline derivative cadmium complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol L⁻¹.
  • Lee, S.-I., & Jang, D.-J. (2001). Proton Transfers of Aqueous 7-Hydroxyquinoline in the First Excited Singlet, Lowest Triplet, and Ground States. The Journal of Physical Chemistry A, 105(32), 7627-7634.
  • Goldman, M., & Wehry, E. L. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry, 42(11), 1178-1184.
  • Rane, D., Shaik, A. B., Lee, S., Hu, X., & Peterson, B. R. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 15(5), 677-683.
  • Das, P. K. (1985).
  • Wang, Y., Wang, Y., Zhang, Y., Wang, S., Zhang, G., & Shuang, S. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(22), 18451-18459.
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  • ResearchGate. (n.d.). Photophysics of 7-Hydroxycoumarin 3-Carboxylic Acid in Micelles.
  • Al-Hamdani, A. A. S., Al-Zuhairi, A. J., & Gaaz, T. S. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 22(8), 1276.
  • ResearchGate. (2025). Production of a fluorescence probe in ion-beam radiolysis of aqueous coumarin-3-carboxylic acid solution—1: Beam quality and concentration dependences.
  • Kebenei, J., Sellah, J., & Akumu, E. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7. Kabarak University Journal.
  • ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
  • Wang, Y., Wang, Y., Zhang, Y., Wang, S., Zhang, G., & Shuang, S. (2023). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Molecules, 28(17), 6393.
  • Raikar, U. S., Renuka, C. G., Nadaf, Y. F., Mulimani, B. G., & Inamdar, S. R. (2006). Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited state dipole moment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 673-677.
  • Maeyama, T., Fukunaga, S., Ukai, R., Kon, T., & Nagaishi, R. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Physical Chemistry Chemical Physics, 23(44), 25167-25173.
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Application Notes and Protocols for 7-Hydroxyquinoline-3-carboxylic Acid in Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a foundational structure in the development of fluorescent probes for biological imaging, prized for its synthetic versatility and tunable photophysical properties.[1][2] This document provides a comprehensive guide to exploring the potential of 7-hydroxyquinoline-3-carboxylic acid as a novel fluorescent marker for cell imaging. While this specific derivative is currently underexplored in the literature for this application, this guide will extrapolate from the well-established characteristics of related quinoline-based fluorophores to provide a robust framework for its characterization and use. We will delve into the underlying principles of quinoline fluorescence, propose potential imaging applications, and offer detailed, adaptable protocols for researchers. This guide is designed to be a self-validating system, empowering investigators to rigorously evaluate this compound and unlock its potential in cellular imaging.

Introduction: The Quinoline Scaffold - A Versatile Platform for Bioimaging

Quinoline, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are at the core of numerous pharmaceuticals and biologically active molecules.[3][4] The inherent fluorescence of the quinoline ring system, first recognized in quinine, has been extensively leveraged to create a diverse array of small-molecule fluorescent probes.[1]

The key advantages of the quinoline scaffold include:

  • Tunable Photophysical Properties: The emission and excitation wavelengths, quantum yield, and Stokes shift can be finely tuned through chemical modification at various positions on the quinoline ring.[1][5]

  • Environmental Sensitivity: Many quinoline derivatives exhibit fluorescence that is sensitive to the local microenvironment, such as polarity, viscosity, and pH, making them excellent candidates for functional imaging probes.[2]

  • Metal Ion Chelation: The nitrogen atom in the quinoline ring and adjacent functional groups, such as hydroxyl groups, can act as excellent chelators for metal ions. This interaction often leads to a significant change in fluorescence, enabling the detection and imaging of intracellular metal ions.[6][7][8]

  • Synthetic Accessibility: The quinoline core can be synthesized and functionalized through well-established chemical reactions, allowing for the combinatorial development of probe libraries.[1][5]

This compound combines the key features of a hydroxyl group (potential for metal chelation and excited-state proton transfer) and a carboxylic acid group (a handle for bioconjugation and influencing solubility/cellular uptake). While direct studies on its imaging applications are sparse, its structure suggests significant potential.

Postulated Properties and Potential Applications

Based on the extensive research into related hydroxyquinoline derivatives, we can postulate several key properties and applications for this compound.

Photophysical Properties

The fluorescence of this compound is expected to be influenced by the electron-donating hydroxyl group at the 7-position. This substitution typically "pushes" electron density into the aromatic system, which can lead to desirable photophysical properties.[1] We can anticipate that its excitation and emission will be in the blue to green region of the spectrum, similar to other hydroxyquinoline and hydroxycoumarin derivatives.[9][10]

Potential Applications
  • Metal Ion Sensing: 8-Hydroxyquinoline is a classic fluorogenic sensor for metal ions like Zn²⁺, Al³⁺, and Fe³⁺.[7][8][11] The 7-hydroxy and 3-carboxy moieties of this compound could similarly form a coordination site for specific metal ions, leading to a "turn-on" or ratiometric fluorescence response. This could be invaluable for studying metal ion homeostasis and signaling in cells.

  • pH Sensing: The phenolic proton and the carboxylic acid proton make this compound a candidate for pH sensing.[2] Changes in intracellular pH could alter the protonation state of the molecule, leading to shifts in its fluorescence spectrum. This would be useful for imaging acidic organelles like lysosomes or for monitoring cellular processes associated with pH changes, such as apoptosis or cancer cell metabolism.[12]

  • General Cytoplasmic and Organelle Staining: Depending on its membrane permeability and intracellular distribution, the compound could serve as a general stain for the cytoplasm or accumulate in specific organelles. The carboxylic acid group may initially limit passive diffusion across the cell membrane, suggesting that esterified derivatives (pro-probes) could exhibit enhanced cell loading.

Experimental Workflows and Protocols

This section provides a structured approach to characterizing this compound and implementing it in cell imaging experiments.

Workflow for Characterizing a Novel Fluorophore

G cluster_0 Initial Characterization cluster_1 In Vitro Evaluation cluster_2 Cell Imaging Application A Synthesize & Purify This compound B Determine Photophysical Properties (Ex/Em, Quantum Yield, Photostability) A->B C Assess Solubility & Stability in Physiological Buffers B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D Proceed if stable & soluble E Determine Optimal Loading Conditions (Concentration, Time, Temperature) D->E F Live-Cell Staining & Microscopy E->F Use non-toxic concentrations G Co-localization with Organelle-Specific Dyes F->G H Test for Metal Ion or pH Sensing G->H

Caption: Workflow for the evaluation of a novel fluorescent probe.

Protocol 1: Preparation of Stock Solutions

The solubility and stability of the probe are critical for reproducible results.

  • Primary Stock Solution (10 mM): Weigh out a precise amount of this compound (MW: 189.15 g/mol ). Dissolve it in a minimal amount of dimethyl sulfoxide (DMSO). For example, dissolve 1.89 mg in 1 mL of high-quality, anhydrous DMSO.

    • Rationale: DMSO is a common solvent for organic small molecules and is generally well-tolerated by cells at low final concentrations (<0.5%).

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

    • Rationale: Protecting from light is crucial for any fluorescent compound to prevent photobleaching. Aliquoting prevents degradation from repeated temperature changes and contamination.

  • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration (e.g., 1-10 µM) in a serum-free cell culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Rationale: Serum proteins can sometimes bind to fluorescent dyes, altering their properties or availability. Preparing fresh working solutions ensures consistency.

Protocol 2: Cytotoxicity Assessment

Before extensive imaging studies, it is essential to determine the concentration range at which this compound is not toxic to the cells of interest.

  • Cell Plating: Plate your chosen cell line (e.g., HeLa, A549) in a 96-well plate at a density that will result in ~70-80% confluency after 24 hours.

  • Treatment: Prepare a series of dilutions of this compound in a complete cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the treatment media. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest probe concentration) and an "untreated control."

  • Incubation: Incubate the plate for a period relevant to your planned imaging experiments (e.g., 4, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell viability drops significantly (e.g., below 90%).

    • Rationale: This dose-response curve is critical for selecting a working concentration for imaging that does not induce artifacts due to cellular stress or death.[13]

Protocol 3: General Live-Cell Staining and Fluorescence Microscopy

This protocol provides a starting point for visualizing the intracellular distribution of the probe.

  • Cell Preparation: Grow cells on a microscopy-grade glass-bottom dish or chamber slide to ~60-70% confluency.

    • Rationale: Sub-confluent cells provide a clear view of individual cell morphology.

  • Staining: Wash the cells once with pre-warmed (37°C) HBSS or serum-free medium. Prepare the staining solution by diluting the this compound stock to a non-toxic working concentration (e.g., 1-5 µM, determined from Protocol 2) in HBSS or serum-free medium.

  • Incubation: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

    • Rationale: Incubation time is a key parameter to optimize. Shorter times may be sufficient for membrane-permeable dyes, while longer times may be needed for compounds that are actively transported or accumulate in organelles.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed HBSS to remove extracellular background fluorescence.

  • Imaging: Add fresh, pre-warmed HBSS or a complete medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

    • Microscopy Settings: Based on preliminary spectral data, start with a DAPI or blue filter set (e.g., ~350-400 nm excitation, ~420-480 nm emission). Adjust exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Advanced Applications and Considerations

Investigating Metal Ion Sensing

To test the hypothesis that this compound can detect intracellular metal ions, a chelation experiment can be performed.

G A Load Cells with Probe B Acquire Baseline Fluorescence Image A->B C Add Cell-Permeable Metal Chelator (e.g., TPEN for Zn²⁺) B->C Time E Add Exogenous Metal Ions (e.g., ZnCl₂ with an ionophore) B->E Parallel Experiment D Acquire Post-Chelator Image C->D Incubate F Acquire Post-Addition Image E->F Incubate

Caption: Workflow for testing a probe's response to metal ions.

If the probe's fluorescence is dependent on a specific metal ion, the addition of a high-affinity chelator for that ion should decrease the fluorescence signal. Conversely, increasing the intracellular concentration of that ion should enhance the signal.

Bioconjugation

The carboxylic acid group at the 3-position is a prime target for bioconjugation via amide bond formation.[14] This allows the fluorophore to be covalently attached to other molecules, such as:

  • Targeting Ligands: Peptides or small molecules that direct the fluorophore to a specific protein or cellular location.

  • Therapeutic Agents: Creating theranostic agents that combine imaging and drug delivery.

This is typically achieved by activating the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[15]

Data Summary and Comparative Analysis

CompoundExcitation (nm)Emission (nm)Key Feature/Application
7-Hydroxycoumarin-3-carboxylic acid ~352-386~407-448Blue fluorophore, pH indicator, bioconjugation handle.[10]
8-Hydroxyquinoline (in complex with Al³⁺) ~370~510Metal ion sensing, forms highly fluorescent chelates.[11]
Dimethylamino Quinoline (DMAQ) derivatives ~405~450-550Tunable scaffold, demonstrated pH sensitivity.[1]
This compound (Postulated) ~350-400~420-500Potential for metal and pH sensing, bioconjugation.

Conclusion

This compound stands as a promising but underexplored candidate for cellular imaging. Its structure combines the advantageous features of the quinoline scaffold with functional groups that suggest sensitivity to the cellular microenvironment and suitability for targeted labeling. By following the systematic protocols outlined in this guide for characterization, cytotoxicity assessment, and live-cell imaging, researchers can rigorously evaluate its potential. The true utility of this compound will be revealed through careful experimentation, potentially adding a valuable new tool to the expanding palette of fluorescent probes for biological discovery.

References

  • Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging. Benchchem. URL: https://www.benchchem.com/application-notes/isoquinoline-derivatives-as-fluorescent-markers-in-biological-imaging
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/890479/
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483478/
  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli...RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc00569e
  • Quinoline-based fluorescent small molecules for live cell imaging.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32473809/
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm00218a003
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33238852/
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja046938z
  • (PDF) Quinoline-Based Fluorescence Sensors.ResearchGate. URL: https://www.researchgate.net/publication/225091215_Quinoline-Based_Fluorescence_Sensors
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.University of Canterbury Research Repository. URL: https://ir.canterbury.ac.nz/server/api/core/bitstreams/a05a8126-304b-4654-a690-e54911d3d63b/content
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.Google Patents. URL: https://patents.google.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33150672/
  • 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sigma/55156
  • 7-Hydroxycoumarin-3-carboxylic acid.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sigma/55155
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11089655/
  • Immobilization of Crown Ether Carboxylic Acids on Silica Gel and Their Use in Column Concentration of Alkali Metal Cations from Dilute Aqueous Solutions.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ac00085a034
  • Spectrum [7-Hydroxycoumarin-3-carboxylic acid].AAT Bioquest. URL: https://www.aatbio.com/spectra/7-hydroxycoumarin-3-carboxylic-acid
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.ResearchGate. URL: https://www.researchgate.
  • This compound.BLD Pharm. URL: https://www.bldpharm.com/products/659730-27-5.html
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.ResearchGate. URL: https://www.researchgate.net/publication/344211153_8-Hydroxyquinoline_Fluorophore_for_Sensing_of_Metal_Ions_and_Anions
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.Scirp.org. URL: https://www.scirp.
  • SAFETY DATA SHEET - 7-Hydroxycoumarin-3-carboxylic acid.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/55155
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38746887/
  • A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10075114/
  • Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072464/
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.MDPI. URL: https://www.mdpi.com/1420-3049/29/22/4919
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.MDPI. URL: https://www.mdpi.com/2079-6382/15/1/62

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Application of 7-Hydroxyquinoline-3-Carboxylic Acid in Metalloenzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting Metalloenzymes with 7-Hydroxyquinoline-3-Carboxylic Acid

Metalloenzymes are a ubiquitous class of enzymes that utilize a coordinated metal ion, typically zinc, as a cofactor for their catalytic activity. These enzymes play critical roles in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. Key families of metalloenzymes implicated in disease include the Matrix Metalloproteinases (MMPs), involved in tissue remodeling and cancer metastasis, and Histone Deacetylases (HDACs), which are crucial epigenetic regulators often dysregulated in cancer and inflammatory diseases.[1]

The core principle behind the inhibition of these enzymes often involves the chelation of the catalytic metal ion, rendering the enzyme inactive. This compound emerges as a compelling scaffold for the design of metalloenzyme inhibitors. Its inherent chemical architecture, featuring a nitrogen atom and a hydroxyl group, provides a bidentate chelation motif capable of coordinating with the active site metal ion. The carboxylic acid moiety at the 3-position can further enhance binding affinity and provides a handle for further chemical modification to improve selectivity and pharmacokinetic properties. This document provides a detailed guide on the application of this compound as a metalloenzyme inhibitor, complete with mechanistic insights and detailed experimental protocols.

Mechanism of Inhibition: A Tale of Metal Chelation

The primary mechanism by which this compound is proposed to inhibit metalloenzymes is through the formation of a coordination complex with the catalytic metal ion, most commonly Zn²⁺. This interaction effectively sequesters the metal ion, preventing it from participating in the catalytic cycle. The nitrogen of the quinoline ring and the oxygen of the hydroxyl group act as the key coordinating atoms.

Diagram 1: Proposed Mechanism of Metalloenzyme Inhibition

G cluster_enzyme Metalloenzyme Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex Enzyme Enzyme Pocket Zn Zn²⁺ Enzyme->Zn Coordination by His residues Inhibited_Enzyme Inactive Enzyme Enzyme->Inhibited_Enzyme Inhibitor Binding Inhibitor This compound Inhibitor_bound Inhibitor Zn_chelated Zn²⁺ Inhibited_Enzyme->Zn_chelated Inhibitor_bound->Zn_chelated Bidentate Chelation (N, O⁻)

Caption: Bidentate chelation of the active site Zn²⁺ ion by this compound.

Target Metalloenzyme Families

Based on the established role of carboxylic acids as zinc-binding groups, this compound is a promising candidate for inhibiting the following metalloenzyme families:

Metalloenzyme FamilyKey Metal IonTherapeutic Relevance
Matrix Metalloproteinases (MMPs) Zn²⁺Cancer, Arthritis, Cardiovascular Disease
Histone Deacetylases (HDACs) Zn²⁺Cancer, Neurodegenerative Disorders, Inflammation
Other Zinc-dependent enzymes Zn²⁺Various metabolic and signaling pathways

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for evaluating the inhibitory potential of this compound against MMPs and HDACs. It is crucial to note that these are generalized protocols and may require optimization based on the specific enzyme isoform and experimental setup.

Protocol 1: In Vitro Inhibition of Matrix Metalloproteinases (MMPs)

This protocol utilizes a fluorogenic substrate to measure MMP activity. The cleavage of the substrate by the MMP separates a quencher and a fluorophore, resulting in an increase in fluorescence.

Materials and Reagents:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Experimental Workflow:

Diagram 2: MMP Inhibition Assay Workflow

G Start Start Prep_Inhibitor Prepare serial dilutions of This compound in DMSO Start->Prep_Inhibitor Add_Enzyme Add MMP enzyme to wells Start->Add_Enzyme Add_Inhibitor Add inhibitor dilutions to wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate at 37°C for 15 min Add_Inhibitor->Incubate_1 Add_Substrate Add fluorogenic MMP substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30-60 min Add_Substrate->Incubate_2 Measure Measure fluorescence Incubate_2->Measure Analyze Calculate % inhibition and IC₅₀ Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MMP inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

    • Dilute the recombinant MMP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Prepare the fluorogenic MMP substrate in Assay Buffer at a concentration of 2x the final desired concentration.

  • Assay Setup (96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of the diluted MMP enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 2x MMP substrate to all wells.

    • Immediately start monitoring the fluorescence increase at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Inhibition of Histone Deacetylases (HDACs)

This protocol employs a fluorogenic HDAC substrate. Deacetylation of the substrate by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule.

Materials and Reagents:

  • Recombinant human HDAC (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • HDAC Developer (containing a protease like trypsin)

  • This compound

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~360/460 nm for AMC-based substrates)

Experimental Workflow:

Diagram 3: HDAC Inhibition Assay Workflow

G Start Start Prep_Inhibitor Prepare serial dilutions of This compound in DMSO Start->Prep_Inhibitor Add_Enzyme Add HDAC enzyme to wells Start->Add_Enzyme Add_Inhibitor Add inhibitor dilutions to wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Add_Substrate Add fluorogenic HDAC substrate Add_Inhibitor->Add_Substrate Incubate_1 Incubate at 37°C for 30 min Add_Substrate->Incubate_1 Add_Developer Add HDAC developer Incubate_1->Add_Developer Incubate_2 Incubate at RT for 15 min Add_Developer->Incubate_2 Measure Measure fluorescence Incubate_2->Measure Analyze Calculate % inhibition and IC₅₀ Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for the HDAC inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of this compound and the positive control inhibitor in DMSO.

    • Dilute the recombinant HDAC to the desired concentration in HDAC Assay Buffer.

    • Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer.

  • Assay Setup (96-well plate):

    • Add 40 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of the serially diluted this compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Add 25 µL of the diluted HDAC enzyme to all wells except for the "no enzyme" control.

    • Add 10 µL of the HDAC substrate to all wells.

  • Reaction and Development:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the enzymatic reaction and initiate fluorescence development by adding 20 µL of HDAC Developer to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition as described in the MMP protocol.

    • Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Considerations for Experimental Design

  • Solubility: The solubility of this compound in aqueous buffers may be limited. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Buffer Composition: The pH of the assay buffer can influence both the activity of the enzyme and the ionization state of the inhibitor. It is advisable to perform initial experiments to determine the optimal pH for the assay.

  • Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate should be optimized to ensure that the reaction proceeds in a linear range and is sensitive to inhibition.

  • Selectivity Profiling: To assess the selectivity of this compound, it should be tested against a panel of different metalloenzymes, including various MMP and HDAC isoforms.

Data Interpretation and Expected Outcomes

A successful inhibition experiment will yield a dose-dependent decrease in enzyme activity with increasing concentrations of this compound. The IC₅₀ value will provide a quantitative measure of the inhibitor's potency. A lower IC₅₀ value indicates a more potent inhibitor.

Table of Expected IC₅₀ Ranges (Hypothetical):

Metalloenzyme TargetExpected IC₅₀ RangeNotes
MMP-2 1 - 50 µMPotency may vary depending on the specific MMP isoform.
MMP-9 1 - 50 µM
HDAC1 5 - 100 µMGenerally, carboxylic acids are less potent than hydroxamates for HDAC inhibition.
HDAC6 10 - 200 µM

Note: These are hypothetical ranges and actual values must be determined experimentally.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel metalloenzyme inhibitors. Its inherent metal-chelating properties make it a suitable candidate for targeting the active sites of enzymes like MMPs and HDACs. The protocols outlined in this document provide a robust framework for the initial evaluation of its inhibitory activity. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold, as well as on cellular and in vivo studies to validate its therapeutic potential.

References

  • Riggs, A. D., Russo, V. E. A., & Martienssen, R. A. (1996). Epigenetic mechanisms of gene regulation.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Fournel, M., Bonfils, C., Hou, Y., Geng, W., N'guyen, T., Pacaud, P., ... & L'helgoualc'h, A. (2008). FR235222, a potent, orally active histone deacetylase inhibitor with antitumor activity in vitro and in vivo. Molecular cancer therapeutics, 7(4), 759-768.
  • Watson, P. J., Fairall, L., Santos, G. M., & Schwabe, J. W. (2012). Structure of HDAC3 bound to co-repressor and inositol tetraphosphate.
  • Methot, J. L., Chakravarty, P. K., Chenard, M., Close, J., Cruz, J. C., Dahlberg, W. K., ... & Fleming, J. (2014). Exploration of the internal cavity of histone deacetylase (HDAC) with selective HDAC1/HDAC2 inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3467-3471.

Sources

7-hydroxyquinoline-3-carboxylic acid as a substrate in glycosyltransferase assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Continuous Fluorogenic Assay for Glycosyltransferase Activity Using 7-Hydroxyquinoline-3-Carboxylic Acid

Abstract: Glycosyltransferases (GTs) are a critical class of enzymes involved in the synthesis of glycoconjugates, playing pivotal roles in cellular recognition, signaling, and pathogenesis.[1][2] The development of robust and sensitive assays for GT activity is essential for fundamental research and high-throughput screening (HTS) of potential therapeutic inhibitors.[3][4] This document details the application of this compound as a novel fluorogenic acceptor substrate for the continuous monitoring of glycosyltransferase activity. The protocol described herein provides a sensitive, homogenous assay format amenable to HTS, enabling kinetic characterization and inhibitor profiling of a wide range of GTs.

Introduction: The Need for Advanced Glycosyltransferase Assays

Glycosyltransferases catalyze the transfer of a monosaccharide moiety from an activated nucleotide-sugar donor to an acceptor molecule, which can be a lipid, protein, or another carbohydrate.[1][5] This precise, sequential action builds the complex glycan structures that are fundamental to biological function.[2] Consequently, dysregulation of GT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making these enzymes attractive targets for drug discovery.

Traditional methods for measuring GT activity, such as those relying on radiolabeled substrates, are highly sensitive but involve cumbersome separation steps, generate radioactive waste, and are not easily adapted for high-throughput applications.[6][7] To overcome these limitations, fluorescence-based assays have been developed, offering a homogenous "mix-and-read" format that is ideal for modern drug discovery pipelines.[6][8][9]

This application note introduces this compound, a heterocyclic compound whose fluorescence properties are modulated upon glycosylation. By acting as an acceptor substrate, the enzymatic transfer of a sugar moiety to its 7-hydroxyl group induces a measurable change in its fluorescence profile, allowing for real-time, quantitative assessment of enzyme activity.

Principle of the Fluorogenic Assay

The assay is based on the enzymatic reaction where a glycosyltransferase utilizes a nucleotide-sugar (e.g., UDP-glucose, UDP-galactose, CMP-sialic acid) as the donor and this compound as the acceptor substrate.

The core mechanism involves an SN2-like reaction for inverting glycosyltransferases, where the hydroxyl group of the acceptor attacks the anomeric carbon of the donor sugar, leading to the formation of a glycosidic bond and the release of the nucleoside diphosphate (e.g., UDP).[10][11] This glycosylation event at the 7-position of the quinoline ring alters the electronic properties of the fluorophore. The deprotonated hydroxyl group is a key part of the resonant structure; capping it with a sugar molecule shifts the excitation and/or emission spectra and changes the quantum yield. This results in a quantifiable change in fluorescence intensity, which is directly proportional to the amount of product formed.

Glycosyltransferase Reaction Mechanism sub 7-Hydroxyquinoline- 3-Carboxylic Acid (Acceptor, Fluorescent State A) gt Glycosyltransferase (Enzyme) sub->gt + udp_sugar UDP-Sugar (Donor) udp_sugar->gt + prod 7-O-Glycosyl-quinoline- 3-Carboxylic Acid (Product, Fluorescent State B) udp UDP gt->prod Catalysis gt->udp

Caption: Enzymatic glycosylation of the fluorescent acceptor substrate.

Materials and Equipment

Reagents:
  • This compound (CAS 659730-27-5)[12][13]

  • Purified Glycosyltransferase (GT) of interest

  • Appropriate nucleotide-sugar donor (e.g., UDP-glucose, UDP-galactose)

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5

  • Divalent Cations: 10 mM MnCl₂ or MgCl₂ (Note: optimal cation and concentration are enzyme-dependent)[1]

  • Bovine Serum Albumin (BSA)

  • DMSO (for compound dissolution)

  • Positive control inhibitor (if available)

Equipment:
  • Fluorescence microplate reader with wavelength selection

  • Low-volume, black, 96- or 384-well assay plates (e.g., Corning 384-well Lo-Base Black)

  • Calibrated single and multichannel pipettes

  • Reagent reservoirs

  • Incubator or heated plate reader chamber (37 °C)

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format with a final reaction volume of 100 µL. Volumes can be scaled down for 384-well plates. Crucially, initial experiments must be performed to determine the optimal excitation and emission wavelengths for the substrate and its glycosylated product.

Protocol 1: Standard GT Activity Assay

This protocol measures the rate of reaction under a fixed set of conditions.

1. Reagent Preparation:

  • 10X Assay Buffer: 500 mM HEPES, pH 7.5, containing 100 mM MnCl₂ and 1 mg/mL BSA. Store at 4 °C.
  • Substrate Stock (10 mM): Dissolve this compound in DMSO. Store protected from light at -20 °C.
  • UDP-Sugar Stock (10 mM): Dissolve the nucleotide-sugar donor in nuclease-free water. Aliquot and store at -80 °C.
  • Enzyme Working Solution: Dilute the purified GT enzyme to the desired concentration (e.g., 2X final concentration) in 1X Assay Buffer just before use. Keep on ice. Note: The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

2. Assay Workflow:

Assay Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Reaction Setup (Add Buffer, Substrate, Enzyme to Plate) prep->setup preinc 3. Pre-incubation (5 min at 37°C) setup->preinc init 4. Reaction Initiation (Add UDP-Sugar Donor) preinc->init read 5. Kinetic Reading (Measure Fluorescence over Time) init->read analyze 6. Data Analysis (Calculate Reaction Rate) read->analyze

Caption: Step-by-step workflow for the glycosyltransferase assay.

3. Reaction Setup:

  • Prepare a master mix of buffer and substrate. For each 100 µL reaction, you will add components as follows: | Component | Volume per Well | Final Concentration | | :--- | :--- | :--- | | 10X Assay Buffer | 10 µL | 1X | | this compound (from 100 µM working stock) | 10 µL | 10 µM | | Test Compound or DMSO | 5 µL | Varies (e.g., 1% DMSO) | | Purified GT Enzyme (2X) | 50 µL | 1X (e.g., 5 nM) | | Nuclease-free Water | 5 µL | - |
  • Add the above components to the wells of a black microplate.
  • Controls: Prepare wells for:
  • No-Enzyme Control: Replace enzyme volume with 1X Assay Buffer.
  • No-Donor Control: Replace UDP-sugar volume with water in the initiation step.
  • Positive Inhibition Control: Add a known inhibitor.

4. Reaction and Measurement:

  • Pre-incubate the plate for 5 minutes at 37 °C.
  • Initiate the reactions by adding 20 µL of UDP-sugar (from 500 µM working stock for a final concentration of 100 µM).
  • Immediately place the plate in the fluorescence reader pre-set to 37 °C.
  • Measure fluorescence intensity every 60 seconds for 30-60 minutes. Use the empirically determined optimal excitation and emission wavelengths.
Protocol 2: Inhibitor Potency (IC₅₀) Determination

This protocol is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

  • Assay Setup: Follow the "Standard GT Activity Assay" protocol, but instead of adding a fixed concentration of inhibitor, add 5 µL of each concentration from your serial dilution to the respective wells.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Normalize the rates to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Interpretation

Enzyme Kinetics

To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the substrates, perform the standard assay while varying the concentration of one substrate (e.g., this compound from 0.5 to 100 µM) while keeping the other substrate (UDP-sugar) at a saturating concentration (typically 5-10 times its Kₘ). Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation.

ParameterDescriptionTypical Data Presentation
Rate (RFU/min) The initial slope of the fluorescence curve, representing the reaction velocity.Plot of RFU vs. Time
Kₘ (µM) Michaelis constant; substrate concentration at half-maximal velocity.Michaelis-Menten Plot (Rate vs. [S])
Vₘₐₓ (RFU/min) The maximum reaction velocity at saturating substrate concentrations.Michaelis-Menten Plot (Rate vs. [S])
IC₅₀ (µM) The concentration of an inhibitor that reduces enzyme activity by 50%.Dose-Response Curve (% Inhibition vs. Log[I])
Z'-factor A statistical measure of assay quality for HTS. A value > 0.5 is considered excellent.Calculated from positive and negative controls.[3][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence of test compounds. - Contaminated buffer or plates.- Pre-read the plate after compound addition but before reaction initiation. - Use high-quality, fresh reagents.
No or Low Signal - Inactive enzyme. - Incorrect buffer conditions (pH, ions). - Substrate not recognized by the specific GT. - Incorrect wavelength settings.- Verify enzyme activity with an orthogonal assay. - Optimize buffer components for the specific enzyme. - Confirm substrate suitability. - Perform a full excitation/emission scan.
Non-linear Reaction Progress - Substrate depletion. - Enzyme instability. - Product inhibition.- Reduce enzyme concentration or incubation time. - Add a stabilizing agent like BSA or glycerol. - Analyze only the initial linear phase of the reaction.
Poor Z'-factor (<0.5) - High variability in assay wells. - Low signal-to-background ratio.- Improve pipetting accuracy; use automated liquid handlers. - Optimize enzyme and substrate concentrations to maximize the assay window.

Conclusion

The use of this compound as a fluorogenic acceptor substrate provides a powerful tool for the study of glycosyltransferases. This continuous, homogenous assay format is highly sensitive and eliminates the need for separation steps or radioactive materials. Its adaptability to a microplate format makes it ideally suited for high-throughput screening campaigns to identify novel GT inhibitors, as well as for detailed kinetic characterization of enzyme function. This methodology represents a significant advancement in facilitating research and drug development targeting this important class of enzymes.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Patel, D. N., et al. (2018). High-throughput Screening for Bacterial Glycosyltransferase Inhibitors. Scientific Reports.
  • Brik, A., et al. (2005). Identification of selective inhibitors for the glycosyltransferase MurG via high-throughput screening. Journal of the American Chemical Society.
  • Mizuno, H., et al. (2016). TokyoGreen derivatives as specific and practical fluorescent probes for UDP-glucuronosyltransferase (UGT) 1A1. Chemical Communications.
  • Lairson, L. L., et al. (2008). Mechanisms of glycosyltransferase reaction. University of Zurich, Department of Physiology.
  • Suits, M. D. L., & Boraston, A. B. (2017). Methods for Determining Glycosyltransferase Kinetics. Methods in Molecular Biology.
  • Gloster, T. M. (2021). Glycosyltransferases. CAZypedia.
  • Varki, A., et al. (Eds.). (2022). Glycosyltransferases. Essentials of Glycobiology, 4th edition.
  • Suits, M. D. L., & Boraston, A. B. (2017). Methods for Determining Glycosyltransferase Kinetics. Springer Nature Experiments.
  • Patel, D. N., et al. (2018). High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors. PubMed - NIH.
  • Ortiz-Soto, M. E., et al. (2021). Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies. ACS Omega.
  • Mizuno, H., et al. (2016). TokyoGreen derivatives as specific and practical fluorescent probes for UDP-glucuronosyltransferase (UGT) 1A1. ResearchGate.
  • Uniprot Consortium. (n.d.). Glycosyltransferase. Taylor & Francis.
  • Mizuno, H., et al. (2016). Turn-on fluorescent probes for UGTs. ResearchGate.
  • Varki, A., et al. (Eds.). (2009). Glycosyltransferases. Essentials of Glycobiology, 2nd edition.
  • Yang, Y., et al. (2024). Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. International Journal of Molecular Sciences.
  • Chen, S., et al. (2019). An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems. Analytica Chimica Acta.
  • Gray, M. A., et al. (2017). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening. Angewandte Chemie.
  • Li, L., et al. (2015). Glycosyltransferase Activity Assay Using Colorimetric Methods. Methods in Molecular Biology.
  • AssayGenie. (2019). UGT Activity Assay / Ligand Screening Kit (Fluorometric). AssayGenie.com.
  • Al-Mughaid, H., et al. (2015). Assays for Glycosyltransferases. ResearchGate.
  • Coats, E. A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • Wu, Z. L., & Ertelt, J. M. (2022). Endoglycosidase assay using enzymatically synthesized fluorophore-labeled glycans as substrates to uncover enzyme substrate specificities. STAR Protocols.
  • Coats, E. A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. ACS Publications.
  • Uemura, T., et al. (1996). A fluorometric assay for glycosyltransferase activities using sugars aminated and tagged with 7-hydroxycoumarin-3-carboxylic acid as substrates. Analytical Biochemistry.
  • Le, T. P. M., et al. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. Organic & Biomolecular Chemistry.

Sources

Application Notes and Protocols: Fluorescent Labeling of Proteins with 7-Hydroxyquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent probes to proteins is a fundamental technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. Quinoline derivatives have emerged as a versatile class of fluorophores due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.[1][2] This guide provides a comprehensive overview and detailed protocols for labeling proteins using derivatives of 7-hydroxyquinoline-3-carboxylic acid.

The core structure of this compound serves as a scaffold for the synthesis of various protein-reactive fluorescent dyes.[3][4][5][6] By modifying the carboxylic acid or other positions on the quinoline ring, reactive moieties can be introduced that specifically target functional groups on proteins, such as primary amines on lysine residues.[7][8] These fluorescent tags are instrumental in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[8][9][10]

Chemical Principle of Labeling

The most common strategy for labeling proteins with this compound derivatives involves the use of an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein surface under mild alkaline conditions to form a stable amide bond.

Figure 1. Amine-reactive labeling of a protein.

Core Protocol: Amine-Reactive Labeling of Proteins

This protocol provides a general procedure for labeling proteins with a this compound NHS ester derivative. The optimal conditions may vary depending on the specific protein and the fluorescent dye used.

Materials
  • Protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)

  • This compound NHS ester derivative (dissolved in anhydrous DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the this compound NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1. This needs to be determined empirically for each protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted dye.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be visible as a colored band.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the labeled protein at the maximum absorbance wavelength of the protein (typically 280 nm) and the dye. The DOL is the molar ratio of the dye to the protein.

    • Protein Concentration: The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein where A₂₈₀ is the absorbance at 280 nm, A_max is the absorbance at the dye's maximum absorbance, CF is the correction factor (A₂₈₀ of the dye / A_max of the dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration: The dye concentration can be calculated using: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

    • DOL = Dye Concentration / Protein Concentration

Troubleshooting
Problem Possible Cause Solution
Low Degree of Labeling - Inactive dye- Use fresh, anhydrous DMSO to prepare the dye stock solution.
- Presence of primary amines in the buffer- Exchange the protein into an amine-free buffer before labeling.
- Suboptimal pH- Ensure the labeling buffer pH is between 8.0 and 9.0.
Protein Precipitation - High concentration of organic solvent- Keep the volume of DMSO added to the protein solution below 10% of the total volume.
- Protein instability- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-specific Staining - Incomplete removal of unreacted dye- Ensure thorough purification of the labeled protein.

Applications of Labeled Proteins

Proteins labeled with this compound derivatives can be used in a variety of applications.

Workflow for a Typical Fluorescence Microscopy Experiment

G cluster_workflow Fluorescence Microscopy Workflow A 1. Protein Labeling (as per protocol) C 3. Incubation with Labeled Protein A->C B 2. Cell Culture and Treatment B->C D 4. Cell Fixation and Permeabilization C->D E 5. Imaging (Confocal or Epifluorescence Microscopy) D->E F 6. Image Analysis E->F

Figure 2. A typical workflow for a cell imaging experiment.

Example Application: Cellular Imaging

A protein of interest is labeled with a this compound derivative to study its subcellular localization.

Parameter Value
Protein Tubulin
Fluorophore This compound-NHS ester
Excitation Wavelength ~350 nm
Emission Wavelength ~450 nm
Application Visualization of the microtubule network in cultured cells.

The fluorescently labeled tubulin is introduced into living cells, where it incorporates into the microtubule network. The cells are then imaged using a fluorescence microscope to visualize the intricate structure of the cytoskeleton. This approach can be used to study the effects of drugs on microtubule dynamics.

Conclusion

Labeling proteins with derivatives of this compound is a powerful technique for studying protein function in a cellular context. The protocols and guidelines presented here provide a solid foundation for researchers to successfully label their proteins of interest and apply them in a wide range of biological investigations. Careful optimization of the labeling conditions and thorough characterization of the labeled protein are crucial for obtaining reliable and reproducible results.

References

  • Benchchem. (n.d.). Fluorescent Labeling of Proteins with 2-Amino-4-hydroxy-8-methylquinoline: Application Notes and Protocols.
  • Klymchenko, A. S., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1267–1276.
  • Fortin, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into a Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(10), 1594–1600.
  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Zhao, L., et al. (2023). Quinoline Derivatives with Fluorescent Switching Properties for Efficient Selective Labeling of Cellular Lipid Droplets. Chinese Journal of Lasers, 50(9), 0907102.
  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • King, G. T., et al. (2015). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Bioconjugate Chemistry, 26(5), 943–952.
  • Waggoner, A. S., et al. (1996). Synthesis of protein-reactive (aminostyryl)pyridinium dyes. Bioconjugate Chemistry, 7(4), 400–405.
  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.
  • ChemicalBook. (n.d.). This compound CAS#: 659730-27-5.
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
  • PubMed. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 138, 1143-1153.
  • BLD Pharm. (n.d.). 659730-27-5|this compound.
  • MDPI. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 27(22), 7954.
  • Nature. (2025). Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis. Scientific Reports, 15(1), 12345.
  • NIH. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences, 103(9), 2564-2577.
  • NIH. (2022). C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians. Journal of Clinical Medicine, 11(19), 5873.

Sources

Application Notes and Protocols for the Derivatization of 7-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class, 7-hydroxyquinoline-3-carboxylic acid stands out as a particularly valuable building block. The presence of three distinct functional groups—the carboxylic acid, the phenolic hydroxyl group, and the quinoline ring system—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides detailed protocols and expert insights into the derivatization of this versatile scaffold, aimed at researchers and professionals in drug discovery and development.

The strategic derivatization of this compound can be broadly categorized into two main approaches: modifications at the carboxylic acid and hydroxyl functionalities, and substitutions on the quinoline ring. Each approach allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Part 1: Derivatization at the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid at the 3-position and the hydroxyl group at the 7-position are prime sites for derivatization to generate esters, amides, and ethers. These modifications can profoundly impact the molecule's ability to interact with biological targets and its overall disposition in biological systems.

Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental derivatization strategy often employed to mask the polarity of a carboxylic acid, which can enhance cell permeability and oral bioavailability. The resulting esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Scientific Rationale: The conversion of a carboxylic acid to an ester is typically achieved by reaction with an alcohol under acidic conditions or by activation of the carboxylic acid followed by reaction with an alcohol.[2][3] The choice of activating agent and reaction conditions is crucial to avoid unwanted side reactions, particularly at the phenolic hydroxyl group.

Protocol: Synthesis of Methyl 7-hydroxyquinoline-3-carboxylate

This protocol describes a common method for the esterification of a quinoline carboxylic acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a water-soluble carbodiimide like EDAC[2]

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The addition of SOCl₂ generates HCl in situ, which catalyzes the esterification.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure methyl 7-hydroxyquinoline-3-carboxylate.

Workflow for Esterification:

esterification_workflow start Suspend 7-hydroxyquinoline- 3-carboxylic acid in Methanol step2 Cool to 0°C start->step2 step3 Add Thionyl Chloride step2->step3 step4 Stir at Room Temperature step3->step4 step5 Reaction Work-up (Neutralization & Extraction) step4->step5 step6 Purification (Column Chromatography) step5->step6 end_node Methyl 7-hydroxyquinoline- 3-carboxylate step6->end_node

Caption: Workflow for the esterification of this compound.

Amidation of the Carboxylic Acid Moiety

Amide derivatives are often more stable to hydrolysis than esters and can introduce additional hydrogen bonding interactions, which can be crucial for target binding. The synthesis of amides from carboxylic acids typically involves the use of coupling agents to activate the carboxyl group.[4]

Scientific Rationale: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in combination with an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation with a wide range of amines.[2] This method is efficient and minimizes side reactions.

Protocol: Synthesis of N-benzyl-7-hydroxyquinoline-3-carboxamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq), EDAC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Workflow for Amidation:

amidation_workflow start Dissolve starting materials in anhydrous DMF step2 Activate carboxylic acid (EDAC/NHS) start->step2 step3 Add Amine step2->step3 step4 Stir at Room Temperature step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification step5->step6 end_node N-substituted Amide Derivative step6->end_node

Caption: General workflow for the amidation of this compound.

Part 2: Derivatization of the Quinoline Ring System

Modifications to the quinoline ring itself, such as the introduction of new substituents, can dramatically alter the electronic and steric properties of the molecule, leading to new biological activities.[5][6] Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[7][8] This reaction is instrumental in synthesizing biaryl and substituted aromatic compounds. To apply this to the this compound scaffold, a halogenated precursor is required.

Scientific Rationale: The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance.[7][9]

Protocol: Synthesis of a 6-Aryl-7-hydroxyquinoline-3-carboxylic acid Derivative

This protocol assumes the availability of a 6-bromo-7-hydroxyquinoline-3-carboxylic acid precursor.

Materials:

  • 6-Bromo-7-hydroxyquinoline-3-carboxylic acid (or its ester)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄)

  • Dioxane and water (as solvents)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a reaction vessel, combine 6-bromo-7-hydroxyquinoline-3-carboxylic acid ester (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.1 eq).

  • Add potassium phosphate (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solvent (a mixture of dioxane and water, typically 4:1) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • If an ester was used, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with NaOH in methanol/water).[10]

Workflow for Suzuki-Miyaura Cross-Coupling:

suzuki_workflow start Combine reactants: Halogenated quinoline, Boronic acid, Catalyst, Ligand, Base step2 Add degassed solvent start->step2 step3 Heat and Stir step2->step3 step4 Reaction Work-up and Extraction step3->step4 step5 Purification step4->step5 end_node Aryl-substituted quinoline derivative step5->end_node

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction on a halogenated quinoline scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the derivatization of quinoline carboxylic acids, based on literature precedents.

Derivatization MethodKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
Esterification Alcohol, Acid catalystAlcoholRoom Temp. to Reflux60-95[11]
Amidation Amine, EDAC/NHSDMFRoom Temp.50-90[4]
Suzuki-Miyaura Coupling Boronic acid, Pd catalyst, BaseDioxane/Water80-10070-95[12][13]

Conclusion

The derivatization of this compound is a powerful strategy for generating novel chemical entities with diverse biological activities. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a wide array of derivatives through esterification, amidation, and C-C bond-forming reactions. The key to success lies in the careful selection of reagents and reaction conditions to achieve the desired transformations while preserving the integrity of the quinoline scaffold. These methods are essential tools in the iterative process of drug design and optimization.

References

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). Diamond Optic.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
  • Manera, C., et al. (2007). New 1,8-naphthyridine and quinoline derivatives as CB2 selective agonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6505–6510. [Link]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate.
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed.
  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. (2010). PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). ResearchGate.
  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. (2021). Public Health Toxicology.
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2014). PubMed.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2012). ResearchGate.
  • Derivatization of carboxylic groups prior to their LC analysis – A review. (2022). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.

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Application Notes & Protocols for the Analytical Determination of 7-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 7-hydroxyquinoline-3-carboxylic acid. Quinoline derivatives are a significant class of compounds in medicinal chemistry and drug development, making robust and reliable analytical methods essential for research, development, and quality control.[1] This document outlines methodologies employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), covering aspects from sample preparation in biological matrices to full method validation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the analytical workflows.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for a wide spectrum of biological activities, including potential use as inhibitors of cellular respiration.[2][3] The accurate quantification of this specific molecule is critical in various stages of pharmaceutical science, from pharmacokinetic studies in biological fluids to purity assessments of synthesized batches.

The molecule's structure, featuring both a carboxylic acid and a hydroxyl group, presents unique analytical challenges and opportunities. These functional groups govern its solubility, ionization state, and chromatographic behavior. The presence of the quinoline ring system provides a strong chromophore for UV detection and distinct fragmentation patterns for mass spectrometric analysis. This guide provides the foundational methods to overcome challenges such as matrix interference and achieve sensitive, specific, and reproducible quantification.

Core Analytical Strategy: From Sample to Signal

A robust analytical method begins long before the sample is injected into an instrument. The overall strategy involves isolating the analyte from the sample matrix, separating it from interfering components, and detecting it with high sensitivity and specificity. The validation of this entire process ensures the reliability and accuracy of the final reported concentration.[4]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Analyte Extraction (SPE, LLE, PP) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Separation Chromatographic Separation (HPLC/UHPLC) Reconstitution->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification & Integration Detection->Quantification Validation Method Validation Review Quantification->Validation Report Final Report Validation->Report

Caption: High-level overview of the analytical workflow.

Sample Preparation for Biological Matrices

The primary goal of sample preparation is to remove endogenous components like proteins, lipids, and salts that can interfere with analysis.[5] This cleanup is essential to prevent instrument contamination, reduce matrix effects in mass spectrometry, and ensure consistent analytical results.[6]

Protein Precipitation (PP)

This is a rapid and straightforward technique suitable for initial screening or when high throughput is required. It involves adding a water-miscible organic solvent (typically acetonitrile) to the biological sample (e.g., plasma) to denature and precipitate proteins.

Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to aggregate and precipitate. This compound, being more soluble in the resulting aqueous-organic supernatant, is effectively separated from the bulk of the protein content.

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.[7]

Solid-Phase Extraction (SPE)

SPE provides a much cleaner sample extract compared to protein precipitation and is recommended for methods requiring the lowest limits of quantification.[7] Given the acidic nature of the carboxylic acid group and the aromatic quinoline structure, a mixed-mode anion-exchange polymer-based sorbent is ideal.

Causality: A mixed-mode sorbent offers two retention mechanisms. The reversed-phase backbone retains the molecule via hydrophobic interactions with the quinoline ring, while the anion-exchange functional groups form strong ionic bonds with the deprotonated carboxylic acid group at an appropriate pH. This dual mechanism provides superior selectivity for isolating the analyte.

SPE_Workflow Condition Condition Equilibrate sorbent with Methanol, then Water Load Load Condition->Load Wash1 Wash 1 Rinse with aqueous buffer to remove polar interferences Load->Wash1 Wash2 Wash 2 Rinse with organic solvent (e.g., Methanol) to remove non-polar interferences Wash1->Wash2 Elute Elute Disrupt ionic and hydrophobic interactions with acidic organic solvent (e.g., 2% Formic Acid in Methanol) Wash2->Elute

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Protocol:

  • Pre-treat Sample: Dilute 100 µL of plasma with 400 µL of 2% ammonium hydroxide in water to ensure the carboxylic acid is deprotonated.

  • Condition Cartridge: Condition a mixed-mode anion-exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 2% formic acid in acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is robust, cost-effective, and suitable for analyzing samples with analyte concentrations in the mid-to-high ng/mL range or for assessing the purity of bulk substances.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound is retained on a non-polar stationary phase (C18) and eluted by a polar mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and ensuring a sharp, symmetrical peak shape with good retention.[8]

HPLC-UV Protocol
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm and 340 nm

Rationale for Wavelength Selection: The quinoline ring system exhibits strong absorbance in the UV region. Monitoring at a primary wavelength (e.g., 254 nm) provides high sensitivity, while a secondary, more selective wavelength can help confirm peak identity and purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the gold standard.[9] This method is capable of detecting the analyte at pg/mL levels.

Principle: An ultra-high-performance liquid chromatography (UHPLC) system provides rapid and high-resolution separation. The eluent is then introduced into a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the most effective technique for this molecule, as the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.[9] In the mass spectrometer, this precursor ion is isolated, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion masses.[10]

LCMS_System UPLC UHPLC System IonSource Electrospray Ion Source (ESI-) UPLC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->q2 Q3 Quadrupole 3 (Product Ion Selection) q2->Q3 Detector Detector Q3->Detector

Caption: Configuration of a triple quadrupole LC-MS/MS system.

LC-MS/MS Protocol
ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor (Q1): m/z 188.04 Product (Q3): m/z 144.05 (Loss of CO₂)
Internal Standard A suitable stable-isotope labeled version or a structurally similar compound.

Rationale for MRM Transition: The precursor ion corresponds to the deprotonated molecule [C₁₀H₇NO₃ - H]⁻. The most common and stable fragmentation for a carboxylic acid is the neutral loss of carbon dioxide (44 Da), resulting in the fragment at m/z 144.05.

Method Validation

Any analytical method developed must be validated to prove it is fit for its intended purpose.[11] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters are summarized below.[4][12]

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).No significant interfering peaks at the analyte retention time.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the measured value to the true value. Assessed using Quality Control (QC) samples.Mean recovery of 85-115% (80-120% at LLOQ).
Precision The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1; Accuracy and Precision criteria met.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Conclusion

The analytical methods detailed in this guide provide robust, reliable, and validated frameworks for the detection and quantification of this compound. The HPLC-UV method serves as an excellent tool for routine analysis and purity assessments, while the LC-MS/MS protocol offers the superior sensitivity and selectivity required for trace-level quantification in complex biological matrices. The choice between these methods should be dictated by the specific requirements of the research or development phase. By understanding the principles behind each step, from sample preparation to data analysis, researchers can confidently generate high-quality, reproducible data.

References

  • Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • IOSR Journal of Pharmacy. (2017). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • IOSR Journal of Applied Chemistry. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory.
  • BLD Pharm. (n.d.). This compound.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • ScienceDirect. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. (n.d.). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues.
  • ACS Publications. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • ResearchGate. (n.d.). Validation of Analytical Methods.
  • PubMed. (2012). Validation of analytical methods-update 2011. Profiles of Drug Substances, Excipients and Related Methodology.
  • Benchchem. (n.d.). Sensitive Quantification of Carboxylic Acids in Biological Matrices using HPLC with Fluorescence Detection: Application Notes.
  • NIH. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • University of Canterbury Research Repository. (2006). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
  • PMC. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • PubMed. (2024). Fast, sensitive LC-MS resolution of α -hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach.
  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

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Application Notes & Protocols: Leveraging 7-Hydroxyquinoline-3-Carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Within this important class, 7-hydroxyquinoline-3-carboxylic acid emerges as a particularly versatile building block. Its unique arrangement of a hydroxyl group, a carboxylic acid, and a heterocyclic nitrogen atom provides multiple points for chemical modification and diverse modes of biological interaction, including hydrogen bonding and metal chelation.

This guide provides an in-depth exploration of this compound as a key intermediate in drug design. We will delve into its therapeutic applications, detail protocols for its synthesis and derivatization, and outline methodologies for its biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Rationale for Use

The strategic utility of this compound in drug design stems directly from its inherent chemical features.

  • The Carboxylic Acid (C3-position): This group is a key handle for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Its acidic nature also influences the compound's overall pKa, which can be tuned to enhance selective uptake in specific biological environments, such as the acidic microenvironment of tumors.[1]

  • The Hydroxyl Group (C7-position): This phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Critically, it, along with the quinoline nitrogen, forms a powerful bidentate chelation site for divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mn²⁺). This property is the mechanistic basis for the antimicrobial activity of many hydroxyquinolines, as they disrupt essential metal-dependent bacterial enzymes.[2][3]

  • The Quinoline Core: This rigid, planar aromatic system serves as the foundational scaffold. It allows for π-π stacking interactions with biological targets and provides a fixed framework upon which substituents can be placed to optimize binding affinity and selectivity.

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 659730-27-5[4]
Molecular Formula C₁₀H₇NO₃[5]
Molecular Weight 189.17 g/mol [5]
Appearance Organic Solid[5]
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Quinoline NitrogenN/A

Section 2: Key Therapeutic Targets and Mechanisms of Action

The this compound scaffold has been explored for its potential in several therapeutic areas.

Anticancer Applications

Derivatives of the quinoline carboxylic acid framework have shown significant promise as antiproliferative agents.[1][6] Two key mechanisms are of particular interest:

  • Inhibition of Cellular Metabolism: Certain substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting key enzymes like malate dehydrogenase.[7] This disruption of energy metabolism can be selectively toxic to rapidly proliferating cancer cells.

  • Fibroblast Activation Protein (FAP) Inhibition: The 7-hydroxyquinoline-4-carboxylic acid isomer is a known framework for developing specific inhibitors of Fibroblast Activation Protein (FAP).[5][8] FAP is a serine protease that is highly expressed on cancer-associated fibroblasts in the tumor microenvironment, making it an attractive target for both cancer therapy and diagnostics.[8] The scaffold allows for the design of molecules that fit precisely into the FAP active site.

FAP_Inhibition cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell CAF Cancer-Associated Fibroblast (CAF) FAP FAP Enzyme CAF->FAP expresses Drug 7-HQ-3-CA Derivative Block Inhibition Drug->Block FAP->Block Growth Tumor Growth & Invasion Block->Growth prevents

Caption: FAP inhibition by a 7-HQ-3-CA derivative.

Antimicrobial Applications

The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] However, the hydroxyquinoline subclass possesses an additional, powerful mechanism: metal chelation . By sequestering essential divalent metal ions, these compounds inhibit the function of numerous metalloenzymes crucial for bacterial survival and biofilm formation.[2]

Metal_Chelation cluster_Bacterium Bacterial Cell Metalloenzyme Metalloenzyme (e.g., Metallo-β-lactamase) Process Essential Metabolic Process Metalloenzyme->Process enables Inactive_Enzyme Inactive Enzyme Metalloenzyme->Inactive_Enzyme becomes Metal_Ion Metal Ion (e.g., Zn²⁺, Fe²⁺) Metal_Ion->Metalloenzyme is cofactor for HQ_Drug 7-Hydroxyquinoline Derivative HQ_Drug->Metal_Ion chelates Inactive_Enzyme->Process blocks

Caption: Antimicrobial action via metal chelation.

Section 3: Protocols for Synthesis and Derivatization

A primary advantage of the this compound scaffold is its synthetic tractability. The following protocols provide a framework for its synthesis and subsequent modification to build a chemical library for screening.

Protocol 3.1: General Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core, which can be adapted for different isomers.[5][9] This protocol outlines the general steps.

Objective: To synthesize the core 4-hydroxyquinoline-3-carboxylic acid ethyl ester from an appropriately substituted aniline.

Materials:

  • Substituted m-aminophenol

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted m-aminophenol (1.0 eq) and EMME (1.1 eq). Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. This step forms the enamine intermediate. The reaction can be monitored by TLC. Causality: This initial condensation is a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of EMME.

  • Cyclization: Add a high-boiling point solvent to the reaction mixture. Heat to a high temperature (typically 240-260 °C) for 30-60 minutes. This promotes the thermal cyclization to form the quinoline ring system. Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution that closes the ring.

  • Work-up: Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product. Filter the solid and wash thoroughly to remove the high-boiling solvent.

  • Hydrolysis (Saponification): Suspend the crude ester in ethanol and add an aqueous solution of NaOH (e.g., 2M, 2-3 eq). Reflux the mixture until the reaction is complete (monitored by TLC). Causality: The basic conditions hydrolyze the ethyl ester to the corresponding carboxylate salt, which is typically more soluble in the aqueous-alcoholic mixture.

  • Acidification: Cool the reaction mixture to room temperature or below (ice bath). Slowly add concentrated HCl to acidify the solution to pH 2-3. The desired carboxylic acid product will precipitate.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow Start m-Aminophenol + EMME Condensation Condensation (100-120°C) Start->Condensation Cyclization Thermal Cyclization (240-260°C) Condensation->Cyclization Ester Crude Quinoline Ester Cyclization->Ester Hydrolysis Saponification (NaOH, Reflux) Ester->Hydrolysis Acidification Acidification (HCl, pH 2-3) Hydrolysis->Acidification Product This compound Acidification->Product Derivatization Amide Coupling (Protocol 3.2) Product->Derivatization Library Compound Library Derivatization->Library

Caption: General workflow for synthesis and library generation.

Protocol 3.2: Derivatization via Amide Coupling

Objective: To create a library of amide derivatives from the this compound core.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), the coupling agent (1.1 eq), and, if using EDC, HOBt (1.1 eq) in the anhydrous solvent. Stir at room temperature for 15-30 minutes. Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack.

  • Coupling: Add the desired amine (1.2 eq) and the organic base (2.0-3.0 eq) to the flask. Stir the reaction at room temperature until completion (typically 2-24 hours, monitored by LC-MS or TLC). Causality: The amine acts as a nucleophile, attacking the activated carbonyl carbon. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl or 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified using flash column chromatography or preparative HPLC.

Section 4: Protocols for Biological Evaluation

Once a library of compounds is synthesized, a cascade of biological assays is required to identify promising lead candidates.

Protocol 4.1: In Vitro Anticancer Activity - SRB Assay

Objective: To determine the cytotoxic effect of synthesized compounds on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)[6]

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well plates

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate and preserving the total cellular biomass.

  • Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. Causality: SRB is an aminoxanthene dye that stoichiometrically binds to basic amino acid residues of proteins under mildly acidic conditions, providing a measure of total cellular protein.

  • Destaining and Measurement: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader. Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound.

Protocol 4.2: In Vitro Antibacterial Activity - MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well plates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using the bacterial growth medium.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria + medium), negative control (medium only), and a drug control (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD at 600 nm. A viability indicator like resazurin can also be added; a color change from blue to pink indicates metabolic activity (growth).

Bio_Evaluation_Workflow Library Synthesized Compound Library Primary_Screening Primary Screening (e.g., SRB Assay @ 10 µM) Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (GI₅₀ / IC₅₀ / MIC Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Dose_Response->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Target_Assay Target-Based Assays (Enzyme Inhibition, etc.) Lead_Selection->Target_Assay Potent Hits In_Vivo In Vivo / ADMET Studies Target_Assay->In_Vivo

Caption: A typical workflow for biological evaluation.

Section 5: Data Interpretation and SAR Insights

Systematic analysis of the biological data is crucial for guiding the next round of synthesis. By comparing the activity of derivatives with different substituents, key structure-activity relationships can be established.

Table 2: Hypothetical SAR Data for Anticancer Activity
Compound IDR Group (at C3-amide)GI₅₀ (µM) vs. MCF-7Lipophilicity (cLogP)Interpretation
HQ-01 -NH-CH₃15.21.8Baseline activity.
HQ-02 -NH-Phenyl5.82.9Increased potency with aromatic ring, likely due to π-stacking.
HQ-03 -NH-(4-Fluorophenyl)1.23.1Electron-withdrawing group enhances potency significantly.
HQ-04 -NH-(4-Methoxyphenyl)8.92.8Electron-donating group reduces potency compared to fluoro.
HQ-05 -NH-Cyclohexyl> 503.5Loss of aromaticity abolishes activity, despite similar lipophilicity.

Key Insights:

  • Electronic Effects: The data suggest that an electron-withdrawing substituent on the terminal phenyl ring is beneficial for activity (HQ-03 vs. HQ-04).

  • Steric and Conformational Effects: The flat, aromatic nature of the R group appears critical, as replacing the phenyl ring with a bulky, non-planar cyclohexyl group (HQ-05) eliminates activity.

  • Lipophilicity: While important, lipophilicity alone does not dictate activity. A balance is required, as demonstrated by the difference between HQ-03 and HQ-05. Studies have shown that physicochemical parameters like the partition coefficient (π) are critical for cell inhibition.[7]

Conclusion

This compound represents a highly valuable and synthetically accessible scaffold for modern drug discovery. Its inherent chemical functionalities provide a platform for generating diverse chemical libraries targeting a range of diseases, from cancer to bacterial infections. By employing the systematic synthesis and evaluation protocols outlined in this guide, researchers can effectively harness the potential of this privileged structure to develop novel therapeutic agents with improved potency and selectivity.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
  • Journal of Medicinal Chemistry. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.).
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2022).
  • Singh, P., & Kaur, M. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.).
  • El-Sayed, W. M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3329. [Link]
  • 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021).
  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
  • Le, T., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62. [Link]
  • Bényei, A., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 7(4), 3617–3630. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the solubility challenges of 7-hydroxyquinoline-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure successful experimental outcomes.

Part 1: Understanding the Solubility Profile of this compound

This compound is a heterocyclic compound with a molecular structure that presents unique solubility challenges. Its quinoline backbone, a fused bicyclic aromatic system, is inherently hydrophobic. However, the molecule also possesses both a weakly acidic hydroxyl group and a carboxylic acid group, alongside a weakly basic quinoline nitrogen atom. This amphoteric nature means its solubility is profoundly influenced by the pH of the medium.[1][2][3]

The interplay between the hydrophobic core and the ionizable functional groups dictates the compound's behavior in various solvents. In aqueous media, the molecule's charge state, and therefore its solubility, can be manipulated by adjusting the pH. At physiological pH, derivatives with a carboxylic group can exist as zwitterions, which may improve aqueous solubility compared to non-carboxylated analogs.[4][5] In organic solvents, polarity and hydrogen bonding capacity are the primary determinants of solubility.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section directly addresses common issues encountered during the dissolution of this compound.

Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What is the underlying issue and how can I fix it?

Answer:

This is the most frequently encountered problem. The limited solubility in neutral aqueous solutions stems from the molecule's predominantly neutral state at this pH, which does not favor strong interactions with polar water molecules. The hydrophobic quinoline structure dominates its behavior.

Causality: The key to enhancing aqueous solubility lies in ionizing the functional groups to create a charged species that readily interacts with water.[1][3]

  • At Acidic pH (e.g., pH < 4): The basic quinoline nitrogen (pKa ~4-5) becomes protonated (R-NH+), forming a cationic species.

  • At Alkaline pH (e.g., pH > 9): The carboxylic acid group (pKa ~3-4) and the hydroxyl group (pKa ~8-10) are deprotonated (R-COO⁻ and R-O⁻), forming an anionic species.

Both charged forms are significantly more soluble in water than the neutral form.

Experimental Protocol: pH-Adjusted Dissolution
  • Initial Slurry: Add the required mass of this compound to a minimal volume of purified water (e.g., Type I) and vortex to create a uniform slurry.

  • Alkaline Dissolution (Recommended First Approach):

    • While stirring, add 1 M NaOH dropwise to the slurry.

    • Monitor the solution's clarity. The compound should dissolve as the pH increases and the carboxylic acid and hydroxyl groups deprotonate.

    • Once the solid is fully dissolved, use your concentrated buffer stock and purified water to adjust the solution to the final desired volume and concentration.

    • Crucially , re-adjust the final pH to your target experimental pH using 1 M HCl. Work slowly, as the compound may precipitate if the pH drops too quickly or passes through its point of minimum solubility. If slight precipitation occurs, the addition of a small percentage of an organic co-solvent like DMSO may be necessary (see Question 3).

  • Acidic Dissolution:

    • Alternatively, add 1 M HCl dropwise to the initial slurry. Dissolution should occur as the quinoline nitrogen is protonated.

    • Once dissolved, adjust to the final volume and concentration with buffer and water.

    • Re-adjust the final pH to your target using 1 M NaOH. Exercise the same caution as described above to avoid precipitation.

Question 2: I need to prepare a high-concentration stock solution. Which organic solvent is the best choice?

Answer:

For creating concentrated stock solutions (e.g., 10-50 mM), organic solvents are essential. The choice of solvent depends on its polarity and ability to act as a hydrogen bond acceptor or donor.

Causality: Polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) is an excellent choice because its sulfoxide group is a strong hydrogen bond acceptor, allowing it to effectively solvate both the hydroxyl and carboxylic acid protons.[6] Dimethylformamide (DMF) is another suitable option. Alcohols like ethanol can also be used, but may offer lower solubility compared to DMSO.

Data Presentation: Solubility in Common Organic Solvents
SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended for primary stock solutions. DMSO is a strong organic solvent capable of dissolving a wide array of organic materials.[7]
Dimethylformamide (DMF) Polar AproticHighGood alternative to DMSO.
Methanol / Ethanol Polar ProticModerateMay require gentle warming or sonication to achieve higher concentrations.
Acetonitrile Polar AproticLow to ModerateLess effective than DMSO or DMF.
Water Polar ProticVery LowPractically insoluble without pH adjustment.[8]
Experimental Protocol: Preparing a DMSO Stock Solution
  • Preparation: Use an anhydrous grade of DMSO to prevent compound degradation from absorbed atmospheric water.[8]

  • Weighing: Accurately weigh the this compound in a suitable vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the target concentration.

  • Mixing: Vortex thoroughly. If dissolution is slow, use a sonicating water bath for 5-10 minutes or gently warm the solution in a water bath at 30-40°C. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Question 3: My compound dissolved perfectly in DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture medium. How do I solve this?

Answer:

This is a classic problem of solvent-shifting precipitation. While the compound is highly soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous co-solvent increases.

Causality: The aqueous medium cannot maintain the solvation of the compound once the concentration of the primary organic solvent (DMSO) falls below a critical threshold. The final concentration of DMSO in your working solution is the key parameter to control.

Experimental Protocol: Serial Dilution for Aqueous Assays
  • Objective: The goal is to keep the final concentration of DMSO in your assay below a level that is both non-toxic to your biological system (typically <0.5% v/v) and low enough to keep your compound in solution.

  • Intermediate Dilution: Do not add your highly concentrated DMSO stock directly to the final aqueous buffer. First, create an intermediate dilution in your buffer or medium.

  • Step-by-Step:

    • Start with your 20 mM stock of this compound in 100% DMSO.

    • Let's say your final desired concentration is 20 µM.

    • Prepare an intermediate 1:10 dilution by adding 5 µL of your 20 mM stock to 45 µL of your aqueous assay buffer (this gives a 2 mM solution in 10% DMSO). Vortex immediately and check for precipitation.

    • Finally, add 10 µL of this 2 mM intermediate solution to 990 µL of your assay buffer (a 1:100 dilution).

    • Result: The final concentration of the compound is 20 µM, and the final concentration of DMSO is only 0.1%. This gradual dilution method minimizes localized high concentrations of the compound in a poor solvent, preventing precipitation.

Part 3: Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for successfully dissolving this compound.

G cluster_start cluster_solvent cluster_aqueous cluster_organic start Need to Dissolve This compound solvent_choice Aqueous Buffer or Organic Solvent? start->solvent_choice aqueous_path Add Compound to Water (Forms Slurry) solvent_choice->aqueous_path Aqueous organic_path Use Anhydrous DMSO or DMF solvent_choice->organic_path Organic adjust_ph Adjust pH? (Recommended) aqueous_path->adjust_ph alkaline Add 1M NaOH dropwise until dissolved adjust_ph->alkaline Yes acidic Add 1M HCl dropwise until dissolved adjust_ph->acidic Alt. Yes re_adjust Re-adjust to final pH with Buffer alkaline->re_adjust acidic->re_adjust success_aq Soluble Aqueous Working Solution re_adjust->success_aq physical_aid Sonication or Gentle Warming (30-40°C) organic_path->physical_aid success_org Concentrated Organic Stock Solution physical_aid->success_org dilution_check Diluting into Aqueous Buffer? success_org->dilution_check dilution_check->success_org No serial_dilute Use Serial Dilution Protocol (Keep final DMSO <0.5%) dilution_check->serial_dilute Yes serial_dilute->success_aq

Caption: Decision workflow for dissolving this compound.

Part 4: Frequently Asked Questions (FAQs)

  • What are the key pKa values for this compound? While exact experimental values for this specific isomer are not readily published, we can estimate them based on the functional groups. There will be at least three pKa values: one for the deprotonation of the carboxylic acid (typically pKa < 2 for this class of compounds), one for the deprotonation of the quinolinium nitrogen (pKa ~3), and one for the deprotonation of the phenolic hydroxyl group.[4][5] The ionization state of the molecule is highly dependent on these values, underscoring the critical role of pH in determining its solubility.[1][9]

  • Can I heat the solution to aid dissolution? Yes, gentle heating can significantly increase the rate of dissolution and the saturation point.[1] However, aggressive heating should be avoided. Use a water bath set to a maximum of 40-50°C. Overheating for prolonged periods, especially in aqueous solutions, can risk chemical degradation.

  • How should I store my stock and working solutions?

    • Organic Stock Solutions (DMSO/DMF): Store in tightly sealed vials, desiccated, and protected from light at -20°C or -80°C. Dispense into single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.

    • Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment from your frozen organic stock. The stability of the compound in aqueous buffers, particularly at non-neutral pH, may be limited.

  • Why is my compound yellow/brown in solution, especially at high pH? Phenolic compounds, including hydroxyquinolines, can be susceptible to oxidation, especially under alkaline conditions and when exposed to air and light. This can lead to the formation of colored quinone-type species. While this may not always affect the compound's primary activity, it is best minimized by protecting solutions from light and preparing them fresh.

References

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [Link]
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
  • Knotko, T. V., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.
  • Bényei, A., et al. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline‐Derived Mannich Bases Targeting Multidrug.
  • Hall, C. S., et al. (2019). Drug Solubility in Water and Dimethylsulfoxide.
  • Bényei, A., et al. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Zhang, Z., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolia Journals Online. [Link]

Sources

Technical Support Center: Synthesis of 7-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer data-driven solutions to challenges you may encounter.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most reliable and widely employed method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][2] For our target molecule, this compound, the synthesis begins with a meta-substituted aniline, specifically 3-aminophenol. The reaction proceeds in three main stages:

  • Condensation: Reaction of the aromatic amine (3-aminophenol) with an activated malonic ester, typically diethyl ethoxymethylenemalonate (EMME), to form a key vinylogous amide intermediate.

  • Thermal Cyclization: An intramolecular cyclization of the intermediate at high temperatures to form the quinoline ring system. This is often the most challenging step.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

This guide is structured to address issues at each of these critical stages.

Reaction Workflow: Gould-Jacobs Synthesis

Below is a diagram illustrating the overall workflow for the synthesis of this compound.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Aminophenol C Condensation (Heat, ~100-130°C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Intermediate: Diethyl ((3-hydroxyphenylamino)methylene)malonate C->D Ethanol byproduct removed F Thermal Cyclization (Heat, ~250°C) D->F E High-Boiling Solvent (e.g., Dowtherm A) E->F G Ethyl 7-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate F->G I Hydrolysis (Reflux) G->I H Base (NaOH) or Acid (HBr) H->I J Final Product: This compound I->J

Caption: Overall workflow for the Gould-Jacobs synthesis.

Troubleshooting Guide & Yield Optimization

This section addresses specific issues in a question-and-answer format.

Question 1: My yield for the initial condensation step (forming the malonate intermediate) is low. What's going wrong?

Answer: Low yields in this step are typically due to an unfavorable equilibrium or degradation of the starting material.

  • Causality: The condensation of 3-aminophenol and EMME is a reversible reaction that produces ethanol as a byproduct.[1] According to Le Châtelier's principle, the presence of ethanol can inhibit the forward reaction. Furthermore, aminophenols are susceptible to oxidation, which can reduce the amount of active starting material.

  • Troubleshooting Steps:

    • Ensure Ethanol Removal: The most critical factor for driving this reaction to completion is the efficient removal of ethanol as it forms. Conduct the reaction at a temperature sufficient for ethanol to distill off (typically 100-130°C). Applying a gentle stream of an inert gas like nitrogen can also aid in its removal.[3]

    • Verify Starting Material Purity: Use high-purity 3-aminophenol. If it appears discolored (dark brown or black), it may be oxidized. Consider purifying it by recrystallization before use.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 3-aminophenol spot. The reaction is typically complete within 1-2 hours.

Question 2: The thermal cyclization step failed or resulted in a very low yield of the quinoline ester. Why?

Answer: This is the most common point of failure. The cause is almost always related to temperature control or reaction time.

  • Causality: The intramolecular electrophilic aromatic substitution that forms the quinoline ring requires a significant activation energy. Therefore, very high temperatures are necessary.[3] The choice of solvent is critical; it must have a boiling point high enough to achieve the required reaction temperature without pressurizing the system.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: This cyclization requires temperatures of 240-260°C .[3][4] Use a high-temperature thermometer or thermocouple and ensure it is correctly calibrated and positioned.

    • Use an Appropriate Solvent: High-boiling, thermally stable solvents are mandatory. Dowtherm A or diphenyl ether are standard choices.[3][5] Do not attempt this reaction in lower-boiling solvents like DMF or DMSO.

    • Optimize Heating Time: The reaction must be held at temperature long enough for cyclization to occur (typically 30-60 minutes), but prolonged heating can lead to thermal decomposition of the product.[4] A time-course study may be necessary to find the optimal duration for your specific setup.

    • Product Isolation: The product ester should precipitate from the high-boiling solvent upon cooling. If it does not, it may indicate a failed reaction. The crude solid should be washed thoroughly with a solvent like hexane to remove residual diphenyl ether.[3]

Question 3: I'm getting a mixture of isomers (e.g., 5-hydroxy and 7-hydroxy). How can I improve selectivity for the 7-hydroxy product?

Answer: The formation of regioisomers is an inherent challenge when using meta-substituted anilines in reactions like the Gould-Jacobs synthesis. The cyclization can occur ortho to the amino group at either the C2 or C6 position of the aniline ring, leading to 7-hydroxy or 5-hydroxy quinolines, respectively.

  • Causality: The regiochemical outcome is determined by a combination of electronic and steric factors during the intramolecular electrophilic attack. While the 7-hydroxy isomer is often the major product, the ratio can be sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Consistent Temperature Control: Maintain a stable and consistent temperature during the cyclization. Fluctuations can alter the selectivity.

    • Purification is Key: It is often impractical to achieve perfect selectivity in the reaction itself. The most effective strategy is to focus on efficient separation of the isomers post-reaction. The 7-hydroxy and 5-hydroxy isomers will have different polarities and may have different solubilities.

    • Separation Techniques:

      • Recrystallization: Carefully select a solvent system that preferentially dissolves one isomer over the other.

      • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the isomers, although this can be challenging on a large scale.

Question 4: The final hydrolysis (saponification) step is incomplete or gives an impure product.

Answer: Incomplete hydrolysis or impurities usually stem from insufficient reagent, reaction time, or inadequate workup.

  • Causality: The hydrolysis of the ethyl ester to a carboxylic acid requires breaking a stable ester bond. This can be done under basic (saponification with NaOH) or strong acidic conditions (e.g., refluxing in HBr).[3][6] The resulting carboxylate salt or acid must be pure before the final precipitation.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Use a sufficient excess of your hydrolyzing agent (e.g., 10% aqueous NaOH or 48% HBr). Reflux the mixture and monitor by TLC or HPLC until all the starting ester has been consumed.[3][6]

    • Proper Workup:

      • Basic Hydrolysis: After the reaction is complete, cool the solution. If any solids are present, filter them off. Then, carefully acidify the clear filtrate with an acid like HCl to a pH of ~2-3. The carboxylic acid product should precipitate.

      • Acidic Hydrolysis: The product often precipitates directly from the acidic solution upon cooling.

    • Thorough Washing: The precipitated solid must be filtered and washed thoroughly with cold water to remove any inorganic salts (like NaCl from the workup).

    • Final Purification: If the product is still impure, recrystallization from a suitable solvent like DMF or an ethanol/water mixture is often effective.[7]

Troubleshooting Workflow: Low Cyclization Yield

start Problem: Low Yield in Cyclization Step q1 Is the reaction temperature confirmed to be 240-260°C? start->q1 s1 Action: Calibrate thermometer. Ensure proper heat transfer. Re-run reaction at correct temp. q1->s1 No q2 Is a high-boiling solvent (Dowtherm A, Diphenyl Ether) being used? q1->q2 Yes s1->q1 s2 Action: Replace solvent with appropriate high-boiling medium. q2->s2 No q3 Was the reaction time optimized (e.g., 30-60 min)? q2->q3 Yes s2->q2 s3 Action: Run small-scale trials at different times to find optimum. Avoid prolonged heating. q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: Troubleshooting logic for low cyclization yield.

Frequently Asked Questions (FAQs)

  • Q: What is the detailed mechanism of the Gould-Jacobs reaction? A: The reaction begins with a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form the condensation product. This intermediate then undergoes a 6-electron electrocyclic ring closure at high temperature, followed by tautomerization to form the aromatic 4-hydroxyquinoline system.[1]

    3-Aminophenol 3-Aminophenol Intermediate Intermediate 3-Aminophenol->Intermediate + EMME - EtOH Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Heat (250°C) 6π Electrocyclization Ethyl 7-hydroxy-4-oxo-quinoline-3-carboxylate Ethyl 7-hydroxy-4-oxo-quinoline-3-carboxylate Cyclized Intermediate->Ethyl 7-hydroxy-4-oxo-quinoline-3-carboxylate Tautomerization (Aromatization)

    Caption: Simplified Gould-Jacobs reaction mechanism.

  • Q: Why is it necessary to use solvents like Dowtherm A or diphenyl ether? A: These solvents are used for two primary reasons: 1) They have very high boiling points (Dowtherm A boils at ~257°C), which allows the reaction mixture to reach the required temperature for cyclization (~250°C) at atmospheric pressure. 2) They are chemically inert under these harsh conditions, preventing side reactions with the reactants or products.

  • Q: What are the expected yields at each step? A: Yields can vary, but based on literature reports, you can generally expect:

    • Condensation Step: High, often >90%.[5]

    • Cyclization Step: Moderate to good, typically in the range of 60-75%.[3]

    • Hydrolysis Step: High, often >90%.[6] The overall yield for the three-step process is typically in the 50-65% range.

  • Q: How should I purify the final product? A: After precipitation from the hydrolysis reaction and washing with water, the most common method for purification is recrystallization. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous acid have been used effectively.[7] The purity should be confirmed by HPLC and NMR.

Detailed Experimental Protocols

Caution: These reactions involve high temperatures and strong acids/bases. Always use appropriate personal protective equipment (PPE) and conduct experiments in a well-ventilated fume hood.

Protocol 1: Synthesis of Diethyl ((3-hydroxyphenylamino)methylene)malonate (Intermediate)
  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 3-aminophenol (1 eq.) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq.).

  • Heat the mixture in an oil bath to 120-130°C with stirring.

  • Ethanol will begin to distill from the reaction mixture. Continue heating for 1-2 hours until ethanol evolution ceases.

  • Cool the reaction mixture to room temperature. The crude product, often a thick oil or solid, can be used directly in the next step or purified by recrystallization from ethanol or hexane.

Protocol 2: Thermal Cyclization to Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • In a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the solvent to 250°C.

  • Slowly add the crude intermediate from Protocol 1 to the hot solvent in portions, ensuring the temperature does not drop significantly.

  • Maintain the reaction temperature at 250-255°C for 45 minutes with vigorous stirring.[3]

  • After 45 minutes, remove the heat source and allow the mixture to cool slowly to room temperature.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexane or acetone to remove the residual high-boiling solvent.[3][5]

  • Dry the solid under vacuum.

Protocol 3: Saponification to this compound
  • In a round-bottom flask, suspend the crude ester from Protocol 2 in a 10% aqueous solution of sodium hydroxide (NaOH) or 48% hydrobromic acid (HBr).[3][6]

  • Heat the mixture to reflux with stirring until the solid completely dissolves and the reaction is complete (monitor by TLC or HPLC, typically 2-4 hours for NaOH, longer for HBr).

  • Cool the solution to room temperature. If using NaOH, filter if necessary, then acidify the clear filtrate with concentrated HCl until the pH is approximately 2-3.

  • The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it extensively with cold deionized water.

  • Dry the final product, this compound, in a vacuum oven.

Data Summary Table

StepKey ReagentsSolventTemperature (°C)Typical TimeReported Yield (%)Reference
Condensation 3-Aminophenol, EMMENeat (or none)120-1301-2 h~92[5]
Cyclization Malonate IntermediateDowtherm A / Diphenyl Ether250-25545 min~65[3]
Saponification Quinoline Ester48% HBr (aq)Reflux (~105)~88 h~90[6]
Saponification Quinoline Ester10% NaOH (aq)Reflux (~100)1-4 hGood[3]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids
  • Gould–Jacobs reaction - Wikipedia
  • Combes quinoline synthesis - Wikipedia
  • Gould–Jacobs reaction | Request PDF - ResearchG
  • Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction - ElectronicsAndBooks
  • Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage
  • Method for purifying quinolinecarboxylic acid derivative - Google P
  • This compound CAS#: 659730-27-5 - ChemicalBook

Sources

Technical Support Center: Optimizing Fluorescence of 7-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 7-hydroxyquinoline-3-carboxylic acid. As a member of the hydroxyquinoline family, this fluorophore possesses unique photophysical properties that make it a valuable tool in various applications, from metal ion sensing to biological imaging. However, its fluorescence is highly sensitive to its environment, which can present challenges during experimental design.

This guide is structured to provide you with both foundational knowledge and practical troubleshooting advice. We will delve into the core mechanisms governing its fluorescence and provide clear, actionable steps to help you optimize your signal and ensure reproducible, high-quality data. While specific photophysical data for the 3-carboxylic acid derivative is limited in the literature, the principles outlined here are based on the well-characterized behavior of its close structural analogs, 7-hydroxyquinoline (7-HQ) and 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA), providing a robust framework for your investigations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions about working with this compound.

Q1: What are the optimal excitation and emission wavelengths for this compound?

The exact excitation (λex) and emission (λem) maxima for this compound are highly dependent on solvent and pH. However, based on its structural analogs, you can anticipate a primary excitation peak in the UV range and an emission peak in the blue-to-green region of the spectrum.

The fluorescence mechanism is rooted in a process called Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation, a proton can transfer from the hydroxyl group to the quinoline nitrogen, forming a transient keto-tautomer. This tautomer is responsible for the characteristically large Stokes shift (the separation between excitation and emission peaks) and the green fluorescence observed under certain conditions[1].

As a starting point, refer to the properties of its analogs:

CompoundTypical Excitation (λex)Typical Emission (λem)Conditions
7-Hydroxyquinoline (7-HQ) ~350-360 nm~380-400 nm (Enol)~500-520 nm (Keto/Tautomer)Varies with solvent and H-bonding[1]
7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA) ~352 nm~407 nmNeutral pH[2]
RM-581-Fluo (A 7-dimethylamino-quinoline derivative) ~365 nm~447 nmCell Culture Medium[3]

Actionable Advice: Always perform an initial experiment to determine the optimal wavelengths for your specific experimental conditions (buffer, pH, solvent). Record a full excitation spectrum (by scanning excitation wavelengths while monitoring at an estimated emission peak, e.g., 450 nm) and a full emission spectrum (by exciting at the determined peak excitation wavelength)[4].

Q2: How does pH critically affect the fluorescence signal?

This is the single most important parameter to control. The this compound molecule has three key ionizable sites: the phenolic hydroxyl group, the quinoline ring nitrogen, and the carboxylic acid group. The protonation state of these sites dictates the dominant molecular species in solution, and each species has vastly different fluorescence properties[5][6].

  • Strongly Acidic (pH < ~2): The quinoline nitrogen and carboxylic acid are protonated. The molecule carries a net positive charge. This cationic form may have unique spectral properties, but fluorescence is often weaker.

  • Acidic to Neutral (pH ~3-6): The phenolic hydroxyl is protonated (-OH) while the carboxylic acid is deprotonated (-COO⁻). This zwitterionic or neutral form is often the species that can undergo ESIPT.

  • Neutral to Alkaline (pH > ~7-8): The phenolic hydroxyl deprotonates to form the phenolate anion (-O⁻). This anionic form is typically highly fluorescent and often exhibits the strongest signal[7]. The pKa of the hydroxyl group in the analogous 7-hydroxycoumarin-3-carboxylic acid is approximately 7.0.

pH Range (Estimated)Dominant Molecular SpeciesExpected Fluorescence Characteristics
< 2-3 CationicWeak or shifted fluorescence.
~3 - 6 Neutral / ZwitterionicModerate fluorescence, potentially dual emission from enol and keto forms.
> 7-8 Anionic (Phenolate)Often the most intense fluorescence , typically blue-shifted compared to the keto tautomer.

Actionable Advice: Carefully buffer your system to a stable pH. For maximal signal intensity, start by exploring a pH range between 7.5 and 9.0. If your experiment requires a different pH, you must characterize the compound's performance at that specific pH.

Q3: Which solvent should I use for my experiments?

Solvent choice is crucial as it directly influences the ESIPT process and can stabilize or destabilize the different molecular forms.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the fluorophore. This can facilitate the proton transfer necessary for the ESIPT process, leading to the green, tautomeric emission[1]. However, water can also quench fluorescence in some cases.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): In these solvents, the formation of the ESIPT tautomer may be less favored, potentially resulting in stronger emission from the initial "enol" form (blue fluorescence). The fluorescence quantum yield of quinoline derivatives often changes significantly with solvent polarity[8].

Actionable Advice:

  • For stock solutions, use a high-purity aprotic solvent like DMSO or DMF in which the compound is readily soluble.

  • For working solutions, dilute the stock into your final experimental buffer or solvent. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid unintended effects.

  • If working in organic solvents, methanol is often a good starting point for promoting a strong signal[9].

Q4: How photostable is this compound?

Like many organic fluorophores, this compound can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. While specific data is unavailable, it is best practice to assume moderate photostability.

Actionable Advice:

  • Prepare fresh solutions for critical experiments.

  • Store stock solutions in the dark, refrigerated or frozen (-20°C).

  • During experiments, minimize the sample's exposure time to the excitation light source (e.g., use the shutter on a fluorometer or microscope).

  • Include a "dark" control sample that is prepared identically but not exposed to light to assess any chemical instability over the experimental time course[10].

Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental problems.

Q: My fluorescence signal is weak or completely absent. What are the likely causes and solutions?

A weak signal is the most common issue encountered. The key is to approach it systematically. The following workflow can help you diagnose the root cause.

start Weak / No Signal q1 Are excitation/emission wavelengths correct? start->q1 s1 Solution: Re-scan spectra under your exact conditions. q1->s1 No q2 Is the pH in the optimal range (~7.5-9)? q1->q2 Yes s2 Solution: Check and adjust buffer pH. This is the most common cause. q2->s2 No q3 Are quenching agents present in your sample? q2->q3 Yes s3 Solution: Use high-purity water. Consider adding a chelator like EDTA for trace metals. q3->s3 Yes q4 Is the solvent appropriate? q3->q4 No s4 Solution: Test an alternative solvent (e.g., ethanol vs. aqueous buffer). q4->s4 Yes q5 Has the compound degraded? q4->q5 No s5 Solution: Prepare a fresh solution from solid stock. q5->s5 Possibly

Fig 1. Troubleshooting workflow for a weak fluorescence signal.

Detailed Breakdown of Causes & Solutions:

  • Incorrect Wavelengths: As stated in FAQ1, published values are a starting point. Your instrument and specific buffer conditions can cause shifts.

  • Suboptimal pH: This is the most frequent cause of low signal. The protonation state of the molecule dramatically impacts its quantum yield. A solution buffered at pH 5 may be virtually non-fluorescent, while the same concentration at pH 8 is intensely fluorescent.

  • Fluorescence Quenching: Quenching is any process that decreases fluorescence intensity.

    • Metal Ions: Hydroxyquinolines are excellent metal chelators[11]. Binding to paramagnetic metal ions like Fe³⁺, Cu²⁺, or Ni²⁺ can completely quench the fluorescence[12][13]. Even trace amounts from glassware or buffers can be problematic. Solution: Use high-purity reagents and consider adding a small amount of a chelator like EDTA to your buffer as a preventative measure.

    • Concentration Quenching: At very high concentrations, fluorophores can self-quench through intermolecular interactions. Solution: Verify you are working within a linear concentration range (typically low micromolar for quinolines).

  • Compound Degradation: Ensure the solid compound has been stored properly (protected from light, dry) and prepare fresh solutions.

Q: My background fluorescence is too high. How can I reduce it?

High background reduces your signal-to-noise ratio and limits sensitivity.

  • Contaminated Reagents: Low-purity solvents or buffers can contain fluorescent impurities.

    • Solution: Use spectroscopy- or HPLC-grade solvents for all solutions.

  • Autofluorescence: Many biological samples, culture media, and plastic labware (especially microplates) have intrinsic fluorescence.

    • Solution: Always measure a "blank" sample containing everything except your fluorophore. This background signal must be subtracted from your experimental samples. When using microplates, choose black-walled plates designed for fluorescence to minimize well-to-well crosstalk and background.

  • Incorrect Filter Settings: Ensure your emission filter cutoff is sufficiently above your excitation wavelength to prevent bleed-through.

Q: My results are not reproducible. What should I check?

Lack of reproducibility often points to subtle variations in experimental parameters.

  • Precise and Stable pH Control: Because fluorescence is so sensitive to pH, minor drifts in an un-buffered or weakly buffered solution can cause large variations in signal.

    • Solution: Use a high-quality buffer at a concentration sufficient to maintain a stable pH throughout the experiment (e.g., 20-50 mM).

  • Temperature Fluctuations: Fluorescence quantum yield is temperature-dependent.

    • Solution: Ensure all measurements are taken at a consistent, controlled temperature. Allow samples to equilibrate to the instrument's temperature before reading.

  • Photobleaching: If you are repeatedly measuring the same sample, the signal may decrease over time due to photobleaching.

    • Solution: Minimize light exposure. If multiple readings are necessary, use the lowest possible excitation intensity and shortest measurement time that still provides a good signal.

Experimental Protocol: Determining Optimal pH

This protocol provides a framework for systematically identifying the optimal pH for your fluorescence measurements.

cluster_prep Preparation cluster_measure Measurement cluster_analyze Analysis p1 1. Prepare 1 mM Stock in DMSO p2 2. Prepare a Series of Buffers (e.g., pH 4 to 10) p1->p2 p3 3. Create Working Solutions (e.g., 5 µM) in each buffer p2->p3 m1 4. Prepare Blanks for each Buffer p3->m1 m2 5. Measure Emission Spectra for all samples m1->m2 m3 6. Subtract Blank from Sample Spectra m2->m3 a1 7. Plot Max Fluorescence Intensity vs. pH m3->a1 a2 8. Identify pH with Peak Intensity a1->a2

Fig 2. Workflow for identifying the optimal experimental pH.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in anhydrous DMSO.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10). Use appropriate buffer systems for each pH (e.g., acetate for pH 4-5.5, phosphate or HEPES for pH 6-8, borate for pH 8-10).

  • Prepare Working Solutions: Dilute the DMSO stock solution into each buffer to a final working concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is identical and minimal (<0.5%) across all samples.

  • Prepare Blanks: For each buffer, prepare a blank sample containing the same final concentration of DMSO but no fluorophore.

  • Measure Fluorescence: For each pH point, record the full emission spectrum.

  • Analyze Data: Subtract the spectrum of the corresponding blank from each sample's spectrum. Plot the peak fluorescence intensity against pH to identify the optimal range for your signal.

By following this guide, you will be well-equipped to optimize your experimental conditions and harness the full potential of this compound as a fluorescent probe.

References
  • Pande, P., & Das, A. K. (2002). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Microchemical Journal, 72(1), 57-67. [Link]
  • Dos Santos, C. M., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence, 27(4), 1405-1416. [Link]
  • Dos Santos, C. M., et al. (2017). Figure: Fluorescence emission of quinoline and derivatives in ethanol.
  • Gotor, R., et al. (2011). A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. Analytical Methods, 3(5), 1150-1156. [Link]
  • Sarkar, A., et al. (2022). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances, 12(35), 22967-22977. [Link]
  • Kwon, O. H., & Kwak, S. K. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(29), 19163-19169. [Link]
  • Peuronen, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29311-29315. [Link]
  • Saadeh, S. M., et al. (2020). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Rasayan Journal of Chemistry, 13(4), 2373-2380. [Link]
  • Zhang, X., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Biosensors, 12(9), 708. [Link]
  • Aron, A. T., et al. (2014). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • Zhu, Y., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(14), 4564-4565. [Link]
  • Grabowska, A., et al. (2000). Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. The Journal of Physical Chemistry A, 104(45), 10247-10255. [Link]
  • Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances, 12(37), 24155-24161. [Link]
  • Maltais, R., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(5), 834-839. [Link]
  • Wolfbeis, O. S., & Uray, G. (1978). pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone. Journal of the Chemical Society, Perkin Transactions 2, (8), 914-918. [Link]
  • Bényei, A., et al. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Bacteria. Inorganic Chemistry, 60(1), 353-368. [Link]
  • Trusova, I. A., et al. (2018). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Dyes and Pigments, 159, 268-275. [Link]
  • Wang, R., et al. (2021). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. International Journal of Molecular Sciences, 22(19), 10738. [Link]
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ResearchGate. (2005). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution.
  • ResearchGate. (2015). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes.
  • Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]
  • PubMed. (2011). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. College of Liberal Arts and Sciences, University of Florida. [Link]

Sources

Technical Support Center: Stability of 7-Hydroxyquinoline-3-Carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. As Senior Application Scientists, we have compiled this information based on established physicochemical principles and field-proven experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of pH, exposure to light, temperature, the presence of oxidizing agents, and interactions with metal ions.[1][2][3] The quinoline nucleus, combined with the ionizable hydroxyl and carboxylic acid functional groups, dictates its chemical behavior and susceptibility to degradation.[4][5]

Q2: How does pH affect the stability and solubility of this compound?

The pH of the solution is a critical factor. Carboxylic acids and hydroxyquinolines have pH-dependent solubility and stability profiles.

  • Solubility: The compound's solubility is lowest at its isoelectric point and increases significantly at pH values above the pKa of the carboxylic acid group (predicted pKa ~2.34) and the hydroxyl group, where it exists as a more soluble salt.[6][7] Carboxylic acid drugs, in general, exhibit poor aqueous solubility in their non-ionized form but are more soluble when ionized in alkaline conditions.[5]

  • Stability: Extreme pH conditions (both highly acidic and highly alkaline) can promote hydrolysis or other degradation pathways.[8] For quinolone derivatives, alkalinity has been reported to promote degradation.[8] The protonation state of the molecule, determined by pH, can influence its susceptibility to oxidation and interaction with other solutes.[9][10]

Q3: Is this compound sensitive to light?

Yes, compounds with a quinolone core structure are often susceptible to photodegradation.[8] The aromatic ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. It is strongly recommended to protect solutions from light, especially during long-term storage or when conducting assays that involve prolonged light exposure.[11] Forced degradation studies on related fluoroquinolones have shown that photolytic conditions are a main degradation pathway.[8]

Q4: What is the thermal stability of the compound in solution?

While stable at room temperature for short periods when sealed and dry, prolonged exposure to elevated temperatures in solution can accelerate degradation.[6][12] Autoclaving solutions is generally not recommended without prior validation, as the combination of high heat and pressure can lead to significant decomposition. For related quinolones in milk samples, degradation was observed after 48 hours at 4°C, while storage at -20°C was more effective, though some degradation occurred after 30 days.[13]

Q5: How does the choice of solvent impact stability?

The choice of solvent is crucial. While aqueous buffers are common, the compound's stability can vary.

  • Aqueous Systems: In aqueous solutions, factors like pH and the presence of dissolved oxygen or metal ions are paramount.

  • Organic Solvents: Protic solvents may engage in hydrogen bonding, potentially influencing tautomeric forms of the hydroxyquinoline moiety, which could affect stability.[14] Quinolone derivatives generally show higher solubility in alcohols compared to water.[15] For storage, it is often recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO and make fresh dilutions in aqueous media for experiments.

Q6: Are there known degradation pathways for this compound?

Specific degradation pathways for this compound are not extensively detailed in the provided search results. However, based on its structure and the behavior of related compounds, likely pathways include:

  • Photodegradation: Cleavage or modification of the quinoline ring upon exposure to UV light.[8]

  • Oxidation: The phenol (hydroxyquinoline) moiety can be susceptible to oxidation, which may be catalyzed by trace metal ions.

  • Decarboxylation: While generally requiring harsh conditions (high heat), decarboxylation at the 3-position is a potential thermal degradation route.

Q7: What are the recommended storage conditions for solutions?

For optimal stability, solutions of this compound should be:

  • Stored at low temperatures: Freezing at -20°C or -80°C is recommended for long-term storage.[13]

  • Protected from light: Use amber vials or wrap containers in aluminum foil.[11]

  • Sealed tightly: Minimize exposure to air to prevent oxidation.

  • pH controlled: If stored in an aqueous buffer, maintain a pH where the compound is most stable, which should be determined empirically but is typically near neutral pH.

Below is a diagram summarizing the key factors that can impact the stability of the compound in solution.

cluster_factors Influencing Factors main This compound in Solution pH Solution pH Light Light Exposure (UV) Temp Temperature Solvent Solvent & Additives (e.g., Metal Ions) Degradation Chemical Degradation (Loss of Potency, Color Change) pH->Degradation Hydrolysis, Oxidation Light->Degradation Photodegradation Temp->Degradation Accelerated Reactions, Decarboxylation Solvent->Degradation Catalysis, Oxidation

Caption: Key factors influencing the stability of this compound.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: I'm seeing a progressive loss of my compound's concentration in my aqueous buffer over several hours at room temperature.

  • Probable Cause: This is likely due to degradation. The two most common culprits are photodegradation if the solution is exposed to ambient light, or oxidative degradation, potentially catalyzed by trace metal ions in your buffer. Quinolone derivatives can be unstable in aqueous solutions over time.[8][13]

  • Solution & Causality:

    • Protect from Light: Repeat the experiment with your container wrapped in aluminum foil. If the concentration loss is reduced, photodegradation is the primary issue. The quinoline ring absorbs light, which can initiate degradation reactions.[8]

    • Use High-Purity Water and Reagents: Prepare buffers with HPLC-grade or Milli-Q water to minimize metal ion contamination. 8-hydroxyquinolines are known metal chelators, and this interaction can sometimes promote oxidative degradation.[16][17]

    • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of this compound fresh from a frozen, concentrated stock (e.g., in DMSO) just before use. This minimizes the time the compound spends in a potentially destabilizing aqueous environment.

Problem: My solution of this compound has turned yellow or brown.

  • Probable Cause: Color change is a strong indicator of degradation. This is often due to oxidation of the hydroxyquinoline moiety, which can form highly colored conjugated byproducts.

  • Solution & Causality:

    • Discard the Solution: Do not use a discolored solution, as its effective concentration is unknown and it contains impurities that could interfere with your experiment.

    • Inert Atmosphere: If your application is highly sensitive, preparing the solution in a glovebox or degassing your buffer (by sparging with nitrogen or argon) can help prevent oxidation by removing dissolved oxygen.

    • Review Storage Conditions: Ensure stock solutions are stored properly (frozen, protected from light, tightly sealed) to prevent slow degradation that may not be immediately apparent.[2][12]

Problem: I'm observing poor peak shape (tailing, splitting) and shifting retention times during HPLC analysis.

  • Probable Cause: While this can be a chromatography issue, it is often linked to the compound's interaction with the analytical system, which can be exacerbated by instability. 8-hydroxyquinoline and its derivatives are notorious for their ability to chelate trace metals present in the HPLC system (e.g., stainless steel frits, silica packing).[16] This can lead to peak tailing. On-column degradation can also cause peak splitting or the appearance of new peaks with shifting retention times.

  • Solution & Causality:

    • Use a Metal-Chelating Additive: Add a small amount of a competing chelator, like EDTA (e.g., 50-100 µM), to your mobile phase. The EDTA will bind to active metal sites in the column and system, preventing your analyte from doing so and improving peak shape.

    • Modify Mobile Phase pH: Adjust the pH of your mobile phase. The ionization state of both the carboxylic acid and the quinoline nitrogen affects retention and interaction with the stationary phase. Experiment with pH values between 3 and 7 to find an optimal condition.

    • Use a Modern, Deactivated Column: Employ a high-purity silica column with advanced end-capping designed to minimize interactions with basic and chelating compounds.

    • Check Sample Stability: Analyze your sample immediately after preparation and then again after several hours at autosampler temperature. If new peaks appear or the main peak decreases, your compound is degrading in the autosampler vial. Consider using a cooled autosampler.

Experimental Protocols
Protocol: Forced Degradation Study for this compound

This protocol allows you to systematically evaluate the stability of your specific formulation.

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal).

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, DMSO)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer or plate reader

  • pH meter

  • Calibrated oven

  • UV light chamber (or direct sunlight)

  • Amber and clear vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in your chosen solvent.

  • Stress Condition Preparation (in duplicate):

    • Control: Dilute the stock solution to a final concentration of 50 µg/mL in your solvent. Place in a clear vial and an amber vial, and store at 4°C.

    • Acid Hydrolysis: Dilute the stock to 50 µg/mL in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock to 50 µg/mL in 0.1 M NaOH.

    • Oxidation: Dilute the stock to 50 µg/mL in 3% H₂O₂.

    • Thermal Stress: Dilute the stock to 50 µg/mL in your solvent. Place the vial in an oven at 60°C.

    • Photolytic Stress: Dilute the stock to 50 µg/mL in your solvent. Place the clear vial in a UV chamber or under direct sunlight. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside.

  • Time Points and Analysis:

    • Analyze all samples by HPLC at T=0 (immediately after preparation).

    • Continue to analyze samples at predefined time points (e.g., 2, 4, 8, 24, 48 hours).

    • For the hydrolysis and thermal samples, keep them at room temperature (or 60°C for thermal) between time points.

    • Quantify the peak area of the parent compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining relative to the T=0 time point.

    • A loss of >10% is generally considered significant degradation.

    • Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.

The workflow for this study is visualized below.

cluster_stress Prepare Stress Samples (50 µg/mL) start Prepare 1 mg/mL Stock Solution control Control (4°C) start->control acid Acid (0.1M HCl) start->acid base Base (0.1M NaOH) start->base oxide Oxidative (3% H₂O₂) start->oxide thermal Thermal (60°C) start->thermal photo Photolytic (UV Light) start->photo analysis Analyze all samples by HPLC at T=0 control->analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis reanalysis Re-analyze at Time Points (e.g., 2, 4, 8, 24h) analysis->reanalysis data data reanalysis->data

Caption: Experimental workflow for a forced degradation stability study.

Data Summary Table
Condition Parameter Expected Stability Primary Degradation Pathway Recommendation
pH < 4Moderate to LowAcid-catalyzed hydrolysisAvoid prolonged storage
4 - 8Generally HighestBackground oxidation/hydrolysisOptimal for short-term use
> 8Moderate to LowBase-catalyzed hydrolysis, oxidation[8]Prepare fresh, avoid storage
Light Ambient/UVLowPhotodegradation[8]Use amber vials or foil wrap
Temperature -20°C to -80°CHighMinimalRecommended for long-term storage[13]
4°CModerateSlow hydrolysis/oxidationSuitable for overnight storage
Room TempLow to ModerateAll pathways acceleratedAvoid; for immediate use only
> 40°CVery LowAccelerated degradationDo not expose to high heat
Atmosphere AirModerateOxidationSeal containers tightly
Inert (N₂, Ar)HighMinimalUse for highly sensitive applications
Additives Metal IonsLowCatalyzed Oxidation[16]Use high-purity reagents/chelators
References
  • Pacholczyk, B., Szyrwińska, M., & Ciszewska, R. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Analytica Chimica Acta, 649(1), 91-97. doi: 10.1016/j.aca.2009.05.039.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid.
  • Park, S. Y., Lee, Y. S., Kwon, O. H., & Jang, D. J. (2012). Proton transport of water in acid–base reactions of 7-hydroxyquinoline. Physical Chemistry Chemical Physics, 14(24), 8556-8561.
  • Paim, C. S., Steppe, M., & Schapoval, E. E. (2017). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Latin American Journal of Pharmacy, 36(11), 2261-2269.
  • Li, Y., Wang, Y., Li, X., et al. (2015). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 32(11), 1839-1846. doi: 10.1080/19440049.2015.1084200.
  • Jurkowska, K., Fijałek, Z., & Piekarska, K. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 69(10), 3843–3856. doi: 10.1021/acs.jced.4c00295.
  • Ren, G. X., & Liu, J. F. (1995). Quinolone antimicrobial agents: structure-activity relationships. Die Pharmazie, 50(9), 579-584.
  • Enyedy, É. A., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 7(2), 2383–2395. doi: 10.1021/acsomega.1c06282.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. doi: 10.1021/jm00218a003.
  • Patanè, D., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(4), 1636. doi: 10.3390/ijms22041636.
  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Clark, J. (2023). An introduction to carboxylic acids. Chemguide.
  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Singh, P., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Assay and Drug Development Technologies, 20(1), 38-51. doi: 10.1089/adt.2021.082.
  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Biver, T., et al. (2021). Thermodynamic and NMR study of the protonation of quinaldic acid, 8-hydroxyquinoline and 8-hydroxyquinoline-2-carboxylic acid. Journal of Molecular Liquids, 337, 116421.
  • MySkinRecipes. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid.
  • Santa, T., & Fukushima, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-796. doi: 10.1093/chromsci/bmaa054.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135783305, 7-Hydroxyquinoline-4-carboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • Waska, H., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7863-7877. doi: 10.1007/s00216-020-02883-3.
  • Kumar, Y., & Singh, N. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Protein Journal, 28(7-8), 343-352. doi: 10.1007/s10930-009-9201-3.
  • Davídek, T., et al. (2007). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 25(5), 243-254.
  • Bartz, U., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4370–4391. doi: 10.1021/acs.jmedchem.2c00076.
  • Furusawa, Y., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Radiation and Environmental Biophysics, 60(3), 433-439. doi: 10.1007/s00411-021-00922-8.
  • Furusawa, Y., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. RSC Advances, 11(38), 23581-23587. doi: 10.1039/D1RA03358A.
  • Awad, W., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62. doi: 10.3390/antibiotics13010062.
  • ACS Publications. (n.d.). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid.

Sources

common pitfalls in 7-hydroxyquinoline-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. Here, we address specific experimental pitfalls in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

Table of Contents

Synthesis and Purification

This section addresses the primary challenges in obtaining high-purity this compound, from the initial cyclization to final purification.

Q1: My Gould-Jacobs reaction to form the quinoline core is low-yielding or failing. What are the most critical parameters to control?

A1: The Gould-Jacobs reaction, while fundamental for creating the 4-hydroxyquinoline scaffold, is highly sensitive to temperature and reaction time.[1][2] The key step, an intramolecular thermal cyclization, requires very high temperatures (typically >250 °C), which can also lead to product degradation if not properly managed.[3][4]

Core Causality: The reaction proceeds via condensation of an aniline with an alkoxymethylenemalonate ester to form an intermediate, which then undergoes a 6-electron electrocyclization.[1][2] Insufficient temperature prevents cyclization, while excessive heat or prolonged reaction times can cause decomposition and side reactions, drastically reducing yields.[3][4]

Troubleshooting Steps:

  • Temperature Optimization: This is the most critical factor. The cyclization often requires refluxing in a high-boiling inert solvent like diphenyl ether or Dowtherm A to reach temperatures of 250-260 °C.[1][4] Using microwave irradiation can significantly shorten reaction times and improve yields by allowing for rapid and uniform heating to precise temperatures.[1][3]

  • Solvent Choice: The use of a high-boiling solvent is crucial for achieving the necessary temperature for cyclization, with reported yields increasing to as high as 95% in some cases.[4]

  • Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid unnecessary heating that could degrade the product.

  • Substituent Effects: Be aware that the reaction is most effective for anilines with electron-donating groups at the meta-position.[1][2] If you are using an aniline with electron-withdrawing groups, you may need to explore alternative synthetic routes.

Troubleshooting Workflow: Gould-Jacobs Reaction

start Low Yield in Gould-Jacobs Reaction check_temp Was the reaction temperature >250°C? start->check_temp check_time Was reaction time optimized (via TLC)? check_temp->check_time Yes solution_temp Action: Increase temperature using a suitable high-boiling solvent or switch to microwave synthesis. check_temp->solution_temp No check_solvent Was a high-boiling solvent (e.g., Diphenyl Ether) used? check_time->check_solvent Yes solution_time Action: Monitor reaction via TLC to identify optimal endpoint and avoid product degradation. check_time->solution_time No check_aniline Does the aniline have strong electron-withdrawing groups? check_solvent->check_aniline Yes solution_solvent Action: Use Dowtherm A or Diphenyl Ether to ensure stable high temperatures. check_solvent->solution_solvent No solution_aniline Result: Reaction may be inherently low-yielding. Consider alternative quinoline synthesis methods. check_aniline->solution_aniline Yes

Caption: A decision tree for troubleshooting the Gould-Jacobs reaction.

Q2: The final demethylation step to produce the 7-hydroxy group from its 7-methoxy precursor gives me a crude, discolored product. How can I improve purity?

A2: The cleavage of the methyl ether using strong acids like 48% aqueous hydrobromic acid (HBr) is an effective but harsh method.[5] The high temperatures (reflux at >100 °C) and strong acid required can lead to side reactions and the formation of colored impurities.

Core Causality: While HBr is excellent for ether cleavage, prolonged exposure at high temperatures can cause partial decarboxylation or degradation of the quinoline ring system, which is susceptible to strong acid conditions.

Recommended Purification Protocol:

  • Initial Isolation: After cooling the HBr reaction mixture, the product often precipitates. Collect this crude solid by filtration.[5]

  • Washing: Wash the crude solid thoroughly with ice-cold water to remove residual HBr and any water-soluble impurities.

  • Recrystallization: The key to high purity is recrystallization. While specific solvents for this compound are not widely published, a common strategy for similar hydroxy-acid compounds is to use polar organic solvents.

    • Attempted Solvents: Consider solvents like ethanol, isopropanol, or a mixture of dimethylformamide (DMF) and water.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal, then hot-filter it to remove the charcoal. Allow the filtrate to cool slowly to promote the formation of pure crystals.

  • Final Wash and Dry: Wash the resulting crystals with a small amount of cold solvent and dry under vacuum.

Characterization and Analysis

Ensuring the identity and purity of your compound is critical. This section covers common issues in spectral analysis.

Q3: My ¹H NMR spectrum shows unexpected peaks. What are the expected chemical shifts and common impurities?

A3: A clean ¹H NMR spectrum is essential for confirming the structure. Based on published data, you should expect specific signals in DMSO-d₆.[5] Deviations often point to residual solvents from the synthesis or purification steps.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) [5]
Chemical Shift (δ, ppm)
~11.8 (broad)
9.49
9.43
8.39
7.53

Common Impurities and Their Signatures:

  • Residual High-Boiling Solvents: If you used diphenyl ether (~7.0-7.4 ppm) or Dowtherm A in the synthesis, improper washing will leave characteristic aromatic signals.

  • Starting Material: Incomplete demethylation would show a methoxy signal (~3.9-4.0 ppm). Incomplete cyclization would show signals from the aniline precursor.

  • Decarboxylation Product: If the compound has degraded, you may see a loss of the H-2 signal and a shift in the other aromatic protons.

Q4: I am struggling to get a clear molecular ion peak in my mass spectrometry analysis. What should I expect?

A4: For a compound with acidic and basic functional groups, the choice of ionization mode is critical. Electrospray Ionization (ESI) is typically most effective.

  • Positive Mode (ESI+): You should expect to see the protonated molecular ion [M+H]⁺ at m/z = 190.2.[5]

  • Negative Mode (ESI-): You should see the deprotonated molecular ion [M-H]⁻ at m/z = 188.2.

Troubleshooting Poor Signal:

  • Solubility: Ensure the sample is fully dissolved in the infusion solvent (e.g., methanol, acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode). Poor solubility is a primary cause of weak signal.

  • Fragmentation: Hydroxyquinoline carboxylic acids can be fragile. If you see significant fragmentation but no clear molecular ion, try reducing the cone voltage or using a softer ionization technique if available. Common fragmentation patterns for related structures include the loss of water (H₂O) or a hydroxyl radical (•OH).[6]

Solubility, Handling, and Stability

The physicochemical properties of this compound present unique challenges for its use in downstream applications.

Q5: What is the best way to dissolve this compound for biological assays? It has poor solubility in water and common organic solvents.

A5: This is a very common pitfall. The molecule has both a weakly acidic carboxylic acid group and a phenolic hydroxyl group, as well as a basic quinoline nitrogen. This zwitterionic potential means its solubility is highly pH-dependent.[7]

Core Causality: At neutral pH, the molecule likely exists in a zwitterionic form, which can have strong intermolecular interactions (like a salt), leading to low solubility in both aqueous and non-polar organic solvents.

Recommended Solubilization Protocol:

  • For Aqueous Buffers (Cell-based assays):

    • Step 1: Prepare a Concentrated Stock in Base. First, dissolve the compound in a small amount of 0.1 M NaOH to form the sodium salt. This deprotonates the carboxylic acid and phenolic groups, dramatically increasing aqueous solubility.

    • Step 2: Neutralize and Dilute. Add this concentrated stock solution dropwise into your final assay buffer (e.g., PBS, cell culture media) with vigorous stirring. The large volume of the buffer should prevent the compound from precipitating upon neutralization.

    • Step 3: pH Check. Verify that the final pH of your assay solution has not significantly changed.

  • For Organic Stocks:

    • DMSO is the solvent of choice. Dimethyl sulfoxide (DMSO) is generally the most effective organic solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.

    • Avoid Serial Dilutions in Aqueous Buffer. When preparing working solutions from a DMSO stock, perform the final dilution directly into the assay buffer. Avoid making intermediate dilutions in aqueous solutions, as this can cause the compound to precipitate.

Q6: I suspect my compound is degrading upon storage or heating. How stable is it?

A6: The primary stability concern for quinoline-3-carboxylic acids is thermal decarboxylation (loss of CO₂).[2][8] This is often observed at the compound's melting point, which is typically high and accompanied by decomposition.

Best Practices for Storage and Handling:

  • Storage: Store the solid compound in a desiccator at room temperature, protected from light. For long-term storage, refrigeration (-20°C) is recommended.

  • Solution Stability: DMSO stock solutions are generally stable for several weeks when stored at -20°C. Aqueous solutions should be prepared fresh for each experiment, as they may be less stable.

  • Avoid High Temperatures: Do not autoclave solutions containing this compound. When heating is required for solubilization, use the lowest temperature necessary for the shortest possible time. Decarboxylation of related pyridinecarboxylic acids is known to occur in aqueous solutions at elevated temperatures (e.g., >120°C).[9]

Biological Assays and Data Interpretation

The structure of this compound predisposes it to specific interactions that can be a major source of experimental artifacts.

Q7: I am observing potent but non-specific activity in my cell-based or enzyme assay. Could this be an artifact?

A7: Yes, almost certainly. The 7-hydroxyquinoline scaffold is a classic metal chelator.[7][10] The nitrogen atom and the adjacent hydroxyl group form a powerful bidentate chelation site for divalent metal ions like Zn²⁺, Cu²⁺, and Fe²⁺.[7][10]

Core Causality: Metal Chelation Artifacts

  • Enzyme Inhibition: Many enzymes, particularly metalloenzymes, require metal cofactors (like Zn²⁺) for their activity. The compound can strip these essential metals from the enzyme's active site, leading to non-specific inhibition that has nothing to do with your intended target.

  • Redox Cycling and ROS Generation: The compound's complexes with redox-active metals like copper and iron can catalyze the formation of reactive oxygen species (ROS).[7] This can induce oxidative stress, leading to cytotoxicity that is easily misinterpreted as a specific biological effect.

  • Assay Interference: Chelation can interfere with assay components. For example, if your assay buffer contains divalent cations, the compound may sequester them, altering the assay conditions.

Experimental Workflow to De-risk Chelation Artifacts

start Potent/Non-Specific Activity Observed test_edta 1. Add EDTA (a strong chelator) to the assay start->test_edta test_metals 2. Supplement assay buffer with excess ZnCl₂ or MgCl₂ test_edta->test_metals Does EDTA phenocopy the compound's effect? (Yes) test_analogue 3. Synthesize or source a non-chelating analogue (e.g., 7-methoxy derivative) test_metals->test_analogue Does excess metal rescue the effect? (Yes) conclusion Conclusion test_analogue->conclusion Is the non-chelating analogue inactive? (Yes) conclusion_text The observed activity is likely a metal chelation artifact. conclusion->conclusion_text

Caption: A workflow to investigate metal chelation artifacts.

General FAQs

Q8: What is the CAS number for this compound?

A8: The CAS Registry Number is 659730-27-5.[5]

Q9: Can I use this compound as an antibacterial agent?

A9: While the broader quinolone class is famous for its antibacterial properties (e.g., nalidixic acid), the specific activity of this compound is not as well-established in major literature.[4][11] Many quinolone antibacterials function by inhibiting DNA gyrase. However, any observed activity for this compound must first be carefully distinguished from non-specific effects caused by metal chelation, as discussed in Q7.[10]

References

  • Spencer, C. F., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]
  • ACS Publications. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]
  • Olaru, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748. [Link]
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 639. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • ACS Omega. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
  • PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • YouTube. (2020). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. [Link]
  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(19), 3017-3023. [Link]
  • Journal of the American Chemical Society. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(23), 6675-6682. [Link]
  • Google Patents. (n.d.). CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • ResearchGate. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Chemical Research. [Link]
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4886. [Link]
  • ResearchGate. (2016). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Journal of Molecular Structure. [Link]
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (2011). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Journal of the Brazilian Chemical Society. [Link]
  • ResearchGate. (2016). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Journal of Molecular Structure. [Link]
  • YouTube. (2023).
  • MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62. [Link]

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Technical Support Center: 7-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-hydroxyquinoline-3-carboxylic acid (CAS: 659730-27-5). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges and provide detailed, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the purification of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy is primarily dictated by its molecular structure, which contains three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a basic quinoline nitrogen. This makes the molecule amphoteric, meaning its solubility is highly dependent on pH.

  • Acidic Groups: The carboxylic acid is the most acidic proton (pKa ≈ 3-4), while the phenolic hydroxyl is weakly acidic (pKa ≈ 9-10).

  • Basic Group: The quinoline nitrogen is weakly basic (pKa of the conjugate acid ≈ 4-5).

  • Solubility: It is generally poorly soluble in water and common nonpolar organic solvents at neutral pH.[1] However, it readily dissolves in aqueous bases (like NaOH or NaHCO₃) by forming the carboxylate and/or phenolate salt, and in strong aqueous acids by forming the protonated quinoline salt.[2][3]

Q2: What are the most common methods for purifying this compound?

A2: The two most effective and widely used methods are acid-base extraction and recrystallization.

  • Acid-Base Extraction: This technique leverages the pH-dependent solubility of the molecule to separate it from neutral or less acidic/basic impurities.[4][5]

  • Recrystallization: This classic method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.[6] Solvents like DMF have been noted in the literature for related quinoline carboxylic acids.[7][8]

Q3: What are the likely impurities I might encounter?

A3: Impurities are typically carried over from the synthesis. A common route involves the hydrolysis of an ester precursor (e.g., ethyl 7-methoxyquinoline-3-carboxylate) and demethylation of the methoxy group.[9]

  • Unreacted Starting Materials: Residual ester or methoxy-containing precursors.

  • Side-Products: Incomplete hydrolysis or demethylation products.

  • Reagents: Residual acids (like HBr) or bases used in the synthesis.

  • Color: The crude product is often described as a brown or tan solid, suggesting the presence of colored, likely polymeric, impurities.[9][10]

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can quantify purity with high accuracy.[11] A single sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a problem-solution format.

Problem 1: My recrystallization yields are very low.

  • Possible Cause 1: Incorrect Solvent Choice. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Screen for alternative solvents or a solvent/anti-solvent system. A good solvent should dissolve the compound completely at high temperatures but have very low solubility at room temperature or below.[6] For polar compounds like this, consider polar aprotic solvents (DMF, DMSO) or alcohols (ethanol, isopropanol).[7][12] An anti-solvent (e.g., water or hexane) can be added dropwise to the hot, dissolved solution to induce crystallization upon cooling.

  • Possible Cause 2: Insufficient Concentration. The solution may not have been saturated at the high temperature.

    • Solution: After dissolving the compound in the minimum amount of hot solvent, carefully evaporate some of the solvent to the point of incipient precipitation before allowing it to cool.[10]

  • Possible Cause 3: Cooling Too Rapidly. Rapid cooling can lead to the formation of very fine crystals or amorphous powder that is difficult to filter and may trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: High Impurity Load. The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid below the boiling point of the solvent.

    • Solution: First, perform a preliminary purification using acid-base extraction to remove the bulk of impurities. Alternatively, try redissolving the oil in more hot solvent and cooling even more slowly. Seeding the solution with a previously obtained pure crystal can also help initiate proper crystallization.

  • Possible Cause 2: Solvent Boiling Point Too High. The compound may be melting in the hot solvent before it fully dissolves.

    • Solution: Choose a solvent with a lower boiling point, if possible, while still maintaining the required solubility profile.

Problem 3: After acid-base extraction and precipitation, my product is still colored.

  • Possible Cause 1: Trapped Impurities. Highly colored, often polymeric, impurities may have co-precipitated with your product.

    • Solution 1 (Activated Carbon): After re-dissolving the precipitated product in a basic aqueous solution, add a small amount of activated carbon (charcoal) and stir or gently heat for 5-10 minutes. The colored impurities will adsorb onto the carbon. Filter the hot solution through a pad of Celite to remove the carbon, and then re-precipitate your product by adding acid.

    • Solution 2 (Recrystallization): The colored impurities may be removed by a subsequent recrystallization step, as they may have different solubility profiles than your target compound.

Problem 4: I'm not getting a sharp melting point for my purified product.

  • Possible Cause: Residual Impurities or Solvent. Even small amounts of impurities can cause melting point depression and broadening. The presence of trapped solvent in the crystal lattice will also affect the melting point.

    • Solution: Repeat the purification step (recrystallization or acid-base extraction). Ensure the final product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove all residual solvent.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral impurities and is based on the acidic nature of the carboxylic acid group.[2][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or a mixture of THF/dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Extract 2-3 times, collecting the aqueous (bottom) layer each time. The target compound will deprotonate at the carboxylic acid and move into the aqueous layer as its sodium salt. Most neutral impurities will remain in the organic layer.

  • Wash (Optional): The combined aqueous layers can be washed once with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring. The this compound will precipitate out as a solid as the solution becomes acidic (target pH ≈ 4). Monitor the pH with litmus paper or a pH meter.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified solid under a high vacuum to constant weight.

Visualization 1: Acid-Base Extraction Workflow

cluster_start Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_precipitation Step 3: Precipitation & Isolation start Crude Product in Organic Solvent (e.g., EtOAc) funnel Separatory Funnel start->funnel Add aq. NaHCO3 aqueous aqueous funnel->aqueous Collect Aqueous Layer organic organic funnel->organic Discard Organic Layer (contains neutral impurities) precipitation Cool Aqueous Layer & Add 1M HCl aqueous->precipitation filtration Vacuum Filtration precipitation->filtration Precipitate Forms final_product Pure Product filtration->final_product Wash & Dry

Caption: Workflow for purifying this compound via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is ideal for removing impurities with different solubility profiles and can be used as a final polishing step after acid-base extraction.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Based on the polar nature of the molecule, dimethylformamide (DMF), ethanol, or methanol are good starting points.[7][14] A solvent screen with small amounts of material is highly recommended.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve it completely at or near the solvent's boiling point. Use a magnetic stir bar for efficient mixing.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a Celite plug to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Large, well-defined crystals should form. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualization 2: pH-Dependent Forms of the Molecule

acid Cationic Form (Soluble in Strong Acid) neutral Zwitterionic/Neutral Form (Poorly Soluble) acid->neutral + OH⁻ (Increase pH > 4-5) neutral->acid + H⁺ (Decrease pH < 4-5) base Anionic Form (Soluble in Base) neutral->base + OH⁻ (Increase pH > 9-10) base->neutral + H⁺ (Decrease pH < 9-10)

Caption: pH-dependent solubility of this compound.

Data Summary Table

Purification MethodTypical Purity AchievedEstimated YieldProsCons
Acid-Base Extraction >95%70-90%Excellent for removing neutral impurities; scalable; robust.[2][13]May not remove acidic or basic impurities with similar pKa values.
Recrystallization >98%60-85%Can achieve very high purity; effective for removing colored impurities.[6]Yield is highly dependent on solvent choice; risk of "oiling out".
Combined Approach >99%50-75% (overall)Highest achievable purity; removes a broad spectrum of impurities.Multi-step process leads to lower overall yield; more time-consuming.

References

  • Acid-Base Extraction. [Link]
  • Separation of 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Acid–base extraction. Wikipedia. [Link]
  • Liquid/liquid Extraction: Extraction of Acids or Bases
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Method for purifying quinolinecarboxylic acid derivative.
  • Quinoline compounds and process of making same.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • carboxylic acid solubility + TLC. Reddit. [Link]

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Technical Support Center: Troubleshooting Background Fluorescence in 7-Hydroxyquinoline-3-Carboxylic Acid Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 7-hydroxyquinoline-3-carboxylic acid and its derivatives in fluorescence imaging applications. This guide is designed to provide you with in-depth troubleshooting strategies to overcome one of the most common challenges in fluorescence microscopy: high background signal. Our approach is rooted in a deep understanding of the photophysical properties of quinolone-based fluorophores and extensive field-proven experience.

Understanding the Source: The Dual Nature of 7-Hydroxyquinoline Fluorescence

Before diving into troubleshooting, it's crucial to understand the fluorescent behavior of the 7-hydroxyquinoline scaffold. This molecule can exist in two tautomeric forms: the enol and the keto form. These forms are in equilibrium and can be influenced by the local microenvironment, such as solvent polarity and pH. Critically, each form possesses distinct fluorescent properties. The enol form typically emits in the blue region of the spectrum (around 380-400 nm), while the keto tautomer emits at longer, greener wavelengths (approximately 500-520 nm)[1]. This phenomenon is a key consideration when optimizing your imaging experiments and troubleshooting background fluorescence.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have about background fluorescence in the context of this compound imaging.

Q1: What are the primary causes of high background fluorescence in my imaging experiments?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include cellular components like NADH, flavins, and collagen, as well as certain components of cell culture media[2][3].

  • Non-Specific Staining: The fluorescent probe binding to cellular structures or components other than the intended target.

  • Probe Aggregation: At high concentrations, fluorescent molecules can form aggregates that are brightly fluorescent and contribute to a diffuse background signal.

  • Instrumental Noise: Background signal can be generated by the microscope's components, such as the camera (dark current) and detectors.

  • Contaminated Reagents: Impurities in buffers, fixatives, or the fluorescent probe itself can be a source of background fluorescence.

Q2: How does the tautomerism of this compound affect background?

The presence of two emitting species (enol and keto tautomers) can complicate background subtraction if not properly managed[1]. If your target is labeled with a derivative that is designed to be in one state, the presence of the other state in the background can create a complex and difficult-to-manage signal. Environmental factors within your sample could be promoting the formation of the undesired tautomer, leading to what appears as non-specific background.

Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed troubleshooting guides for specific issues you may encounter.

Issue 1: High, Diffuse Background Across the Entire Image

This is one of the most common issues and can often be resolved by systematically addressing the potential sources of autofluorescence and non-specific probe binding.

Initial Diagnosis Workflow

Caption: Initial diagnostic workflow for high diffuse background.

Autofluorescence Reduction Protocol

  • Media and Buffer Selection:

    • For live-cell imaging, switch to a phenol red-free imaging medium. Phenol red is a known fluorescent compound.

    • Consider using a low-autofluorescence buffer like Hank's Balanced Salt Solution (HBSS) during imaging.

  • Fixation Method:

    • If you are fixing your cells, be aware that aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.

    • Actionable Step: Reduce the concentration of the fixative or the fixation time. Alternatively, consider switching to a methanol or acetone-based fixation protocol, which often results in lower autofluorescence.

  • Chemical Quenching:

    • Treating fixed cells with a quenching agent can reduce autofluorescence.

    • Actionable Step: After fixation, incubate your sample with a freshly prepared solution of sodium borohydride (NaBH4) at a concentration of 0.1 to 1 mg/mL in PBS for 10-30 minutes at room temperature.

Probe Concentration Optimization Protocol

  • Perform a Titration: The optimal concentration of your fluorescent probe is a balance between achieving a strong signal from your target and minimizing non-specific background.

    • Actionable Step: Prepare a series of dilutions of your this compound derivative (e.g., ranging from 100 nM to 10 µM).

    • Image samples stained with each concentration and compare the signal-to-background ratio.

  • Incubation Time: The duration of staining can also impact background.

    • Actionable Step: For each concentration in your titration, you may also want to test different incubation times (e.g., 15 min, 30 min, 60 min).

Washing Protocol Optimization

  • Increase Wash Steps: Insufficient washing will leave unbound probe in your sample.

    • Actionable Step: Increase the number of washes after the staining step. For example, instead of three washes, try five.

  • Increase Wash Duration: A longer wash time can also be more effective.

    • Actionable Step: Increase the duration of each wash step from 5 minutes to 10-15 minutes.

  • Include a Surfactant: A mild, non-ionic surfactant can help to remove non-specifically bound probe.

    • Actionable Step: Add a low concentration (e.g., 0.05%) of a surfactant like Tween-20 to your wash buffer.

Issue 2: Punctate or Granular Background Staining

This type of background is often indicative of probe aggregation or precipitation.

Troubleshooting Workflow for Punctate Background

Caption: Troubleshooting workflow for punctate background.

Protocol for Preventing Probe Aggregation

  • Proper Dissolution: Ensure your stock solution of the this compound derivative is fully dissolved.

    • Actionable Step: Use an appropriate solvent for your specific derivative. Many quinoline derivatives are soluble in DMSO. After preparing the stock solution, vortex it thoroughly.

  • Fresh Working Solutions: Prepare your working dilutions fresh for each experiment from a concentrated stock.

  • Sonication: If you suspect aggregation in your stock solution, brief sonication may help to break up aggregates.

  • Filtration: For critical applications, filtering your working solution through a 0.2 µm syringe filter can remove small precipitates.

Issue 3: Spectral Bleed-through from Other Fluorophores

When performing multi-color imaging, the emission spectrum of one fluorophore can "bleed through" into the detection channel of another. Given that 7-hydroxyquinoline derivatives can emit in the blue-green region of the spectrum, this is a common issue when co-staining with other blue or green fluorophores.

Strategies for Mitigating Spectral Bleed-through

  • Sequential Imaging:

    • Actionable Step: Instead of acquiring all channels simultaneously, set up your microscope to acquire each channel sequentially. This ensures that only one laser line is active at a time, preventing the excitation of one fluorophore while detecting the emission of another.

  • Spectral Unmixing:

    • For advanced confocal systems with spectral detectors, you can use linear unmixing algorithms. This technique involves acquiring the full emission spectrum of your sample and then using reference spectra for each individual fluorophore to mathematically separate the overlapping signals.

Data Summary Table

Parameter7-Hydroxyquinoline (Analogue)7-Hydroxycoumarin-3-carboxylic acid (Analogue)
Excitation Max (nm) ~345 (Enol)~352
Emission Max (nm) ~380-400 (Enol), ~500-520 (Keto)[1]~407
Common Applications Cellular Respiration Inhibition Studies[4]pH indicators, enzyme assays
Key Considerations Tautomeric equilibrium sensitive to environmentpH-sensitive fluorescence

References

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal of Applied Physics.
  • Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. (2025, August 10).
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PubMed Central.
  • Certificate of Analysis: this compound. (n.d.). Leyan.
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.). Journal of the American Chemical Society.
  • An efficient excited-state proton transfer fluorescence quenching based probe (7-hydroxyquinoline) for sensing trivalent cations in aqueous environment. (n.d.).
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PubMed Central.
  • Spectrum [7-Hydroxycoumarin-3-carboxylic acid]. (n.d.).
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry.
  • Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. (2025, August 8).
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). Journal of Medicinal Chemistry.
  • [Spectroscopic properties of 7-hydroxyquinoline in polymeric matrices]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi.
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2024). ACS Medicinal Chemistry Letters.
  • 7-Hydroxycoumarin-3-carboxylic acid. (n.d.). Sigma-Aldrich.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 7-Hydroxyquinoline-3-Carboxylic Acid and Other Key Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of 7-hydroxyquinoline-3-carboxylic acid as a fluorescent probe. In the landscape of biological imaging and sensing, the selection of the appropriate fluorophore is paramount to experimental success. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at how this compound stacks up against established fluorescent probes such as 7-hydroxycoumarin-3-carboxylic acid, Rhodamine B, and Fluorescein. We will delve into their core photophysical properties, operational principles, and the experimental methodologies required for their rigorous evaluation.

The First Principles of Fluorescence: What Makes a Probe Superior?

Fluorescence-based techniques are foundational in modern life sciences due to their exceptional sensitivity and high spatiotemporal resolution.[1] An ideal fluorescent probe is not merely a molecule that emits light; it is a sophisticated tool engineered for performance and reliability. The utility of any probe is dictated by a set of key photophysical parameters:

  • Molar Absorptivity (ε): This parameter quantifies how effectively a molecule absorbs light at a specific wavelength. A higher molar absorptivity allows for the detection of the probe at lower concentrations, enhancing sensitivity.

  • Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed. A quantum yield approaching 1.0 indicates a highly efficient and bright fluorophore, which is crucial for generating a strong signal over background noise.[2]

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra.[3] A larger Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by making it easier to separate the excitation and emission signals.[2]

  • Photostability: This refers to a fluorophore's resistance to chemical degradation upon exposure to excitation light. Low photostability (photobleaching) can lead to signal loss during time-lapse imaging.[3]

  • Environmental Sensitivity: A probe's fluorescence characteristics can be sensitive to its local environment, such as pH, polarity, or the presence of specific ions.[4] While sometimes a drawback, this property can be expertly harnessed to create targeted sensors.[5][6]

This guide will use these core principles to objectively compare our selected probes.

The Contenders: A Head-to-Head Comparison

We will evaluate four probes, each representing a distinct and widely used chemical scaffold.

  • This compound: A member of the quinoline family. Quinolines are known for their interesting photophysics, often involving excited-state proton transfer (ESIPT), which can lead to large Stokes shifts and environmental sensitivity.[7]

  • 7-Hydroxycoumarin-3-carboxylic acid: A classic blue-emitting fluorophore. Coumarins are valued for their high quantum yields and are frequently used as building blocks for more complex probes.[2][]

  • Rhodamine B: A benchmark red-emitting dye from the xanthene class. Rhodamines are renowned for their exceptional brightness and photostability, making them workhorses for demanding imaging applications.[][]

  • Fluorescein: Another xanthene dye, and arguably one of the most famous fluorophores. It exhibits bright green fluorescence but is known for its pH sensitivity and moderate photostability.[10]

Below is a diagram illustrating the chemical structures of these four probes.

Caption: Chemical structures of the four fluorescent probes under comparison.

Quantitative Photophysical Data

The following table summarizes the key performance indicators for each probe. It is important to note that photophysical properties are highly dependent on the solvent and pH conditions.

PropertyThis compound7-Hydroxycoumarin-3-carboxylic acidRhodamine BFluorescein
Excitation Max (λex) ~350-400 nm (enol form)[7]~405 nm (at pH 7.4)[11]~556 nm (in PBS)[12]~490 nm (at pH > 8)[10]
Emission Max (λem) ~380-520 nm (dual emission)[7]~450 nm (at pH 7.4)[13]~576 nm (in PBS)[12]~515 nm (at pH > 8)[10]
Molar Absorptivity (ε) Data not readily available~37,000 M-1cm-1 (for a bright derivative)[11]~34,000 M-1cm-1[14]~70,000 M-1cm-1 (at pH 9)
Quantum Yield (ΦF) Moderate, enhanced by substitution[15]0.32 - 0.84 (for derivatives)[11][13]~0.31 (in water)[12]~0.95 (in 0.1 M NaOH)[10]
Stokes Shift Potentially very large (>120 nm)[7]~45 nm[13]~20 nm[12]~25 nm[10]
pH Sensitivity Highly sensitive (pKa of phenol)Sensitive (pKa ~7.0-7.8)[11][16]Sensitive (spirolactam form)[12]Highly sensitive (pKa ~6.4)[10]
Key Advantage Large Stokes shift, environmental sensitivityHigh brightness in the blue spectrumHigh photostability and brightnessHigh quantum yield, readily available
Key Limitation Lower quantum yield, limited datapH sensitivity, blue emission can have higher autofluorescence backgroundSmall Stokes shiftpH sensitivity, moderate photostability
Analysis and Field-Proven Insights
  • This compound: The most intriguing feature of the 7-hydroxyquinoline scaffold is its potential for a very large Stokes shift due to an excited-state intramolecular proton transfer (ESIPT) mechanism.[7] This process can lead to dual emission, with a blue-shifted "enol" emission and a significantly red-shifted "keto" tautomer emission.[7] This makes it a promising candidate for applications where minimizing spectral overlap is critical. However, its quantum yield may be lower than other classes, though this can be significantly improved through chemical modification, such as methyl substitution.[15] The carboxylic acid group provides a convenient handle for bioconjugation.

  • 7-Hydroxycoumarin-3-carboxylic acid: This probe is a stellar performer in the blue-to-cyan region of the spectrum. Modern derivatives, such as those with fluorine substitutions, can achieve exceptionally high brightness, even outperforming some classic dyes.[11][17] Its primary drawback is its pH sensitivity, as the fluorescence is dependent on the deprotonation of the 7-hydroxyl group.[11] While this can be a limitation for general-purpose labeling, it makes it an excellent building block for pH-sensitive probes and enzyme substrates.[16][18]

  • Rhodamine B: For applications demanding high photostability and brightness in the orange-red spectrum, Rhodamine B is a go-to choice. Its fluorescence is less affected by pH in the physiological range compared to fluorescein, although its fluorescence can be completely switched off by forming a non-fluorescent spirolactam structure, a mechanism often exploited in designing "turn-on" probes for ions or specific enzymatic activities.[19] Its relatively small Stokes shift is a notable trade-off.[12]

  • Fluorescein: Fluorescein boasts an exceptionally high quantum yield under optimal (basic) conditions, making it one of the brightest green fluorophores available.[10] However, its utility is hampered by its significant pH sensitivity and susceptibility to photobleaching. The fluorescence drops dramatically in acidic environments, making it unsuitable for imaging acidic organelles like lysosomes without modification.[10]

Experimental Protocols for Probe Characterization

To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following section details the methodologies for evaluating the key performance parameters of these fluorescent probes.

G Workflow for Fluorescent Probe Characterization A Prepare Stock Solution (e.g., 1 mM in DMSO) B Measure Absorbance Spectrum (Determine λmax_abs & ε) A->B C Measure Emission Spectrum (Determine λmax_em) E Assess Photostability (Time-lapse imaging) A->E F Evaluate pH Sensitivity (Titration curve) A->F B->C D Determine Quantum Yield (ΦF) (Relative to a standard) B->D G Analyze & Compare Data C->G D->G E->G F->G G Principle of Relative Quantum Yield Measurement cluster_0 Sample (Unknown ΦS) cluster_1 Reference (Known ΦR) Abs_S Measure Absorbance (AS) Calc Calculate ΦS ΦS = ΦR * (IS/IR) * (AR/AS) Abs_S->Calc Int_S Measure Integrated Emission (IS) Int_S->Calc Abs_R Measure Absorbance (AR) Abs_R->Calc Int_R Measure Integrated Emission (IR) Int_R->Calc

Caption: Diagram illustrating the inputs for calculating relative fluorescence quantum yield.

Protocol: Assessment of Photostability
  • Rationale: This protocol simulates the conditions of a fluorescence microscopy experiment to assess how quickly the probe's signal diminishes under continuous illumination.

  • Sample Preparation: Prepare a sample of the fluorescent probe in a relevant medium (e.g., dissolved in buffer on a microscope slide or within cultured cells).

  • Imaging: Using a fluorescence microscope, locate a field of view.

  • Time-Lapse Acquisition: Acquire a time-lapse series of images, illuminating the sample continuously with the excitation light source at a fixed intensity. Acquire images at regular intervals (e.g., every 10 seconds for 10 minutes).

  • Analysis: Measure the mean fluorescence intensity of the sample in each image of the time series. Plot the normalized intensity against time. The rate of decay indicates the photostability. A slower decay signifies higher photostability.

Protocol: Evaluation of pH Sensitivity
  • Rationale: This protocol measures the fluorescence response of the probe across a range of pH values to determine its pKa, the pH at which it is 50% protonated/deprotonated.

  • Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., from pH 3 to pH 10).

  • Sample Preparation: Prepare solutions of the probe at a fixed concentration in each of the prepared buffers.

  • Measurement: For each sample, record the fluorescence emission intensity at the emission maximum.

  • Analysis: Plot the fluorescence intensity as a function of pH. Fit the data to a sigmoidal dose-response curve to determine the pKa.

Conclusion and Recommendations

The choice of a fluorescent probe is not a one-size-fits-all decision. This guide demonstrates that This compound presents a compelling, albeit less characterized, alternative to mainstream probes, particularly for applications that would benefit from its potentially large Stokes shift and environmental sensitivity.

  • For researchers developing ratiometric sensors or needing to avoid spectral crosstalk, This compound is a scaffold worthy of further investigation and optimization.

  • For high-brightness, general-purpose labeling in the blue region, derivatives of 7-hydroxycoumarin-3-carboxylic acid offer outstanding performance.

  • When photostability and brightness are the absolute priorities for long-term imaging in the red spectrum, Rhodamine B and its modern derivatives remain the undisputed champions.

  • Fluorescein continues to be a cost-effective and extremely bright option for endpoint assays and applications where pH is stable and controlled, but caution is advised for live-cell or time-lapse studies.

As Senior Application Scientists, we advocate for a data-driven approach. We encourage researchers to perform the characterization experiments outlined here on any new probe within their specific experimental context. By understanding the fundamental properties and trade-offs of each fluorophore class, you can make informed decisions that elevate the quality and reliability of your research.

References

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  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • ResearchGate. (n.d.). Various types of fluorescent probes for metal ion detection.
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  • PubMed. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
  • PMC - NIH. (n.d.). Fluorescent Probes for Biological Imaging.
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  • BOC Sciences. (n.d.). Fluorescent Probes and Fluorescent Dyes.
  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
  • ResearchGate. (n.d.). Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices.
  • PMC. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order.
  • Unknown. (1998). Review: Fluorescent probes for living cells.
  • PMC - NIH. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA.
  • Thermo Fisher Scientific - NG. (n.d.). Fluorescent Probes.
  • PMC - NIH. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
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  • Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline.
  • ChemicalBook. (n.d.). 7-Hydroxyquinoline synthesis.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Creative Biolabs. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label.
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  • PMC - NIH. (n.d.). Fluorogenic rhodamine B derivatives that become brighter at neutral pH.
  • PubMed Central. (n.d.). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.
  • BOC Sciences. (n.d.). Comparing Rhodamine Derivatives: Rhodamine 6G, Rhodamine B, Rhodamine 123 and More.
  • PubMed. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • PubMed. (n.d.). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures.
  • RSC Publishing. (n.d.). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions.
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  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed Central. (n.d.). New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctuations.
  • Encyclopedia MDPI. (n.d.). Fluorescein Derivatives.
  • PMC - NIH. (n.d.). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging.
  • PubChem - NIH. (n.d.). Fluorescein | C20H12O5 | CID 16850.
  • ChemicalBook. (n.d.). This compound | 659730-27-5.
  • ResearchGate. (n.d.). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution.
  • PubChem - NIH. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352.

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A Researcher's Guide to the Validation of 7-Hydroxyquinoline-3-carboxylic Acid as a Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Metalloenzyme Inhibition

Metalloenzymes, which constitute nearly 40% of all known enzymes, are critical regulators of a vast array of physiological and pathological processes.[1] Their active sites feature essential metal ion cofactors (most commonly zinc, but also iron, copper, magnesium, and manganese) that are integral to their catalytic function. The critical role of these enzymes in diseases ranging from cancer and hypertension to infectious diseases has made them highly attractive targets for therapeutic intervention.[2] However, the development of inhibitors has been challenging, with only a small fraction of FDA-approved drugs targeting this enzyme class.[1]

A primary challenge lies in achieving selectivity. Many inhibitors target the active site metal ion via a Metal-Binding Pharmacophore (MBP), a functional group that coordinates with the metal.[3] The historical over-reliance on a limited number of MBPs, such as hydroxamic acids and thiols, has often led to off-target effects and unfavorable pharmacokinetic profiles.[1][4] This necessitates the exploration of novel scaffolds that offer both effective metal chelation and the structural backbone for achieving high target specificity.

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activity.[5][6] While many quinoline derivatives have been explored as kinase or general anticancer agents, their potential as specific metalloenzyme inhibitors is an area ripe for investigation.[7][8] This guide focuses on 7-hydroxyquinoline-3-carboxylic acid , a compound whose structure suggests a promising, yet under-validated, role as a metalloenzyme inhibitor. The presence of both a hydroxyl and a carboxylic acid group provides a potential bidentate chelation motif for an active site metal ion, analogous to the well-studied 8-hydroxyquinoline scaffold.[9][10]

This document provides a comprehensive framework for researchers to systematically validate this compound, comparing its potential attributes against established inhibitor classes and detailing the rigorous experimental workflows required to characterize its potency, mechanism, and selectivity.

Comparative Analysis: Situating this compound in the Inhibitor Landscape

Before embarking on experimental validation, it is crucial to understand the context in which our candidate inhibitor operates. Metalloenzyme inhibitors are often classified by their MBP. A comparison with archetypal inhibitors from different classes highlights the potential advantages and disadvantages that must be investigated.

The core hypothesis for this compound is that its hydroxyl and carboxyl groups can act in concert to form a stable chelation complex with the active site metal ion. This bidentate coordination could offer a balance of binding affinity and specificity, potentially avoiding the liabilities associated with other MBPs. For instance, hydroxamic acids, while potent, can suffer from metabolic instability, and thiols can be prone to oxidation.[4] Carboxylate-based inhibitors are common, but often require additional interactions to achieve high potency. The rigid quinoline scaffold of our candidate molecule provides a fixed orientation for these binding groups and a framework for further chemical modification to enhance protein-backbone interactions.

FeatureThis compound (Hypothesized)Captopril (Thiol-based)Vorinostat (SAHA) (Hydroxamate-based)
Metal-Binding Pharmacophore (MBP) Hydroxyl and Carboxylic AcidThiolHydroxamic Acid
Primary Target Class Example Dehydrogenases, MMPs?[11][12]Angiotensin-Converting Enzyme (ACE)[4][13]Histone Deacetylases (HDACs)[4][13]
Potential Advantages Potentially improved metabolic stability over hydroxamates; rigid scaffold for specificity.Potent metal binding.Very potent, bidentate chelation.[1]
Potential Liabilities Moderate binding affinity requiring strong backbone interactions; limited data.In vivo oxidation, potential for off-target metal chelation.[4]Poor metabolic stability, potential for off-target inhibition.[4]
Selectivity Profile Unknown; requires extensive validation.Selective for ACE.[4]Broad-spectrum HDAC inhibitor.

A Phased Approach to Experimental Validation

A rigorous, multi-stage validation process is essential to move from a hypothetical candidate to a well-characterized inhibitor. This process must be designed as a self-validating system, with each phase building upon the last and incorporating appropriate controls to ensure data integrity.

Phase 1: Broad Screening for Inhibitory Activity and Target Identification

The initial goal is to determine if this compound has any inhibitory activity against a diverse panel of metalloenzymes and to rule out non-specific or artifactual inhibition.

Causality Behind Experimental Choices:

  • Enzyme Panel Selection: A panel including enzymes from different families (e.g., a matrix metalloproteinase like MMP-2, a carbonic anhydrase like hCAII, and a histone deacetylase like HDAC1) is crucial.[4][13] This approach, rather than testing a single target, immediately provides a preliminary assessment of selectivity. Positive "hits" across multiple families may indicate a promiscuous metal chelator, whereas a hit on a single enzyme class is a strong indicator of potential specificity.

  • Counter-Screening: Including a metal-independent enzyme, such as the serine protease Trypsin, is a critical negative control.[4] Inhibition of Trypsin would suggest a mechanism other than metal chelation, such as protein aggregation, which is a common artifact in high-throughput screening.

Workflow for Initial Inhibitor Screening

G cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of 7-Hydroxyquinoline- 3-carboxylic Acid in DMSO D Perform Single-Point Inhibition Assay (e.g., at 10 µM) A->D B Select Enzyme Panel: MMP-2, hCAII, HDAC1 (Metalloenzymes) B->D C Select Control Enzyme: Trypsin (Non-metalloenzyme) C->D E Measure % Inhibition vs. Vehicle Control (DMSO) D->E F Decision Point: Significant Inhibition? E->F G Candidate Validated for Further Study F->G Yes (for any metalloenzyme) No (for Trypsin) H Candidate Discarded or Flagged for Artifacts F->H No (for all metalloenzymes) or Yes (for Trypsin) G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp +I S Substrate (S) ES->E +P P Product (P) I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) EI_noncomp Enzyme-Inhibitor Complex (EI) ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I ES_nc->E_nc +P ESI_nc ESI ES_nc->ESI_nc +I P_nc Product (P) I_nc Inhibitor (I) EI_nc->ESI_nc +S

Caption: Competitive inhibitors bind the free enzyme; non-competitive inhibitors bind both E and ES.

Protocol 2: IC50 Determination

  • Inhibitor Dilution Series: Prepare a serial dilution of the this compound stock solution. A common range is from 100 µM down to low nM concentrations.

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add each concentration from the dilution series to respective wells.

  • Data Acquisition and Analysis:

    • Measure the reaction rates for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the IC50 value.

Protocol 3: Mechanism of Action Studies

  • Experimental Design: This involves a matrix of conditions. Set up a 96-well plate with varying substrate concentrations along the x-axis and several fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) along the y-axis.

  • Assay Execution: Run the enzymatic assay for each condition in the matrix, measuring the initial reaction rates.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel.

    • This analysis provides a clear visual determination of the inhibition modality.

Phase 3: Advanced Selectivity and Specificity Profiling

Demonstrating potency against a single target is not enough. A truly valuable inhibitor must be selective. This phase aims to rigorously test the inhibitor's specificity in a more biologically relevant context.

Causality Behind Experimental Choices:

  • Broad Panel Screening: Expanding the panel from Phase 1 to include more closely related metalloenzymes (e.g., testing against MMP-1, -3, -9 if MMP-2 is the target) is essential for defining the selectivity window.

  • Competing Metalloprotein Assay: In a biological system, an inhibitor must find its target in a sea of other proteins, including many other metalloproteins. [14]Adding a competing, non-target metalloprotein like metallothionein or transferrin to the assay mimics this environment. A significant increase in the inhibitor's IC50 in the presence of the competitor suggests that the inhibitor is being sequestered, indicating poor selectivity. [14]This is a more stringent and biologically relevant test than simple enzyme panel screening.

Protocol 4: Selectivity Profiling in the Presence of Competing Metalloproteins

  • Assay Validation: First, determine the maximum concentration of the competing metalloprotein (e.g., rabbit liver metallothionein) that does not interfere with the primary enzyme assay readout. [14]2. IC50 Re-determination: Repeat the IC50 determination (Protocol 2) for this compound against its primary target. Run two parallel experiments: one under standard conditions and one in the presence of the pre-determined concentration of the competing metalloprotein.

  • Data Analysis: Compare the IC50 values. A minimal shift (<2-fold) in the IC50 value in the presence of the competitor demonstrates high selectivity, suggesting the inhibitor does not engage in non-specific binding to other metalloproteins. [14]A large shift indicates poor selectivity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Potency (IC50) and Selectivity Data (Note: Data for 7-HQ-3-CA is hypothetical for illustrative purposes)

CompoundTarget EnzymeIC50 (µM)IC50 (µM) with Competing MetalloproteinSelectivity Fold (vs. Off-Target)
7-HQ-3-CA MMP-2 1.2 1.5 >80 (vs. hCAII)
7-HQ-3-CAhCAII>100N/A-
7-HQ-3-CAHDAC1>100N/A-
Acetazolamide hCAII 0.012 0.015>1000 (vs. MMP-2)
AcetazolamideMMP-2>20N/A-

Table 3: Enzyme Kinetic Parameters (Note: Data for 7-HQ-3-CA is hypothetical for illustrative purposes)

InhibitorTarget EnzymeK_i (µM)Apparent K_mApparent V_maxMode of Inhibition
7-HQ-3-CA MMP-2 0.85 IncreasedUnchangedCompetitive

Conclusion and Future Directions

This guide outlines a systematic and robust pathway for the validation of this compound as a metalloenzyme inhibitor. By progressing through phased screening, potency and MoA determination, and advanced selectivity profiling, researchers can build a comprehensive data package to support its potential.

Initial findings from related structures, such as 4-hydroxyquinoline-3-carboxylic acids and their activity against dehydrogenases, provide a strong rationale for this investigation. [11][12]If the validation proposed herein yields a potent and selective inhibitor, the logical next steps would include:

  • Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to its target enzyme to confirm the binding mode and the metal chelation hypothesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to probe which parts of the molecule are essential for activity and to optimize potency and selectivity.

  • Cell-Based Assays: Progressing from enzymatic assays to cell-based models to confirm that the inhibitor is cell-permeable and retains its activity in a more complex biological environment.

The exploration of novel scaffolds like this compound is essential to broaden the chemical space for metalloenzyme inhibitors and to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
  • Investigating the Selectivity of Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters.
  • Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Inorganic Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Chemistry & Biodiversity.
  • Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules.
  • Investigating the Selectivity of Metalloenzyme Inhibitors. PubMed.
  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes. Accounts of Chemical Research.
  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ResearchGate.
  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. ACS Chemical Biology.
  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry.
  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. eScholarship.
  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry.

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Comparative Analysis of Cross-Reactivity in Kynurenine Pathway Metabolite Assays: A Focus on 7-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Specificity in Kynurenine Pathway Analysis

This guide provides an in-depth comparison of assay methodologies for kynurenine pathway metabolites, with a specific focus on the potential for cross-reactivity with compounds like 7-hydroxyquinoline-3-carboxylic acid (7-HQA), a structural analog and potential metabolite. We will explore the underlying principles of common assay formats, present experimental data on specificity, and provide a validated protocol for assessing cross-reactivity in your own laboratory.

The Challenge: Structural Analogs and Assay Interference

The core problem stems from the shared quinoline core structure among several key tryptophan metabolites. 7-Chloro-4-hydroxyquinoline and its derivatives, including 7-HQA, are known to interact with the same biological targets as KYNA, such as the NMDA receptor. This structural and functional overlap makes it highly probable for antibodies or reagents developed for KYNA to exhibit off-target binding to these related molecules.

Metabolic Proximity of Key Compounds:

The diagram below illustrates the metabolic relationship between tryptophan, KYNA, and related quinolinic structures. The structural similarity between KYNA and 7-HQA is a primary source of analytical cross-reactivity.

Kynurenine_Pathway_Metabolites cluster_0 Tryptophan Metabolism cluster_1 Structural Analogs Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes KYNA Kynurenic Acid (KYNA) Kynurenine->KYNA KAT enzymes Xanthurenic_Acid Xanthurenic Acid Kynurenine->Xanthurenic_Acid 7HQA This compound (7-HQA) KYNA->7HQA Structural Similarity (Potential Cross-Reactivity) 7Cl_KYNA 7-Chloro-KYNA KYNA->7Cl_KYNA Structural Similarity

Caption: Metabolic relationship and structural similarity of key kynurenine pathway compounds.

Comparative Analysis of Assay Platforms

The choice of analytical method is the single most important factor in mitigating the risk of cross-reactivity. The two primary methods used are ligand-binding assays (like ELISA) and chromatographic separation techniques (like LC-MS/MS).

FeatureLigand-Binding Assay (e.g., ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of the target analyte.Physical separation of molecules by chromatography followed by mass-based detection and fragmentation for confirmation.
Specificity Moderate to High. Highly dependent on antibody quality. Prone to cross-reactivity from structurally similar molecules.Very High. Considered the "gold standard." Can distinguish between isomers and molecules with very similar structures based on retention time and mass-to-charge ratio.
Sensitivity Picogram to nanogram range.Femtogram to picogram range.
Throughput High (96-well plate format).Lower, sequential sample analysis.
Cost per Sample Lower.Higher.
Expertise Required Moderate.High. Requires specialized training and instrumentation.
Cross-Reactivity Risk Significant. Must be empirically validated for every potential interfering compound.Minimal. Cross-reactivity is virtually eliminated through chromatographic separation and specific mass transitions.

Experimental Protocol: Validating Assay Specificity

Trustworthiness in research demands that every assay is validated. The following protocol outlines a standard workflow for testing the cross-reactivity of a KYNA assay against 7-HQA and other potential interferents. This self-validating system ensures confidence in your results.

Objective: To quantify the percent cross-reactivity of a putative interfering compound in a competitive assay for a target analyte.

Materials:

  • Target Analyte Standard (e.g., Kynurenic Acid)

  • Putative Cross-Reactant Standard (e.g., this compound)

  • Assay Kit (e.g., KYNA ELISA Kit)

  • Assay Buffer

  • Microplate Reader

Workflow Diagram:

Cross_Reactivity_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A1 Prepare Target Analyte Standard Curve (e.g., KYNA) B1 Run Standard Curve and Cross-Reactant Dilutions on Assay Plate A1->B1 A2 Prepare Serial Dilution of Putative Cross-Reactant (e.g., 7-HQA) A2->B1 B2 Incubate, Wash, and Add Detection Reagents (per kit protocol) B1->B2 B3 Read Plate on Microplate Reader B2->B3 C1 Plot Standard Curve (Signal vs. Concentration) B3->C1 C3 Determine ED50 for Cross-Reactant (7-HQA) B3->C3 C2 Determine ED50 for Target Analyte (KYNA) C1->C2 C4 Calculate % Cross-Reactivity C2->C4 C3->C4

Caption: Experimental workflow for determining assay cross-reactivity.

Step-by-Step Procedure:

  • Prepare Standard Curves:

    • Create a serial dilution of your target analyte (KYNA) to generate a standard curve as per the assay manufacturer's instructions. This will typically range from high pg/mL to low ng/mL.

    • In parallel, prepare a wide-range serial dilution of the putative cross-reactant (7-HQA). You will likely need much higher concentrations than the target analyte, so start from the high µg/mL or even mg/mL range.

  • Assay Performance:

    • Add the standards, controls, and cross-reactant dilutions to the appropriate wells of the assay plate.

    • Follow the assay kit's protocol for incubation times, wash steps, and addition of detection reagents.

  • Data Acquisition:

    • Read the absorbance or fluorescence on a compatible microplate reader.

  • Data Analysis and Calculation:

    • Plot the standard curve for the target analyte (KYNA). Use a four-parameter logistic (4PL) curve fit to determine the concentration that gives 50% of the maximal signal (the ED50).

    • Separately, plot the signal from the cross-reactant (7-HQA) dilutions and determine the concentration that gives 50% of the maximal signal using the same 4PL fit.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (ED50 of Target Analyte / ED50 of Cross-Reactant) x 100

Interpretation of Results:

A high percentage indicates significant cross-reactivity, meaning the assay cannot reliably distinguish between the two compounds. A low percentage (<0.1%) suggests good specificity. For example, if the ED50 for KYNA is 10 ng/mL and the ED50 for 7-HQA is 10,000 ng/mL, the cross-reactivity would be (10 / 10,000) * 100 = 0.1%. This result would indicate that 7-HQA is 1000 times less reactive in the assay than KYNA, suggesting high specificity.

Conclusion and Recommendations

The potential for cross-reactivity among kynurenine pathway metabolites is a serious consideration that must be addressed to ensure data integrity. While immunoassays offer high throughput and ease of use, their specificity must be rigorously validated against all relevant structural analogs, including this compound.

For researchers requiring the highest degree of certainty and specificity, LC-MS/MS remains the unequivocal gold standard. This method physically separates metabolites before detection, virtually eliminating the risk of cross-reactivity. For high-throughput screening or when an LC-MS/MS is not available, a well-validated immunoassay can be appropriate, provided a thorough cross-reactivity analysis, as described above, has been performed and demonstrates minimal interference from key related compounds. Always demand cross-reactivity data from commercial assay providers and perform your own validation for any compounds of particular concern in your experimental model.

References

  • Title: Synthesis and NMDA receptor antagonist activity of 7-substituted 4-hydroxyquinolin-2(1H)-ones. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

A Comparative Analysis of Substituted Quinoline-3-Carboxylic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Among these, quinoline-3-carboxylic acids and their derivatives have garnered significant attention due to their therapeutic potential, particularly as antibacterial and anticancer agents. This guide provides a comprehensive comparative analysis of substituted quinoline-3-carboxylic acids, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Quinoline-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The fundamental structure of quinoline-3-carboxylic acid, characterized by a fused benzene and pyridine ring with a carboxylic acid group at the 3-position, is a key determinant of its biological activity. The carboxylic acid moiety, in particular, is often crucial for the interaction with biological targets.[1] The versatility of this scaffold lies in the potential for substitution at various positions on the quinoline ring, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Strategic modifications can lead to enhanced potency, selectivity, and reduced toxicity.

Comparative Analysis of Biological Activities

The biological effects of substituted quinoline-3-carboxylic acids are profoundly influenced by the nature and position of the substituents on the quinoline core. This section provides a comparative overview of their antibacterial and anticancer activities, supported by experimental data.

Antibacterial Activity

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. The antibacterial spectrum and potency are heavily dependent on the substitution pattern.

Key Structure-Activity Relationships (SAR) for Antibacterial Activity:

  • N1-Substitution: The substituent at the N1 position is critical for antibacterial activity. Small alkyl groups, such as cyclopropyl, are often favored and can enhance potency.

  • C6-Substitution: A fluorine atom at the C6 position generally leads to a significant increase in antibacterial activity against a broad range of bacteria.[2]

  • C7-Substitution: The C7 position is a key site for modulating the antibacterial spectrum and potency. The introduction of nitrogen-containing heterocyclic rings, such as piperazine or pyrrolidine, can enhance activity against Gram-negative bacteria.[2][3]

  • C8-Substitution: Substitutions at the C8 position can also influence activity, with fluorine and chlorine atoms having been shown to impart potent antibacterial effects.[3]

Comparative Minimum Inhibitory Concentration (MIC) Data:

The following table summarizes the in vitro antibacterial activity of various substituted quinoline-3-carboxylic acids against representative Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4][5]

CompoundN1-SubstituentC6-SubstituentC7-SubstituentC8-SubstituentTest OrganismMIC (µg/mL)Reference
AmifloxacinMethylaminoFluoro4-Methyl-1-piperazinylHEscherichia coli0.25[2]
NorfloxacinEthylFluoroPiperazinylHEscherichia coli0.12 - 0.5[6]
CiprofloxacinCyclopropylFluoroPiperazinylHEscherichia coli0.015 - 0.12[6]
CiprofloxacinCyclopropylFluoroPiperazinylHPseudomonas aeruginosa0.12 - 1[6]
OfloxacinEthylFluoro4-Methylpiperazin-1-yl-Escherichia coli0.06 - 0.25[6]
PefloxacinEthylFluoro4-Methylpiperazin-1-yl-Escherichia coli0.06 - 0.25[6]
Compound 5dCyclopropylFluoro7-{4-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-S. aureus0.5[7]
Compound 5dCyclopropylFluoro7-{4-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-E. coli4[7]
Anticancer Activity

Substituted quinoline-3-carboxylic acids have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation.[8][9]

Key Structure-Activity Relationships (SAR) for Anticancer Activity:

  • C2-Substitution: The substituent at the C2 position plays a significant role in anticancer activity. The presence of aryl or styryl groups can lead to potent antiproliferative effects.[10]

  • C4-Substitution: While the carboxylic acid at C3 is important, modifications at the C4 position can also influence activity.

  • Substituents on the Benzenoid Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the quinoline ring can modulate the cytotoxic potency of the compounds.[1]

Comparative Half-maximal Inhibitory Concentration (IC50) Data:

The following table presents the in vitro anticancer activity of selected substituted quinoline-3-carboxylic acid derivatives against various cancer cell lines. The IC50 value is the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundC2-SubstituentC4-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 4m2-Styryl-MCF-7 (Breast)0.33[11]
Compound 4n2-Styryl-MCF-7 (Breast)0.33[11]
Compound 4k2-Styryl-K562 (Leukemia)0.28[11]
Compound 4m2-Styryl-K562 (Leukemia)0.28[11]
Compound 2f2,4-Disubstituted-MCF-7 (Breast)-[10]
Compound 2l2,4-Disubstituted-MCF-7 (Breast)-[10]
Compound 112-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide-MCF-7 (Breast)29.8[12]
Compound 132-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide-MCF-7 (Breast)40.0[12]

Experimental Protocols

The synthesis and biological evaluation of substituted quinoline-3-carboxylic acids require robust and reproducible experimental methodologies. This section provides detailed protocols for their synthesis and for assessing their antibacterial and anticancer activities.

General Synthesis of Substituted Quinoline-3-Carboxylic Acids

A common and versatile method for the synthesis of the quinoline-3-carboxylic acid scaffold is through the Vilsmeier-Haack reaction followed by oxidation.[1][13]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes

  • To a stirring suspension of a substituted acetanilide in an appropriate solvent, add the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) in excess.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-chloroquinoline-3-carbaldehyde.

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acids

  • To a stirring suspension of the 2-chloroquinoline-3-carbaldehyde in ethanol, add a warm solution of silver nitrate in ethanol.[13]

  • Add a solution of sodium hydroxide in aqueous ethanol dropwise with intensive stirring at room temperature.[13]

  • Stir the reaction mixture for several hours and then filter.[13]

  • Remove the solvent by rotary evaporation.

  • Dissolve the resulting sodium salt in water and acidify with hydrochloric acid to a pH of 1.[13]

  • Filter the precipitate, wash with water, and dry to yield the 2-chloroquinoline-3-carboxylic acid.[13]

Step 3: Further Diversification

The 2-chloroquinoline-3-carboxylic acid intermediate can be further modified through nucleophilic substitution reactions at the C2 position to introduce various amines, thiols, or other nucleophiles, leading to a diverse library of substituted quinoline-3-carboxylic acids.[14]

Synthesis_Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction Acetanilide->Vilsmeier Intermediate1 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Intermediate1 Oxidation Oxidation Intermediate1->Oxidation Intermediate2 2-Chloroquinoline-3-carboxylic Acid Oxidation->Intermediate2 Diversification Nucleophilic Substitution Intermediate2->Diversification Final_Product Substituted Quinoline-3-carboxylic Acids Diversification->Final_Product

Generalized workflow for the synthesis of substituted quinoline-3-carboxylic acids.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[4][5][15]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[15]

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and reproducible method for cytotoxicity screening.[16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[17]

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[18]

  • Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.[18]

  • Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.[18] The absorbance is proportional to the number of viable cells.

Conclusion and Future Perspectives

Substituted quinoline-3-carboxylic acids represent a highly versatile and promising class of compounds with significant potential for the development of novel antibacterial and anticancer agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives with improved therapeutic profiles.

Future research in this area should focus on the development of compounds with enhanced selectivity for their biological targets to minimize off-target effects and associated toxicities. Furthermore, exploring novel substitution patterns and hybrid molecules incorporating the quinoline-3-carboxylic acid scaffold may lead to the discovery of next-generation therapeutics with improved efficacy against drug-resistant pathogens and aggressive cancers.

References

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Sulforhodamine B (SRB)
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Methods for the synthesis of quinoline‐3‐carboxamides.
  • IC50 values of the test compounds against the three cancer cell lines. | Download Table.
  • 4.5. Colorimetric Assay of Sulforhodamine B (SRB)
  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]
  • Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity rel
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. [Link]
  • Comparative antibacterial activity of new quinolone-carboxylic acid deriv
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
  • MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e...
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids.

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A Researcher's Guide to Reproducibility in Experiments Utilizing 7-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving 7-hydroxyquinoline-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles and experimental choices that underpin robust and reliable results. We will explore the compound's key applications as an enzyme inhibitor and metal chelator, offering detailed, self-validating protocols and a comparative analysis against common alternatives.

The Challenge of Reproducibility with Hydroxyquinolines

This compound and its analogs are a class of molecules with significant biological activity, often investigated as inhibitors of metabolic enzymes like malate dehydrogenase (MDH) and as potent metal chelators.[1][2] However, the very physicochemical properties that make them effective—heterocyclic structure, hydroxyl and carboxyl groups—also present significant challenges to experimental reproducibility.

The primary obstacles can be categorized as follows:

  • Purity and Characterization: The synthesis of quinoline derivatives can result in isomeric impurities or residual starting materials that may have their own biological or chemical activity. Inadequate characterization of the starting compound is a primary source of variability.

  • Solubility and Stability: As a carboxylic acid, the compound's solubility is highly pH-dependent.[3] It can precipitate out of solution in certain biological buffers, leading to inaccurate concentration calculations. Furthermore, degradation over time or upon freeze-thaw cycles can alter its effective concentration.[4]

  • Metal Chelation: The hydroxyquinoline scaffold is a powerful metal chelator.[5] This property can be the intended mechanism of action, but it can also be a confounding factor. Trace metal contaminants in buffers or enzyme preparations can be chelated by the compound, leading to off-target effects or apparent inhibition that is not due to direct interaction with the target protein.

This guide is structured to address these challenges head-on, providing a systematic approach to experimental design and execution.

Foundational Workflow: Ensuring Compound Integrity

Before any biological experiment, the integrity of the this compound must be rigorously established. This is the first and most critical step in ensuring reproducibility. A failure here will invalidate all subsequent data.

Diagram: Compound Validation Workflow

cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Physicochemical Properties Synthesis Synthesis of 7-hydroxyquinoline- 3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure Structural Verification (NMR, HRMS) Purity->Structure Solubility Solubility & Stability Testing in Assay Buffer Structure->Solubility Biological_Assay Biological_Assay Solubility->Biological_Assay Proceed to Biological Assay

Caption: Workflow for validating this compound before use.

Protocol 1: Purity and Identity Confirmation

Objective: To ensure the purity and confirm the chemical identity of the this compound sample.

Rationale: This protocol establishes a baseline for the material used in all subsequent experiments. High-performance liquid chromatography (HPLC) provides a quantitative measure of purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular weight and structure, respectively.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • System: A reverse-phase HPLC system with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start at 10% acetonitrile and ramp to 90% over 20 minutes.

    • Detection: Monitor at wavelengths relevant to the quinoline scaffold, typically around 254 nm and 340 nm.

    • Analysis: Dissolve a small sample of the compound in a suitable solvent (e.g., DMSO or methanol). Inject and analyze the chromatogram. A reproducible experiment requires a purity level of >95%, ideally >98%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: To confirm the molecular weight of the primary peak observed in HPLC.

    • Procedure: Utilize an LC-MS system, often with the same column and mobile phase conditions as the HPLC analysis.

    • Analysis: Verify that the mass-to-charge ratio (m/z) of the major peak corresponds to the expected molecular weight of this compound (C10H7NO3, MW: 189.17 g/mol ).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To provide unambiguous structural confirmation.

    • Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). Acquire ¹H and ¹³C NMR spectra.

    • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, should be consistent with the structure of this compound. This data should be compared with literature values if available or predicted spectra.

Application I: Inhibition of Malate Dehydrogenase

4-Hydroxyquinoline-3-carboxylic acids have been identified as inhibitors of dehydrogenases, including malate dehydrogenase (MDH), a key enzyme in the citric acid cycle.[1][2] Reproducibility in an MDH inhibition assay is critically dependent on stable enzyme activity and precise control of reaction conditions.

Diagram: MDH Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, β-NADH, Oxaloacetate, MDH Enzyme Add_Components Add Buffer, β-NADH, Inhibitor, and MDH to wells Reagents->Add_Components Inhibitor Prepare Serial Dilution of Test Compound (e.g., in DMSO) Inhibitor->Add_Components Incubate Pre-incubate at 25°C Add_Components->Incubate Initiate Initiate reaction by adding Oxaloacetate Incubate->Initiate Measure Measure Absorbance decrease at 340 nm over time Initiate->Measure Calculate Calculate initial rates and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] to get IC50 Calculate->Plot

Sources

A Comparative Analysis: 7-Hydroxyquinoline-3-carboxylic Acid vs. 7-Hydroxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Advanced Fluorescence Applications:

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, specificity, and success of an experiment. While a vast library of fluorophores exists, derivatives of 7-hydroxyquinoline and 7-hydroxycoumarin are frequently employed due to their environmental sensitivity and utility in bioconjugation. This guide provides an in-depth, objective comparison of 7-hydroxyquinoline-3-carboxylic acid and 7-hydroxycoumarin-3-carboxylic acid, moving beyond catalog specifications to explore the fundamental mechanisms and experimental data that govern their performance.

The Core Architecture: A Subtle Change with Profound Consequences

The foundational difference between these two molecules lies in their heterocyclic core: a nitrogen-containing quinoline versus an oxygen-containing coumarin (a benzopyrone). Both are functionalized with a 7-hydroxyl group, a key player in their pH-dependent fluorescence, and a 3-carboxylic acid group, which enhances aqueous solubility and serves as a primary attachment point for covalent labeling of biomolecules.[1][2] However, the heteroatom within the aromatic ring system fundamentally alters the electronic landscape, directly impacting the photophysical output.

G cluster_0 This compound cluster_1 7-Hydroxycoumarin-3-carboxylic Acid a a b b

Caption: Core chemical structures.

Photophysical Performance: A Quantitative Comparison

The practical utility of a fluorophore is defined by its key performance metrics. The data below, synthesized from experimental literature, highlights the significant operational differences between the two compounds.

PropertyThis compound7-Hydroxycoumarin-3-carboxylic AcidSignificance for Researchers
Absorption Max (λabs) ~340-390 nm (pH dependent)~350 nm (acidic), ~386 nm (basic)[3]Both are excitable with common UV/violet laser lines and lamps. The coumarin's distinct shift upon deprotonation can be exploited.
Emission Max (λem) ~500-525 nm~448 nm[1]The quinoline offers a more green-shifted emission, while the coumarin provides a classic blue fluorescence.
Stokes Shift ~110-180 nm~100 nm[4]The quinoline's potentially larger Stokes shift is beneficial for reducing spectral overlap in multiplexing and FRET applications.
Fluorescence Quantum Yield (ΦF) Generally low; significantly lower than coumarin analogs[5]0.25 - 0.32 in PBS[4][6]This is a critical differentiator. The coumarin is substantially "brighter," making it the clear choice for applications requiring high sensitivity and signal-to-noise.
pH Sensitivity (pKa) Sensitive to protonation of quinoline nitrogenpKa ~7.0[3]The coumarin's fluorescence is modulated by the deprotonation of the 7-hydroxy group, making it an excellent indicator around neutral pH.[7][8][9]

The Decisive Factor: pH-Dependent Fluorescence Mechanisms

The most striking difference in the functionality of these probes is their response to pH, which stems from different chemical events.

For 7-hydroxycoumarin-3-carboxylic acid , fluorescence is primarily governed by the protonation state of the 7-hydroxy group.[8] In acidic to neutral conditions, the protonated phenol form is weakly fluorescent. As the pH increases past the pKa (~7.0), the hydroxyl group deprotonates to form the highly fluorescent phenolate anion.[3] This creates a distinct "turn-on" response in the physiological pH range.

For 7-hydroxyquinoline derivatives, the situation is more complex. While the 7-hydroxy group plays a role, the quinoline nitrogen is also a key player. Protonation of the heterocyclic nitrogen often leads to fluorescence quenching. This dual sensitivity can be leveraged for creating ratiometric probes but requires careful characterization in the specific experimental system.

G cluster_coumarin 7-Hydroxycoumarin-3-carboxylic Acid cluster_quinoline This compound Coumarin_Acidic Phenol Form (Low Fluorescence) Coumarin_Basic Phenolate Form (Bright Blue Fluorescence) Coumarin_Acidic->Coumarin_Basic Increase pH > pKa (~7.0) Coumarin_Basic->Coumarin_Acidic Decrease pH < pKa Quinoline_Neutral Fluorescent State Quinoline_Acidic Protonated Nitrogen (Quenched) Quinoline_Neutral->Quinoline_Acidic Decrease pH

Caption: Dominant pH-dependent fluorescence mechanisms.

Experimental Protocols: Synthesis and Characterization

Trustworthy data begins with well-characterized reagents. The following are established, field-proven protocols for the synthesis and characterization of these fluorophores.

Protocol 1: Synthesis of 7-Hydroxycoumarin-3-carboxylic Acid

This synthesis utilizes a Knoevenagel condensation, a robust and high-yielding reaction.[4]

G Start 2,4-Dihydroxybenzaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Pyridine/Aniline catalyst) Start->Step1 Step2 Acidification (1N HCl) Step1->Step2 Product Precipitation & Recrystallization Step2->Product

Caption: Synthesis workflow for 7-hydroxycoumarin-3-carboxylic acid.

Methodology:

  • Reaction Setup: Dissolve malonic acid in pyridine. Add 2,4-dihydroxybenzaldehyde and a catalytic amount of aniline.

  • Incubation: Stir the mixture at room temperature overnight. The causality here is that the reaction proceeds efficiently under mild, base-catalyzed conditions without requiring heat.

  • Acidification & Precipitation: Acidify the reaction mixture with 1 N HCl to a pH of ~4.0. This protonates the carboxylate, causing the product to precipitate out of the solution due to its reduced solubility.

  • Purification: Isolate the precipitate by filtration. Recrystallize from methanol or an ethanol/water mixture to yield the pure product. Verify purity via ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of this compound

The synthesis of substituted quinolines can be achieved via several classic named reactions, such as the Gould-Jacobs reaction.

G Start 3-Aminophenol Derivative + Diethyl ethoxymethylenemalonate Step1 Condensation Reaction Start->Step1 Step2 Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) Step1->Step2 Step3 Saponification (NaOH) Step2->Step3 Product Acidification & Purification Step3->Product

Caption: A representative synthesis for a this compound scaffold.

Methodology:

  • Condensation: React an appropriate 3-aminophenol with diethyl ethoxymethylenemalonate. This forms the key intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to ~250 °C. The high temperature provides the activation energy needed for the intramolecular cyclization to form the quinoline ring system.

  • Hydrolysis: Saponify the resulting ethyl ester using aqueous sodium hydroxide to yield the sodium carboxylate salt.

  • Purification: Acidify the mixture to precipitate the final carboxylic acid product. Purify via recrystallization.

Protocol 3: Photophysical Characterization

A standardized characterization ensures that data is comparable and reproducible.

Methodology:

  • Stock Solutions: Prepare concentrated stock solutions of the purified fluorophores in DMSO or DMF.

  • Working Solutions: Dilute the stock solutions in the aqueous buffer of interest (e.g., 0.1 M Tris, pH 9.0) to an absorbance of < 0.1 at the excitation maximum. This is a critical step to avoid the inner filter effect, which can artificially lower the measured fluorescence intensity.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum to determine the λabs.

  • Fluorescence Measurement: Using a calibrated fluorometer, record the emission spectrum while exciting at the λabs to determine λem.

  • Quantum Yield (ΦF) Determination: Measure the integrated fluorescence intensity of the sample and a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.60) under identical conditions.[10] Calculate the sample's quantum yield using the comparative method: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) Where I is the integrated intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Field-Proven Insights & Application Recommendations

  • For High-Sensitivity Labeling and Detection: 7-Hydroxycoumarin-3-carboxylic acid is the unequivocal choice. Its significantly higher fluorescence quantum yield translates directly to brighter conjugates and superior signal-to-noise ratios in applications like flow cytometry, immunofluorescence, and high-throughput screening.[11][12][13]

  • As a Ratiometric pH Indicator: This compound presents more interesting possibilities. While the coumarin acts as a simple "turn-on" sensor around neutral pH, the dual sensitivity of the quinoline (to both hydroxyl deprotonation and nitrogen protonation) could potentially be engineered into ratiometric probes that provide more robust, internally calibrated pH measurements.

  • For FRET Donor Applications: The choice is application-dependent. The coumarin is a workhorse blue-emitting donor for many common acceptors (like fluorescein). The quinoline , with its greener emission, would require a red-shifted acceptor (like a rhodamine or cyanine dye). Its larger Stokes shift could be advantageous in minimizing direct excitation of the acceptor.

Conclusion

While structurally similar, this compound and 7-hydroxycoumarin-3-carboxylic acid are functionally distinct tools. The coumarin derivative is a bright, reliable, and well-characterized blue fluorophore ideal for general labeling and sensing applications where signal intensity is paramount. The quinoline derivative, though less fluorescent, offers a different spectral window and a more complex pH-sensing mechanism that may be exploited for more sophisticated probe design. A thorough understanding of the underlying photophysics, as detailed in this guide, is essential for leveraging these molecules to their full potential and generating high-quality, reproducible scientific data.

References

  • Rane, D., Shaik, A. B., Hu, X., Lee, S., & Peterson, B. R. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters.
  • Fringuelli, F., Piermatti, O., & Pizzo, F. (2009). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. Journal of Chemical Education.
  • Rane, D., Shaik, A. B., Hu, X., Lee, S., & Peterson, B. R. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters.
  • American Chemical Society. (n.d.). Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes.
  • Kim, K. H., Cornell, D. W., & Hansch, C. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid.
  • ResearchGate. (n.d.). Synthesis of 7-Hydroxycoumarin-3-carboxylic acid (HCCA, compound 1).
  • ResearchGate. (n.d.). Photophysics of 7-Hydroxycoumarin 3-Carboxylic Acid in Micelles.
  • Zwinderman, M. R., Baugh, M., Kuijer, M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega.
  • Zwinderman, M. R., Baugh, M., Kuijer, M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central.
  • ResearchGate. (n.d.). A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications.
  • ResearchGate. (n.d.). Production of a fluorescence probe in ion-beam radiolysis of aqueous coumarin-3-carboxylic acid solution—1.
  • Kim, K. H., Cornell, D. W., & Hansch, C. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Wang, L., Zhang, Y., Wang, C., et al. (2015). A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes. RSC Advances.
  • ResearchGate. (n.d.). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.
  • Royal Society of Chemistry. (n.d.). PCCP.
  • Wang, Y., Fan, L., Peng, X., et al. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances.
  • Eurogentec. (n.d.). 7-Hydroxycoumarin-3-carboxylic acid - 250 mg.
  • PubChem. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid.
  • PhotochemCAD. (n.d.). 7-Hydroxycoumarin.
  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Thieme Chemistry. (n.d.). A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications.
  • Wikipedia. (n.d.). Quantum yield.
  • ResearchGate. (n.d.). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution.
  • CORE. (n.d.). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds.
  • National Institute of Standards and Technology. (1976). Fluorescence quantum yield measurements.

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A Researcher's Guide to Confirming the Binding Specificity of 7-Hydroxyquinoline-3-Carboxylic Acid for Malate Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the precise validation of a molecule's binding target is the bedrock upon which successful therapeutic development is built. The quinoline carboxylic acid scaffold has emerged as a privileged structure, with derivatives showing inhibitory activity against a range of enzymes. This guide focuses on a specific member of this family, 7-hydroxyquinoline-3-carboxylic acid, and outlines a comprehensive, multi-faceted approach to rigorously confirm its binding specificity, using mitochondrial malate dehydrogenase (MDH) as its putative target.

Malate dehydrogenase is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible oxidation of L-malate to oxaloacetate.[1] Its role in cellular metabolism makes it a compelling target for therapeutic intervention in diseases such as cancer and infectious diseases.[1] While studies have established that 4-hydroxyquinoline-3-carboxylic acid derivatives can inhibit MDH,[2][3][4] specific binding data for the 7-hydroxy substituted variant is not prominently available in public literature. This guide, therefore, serves as a practical roadmap for researchers to not only determine this crucial data but also to contextualize it against other known inhibitors, thereby providing a clear rationale for its potential as a specific modulator of MDH activity.

We will proceed by first establishing the inhibitory effect of this compound on MDH activity through a foundational enzymatic assay. Subsequently, we will delve into a suite of powerful biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—to dissect the thermodynamics and kinetics of the binding interaction. This systematic approach ensures a self-validating framework, where data from orthogonal methods converge to provide a high-confidence assessment of binding specificity.

Part 1: Foundational Evidence - The MDH Inhibition Assay

Before delving into the biophysical characterization of binding, it is essential to first confirm that this compound indeed inhibits the catalytic activity of malate dehydrogenase. A continuous spectrophotometric rate determination assay is a robust and widely used method for this purpose.[5][6][7] The assay monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of β-NADH as it is oxidized to β-NAD+ during the conversion of oxaloacetate to L-malate by MDH.[6][8]

Experimental Protocol: Spectrophotometric MDH Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.[6]

    • β-NADH Solution: 0.14 mM β-NADH in Assay Buffer. Prepare this solution fresh daily.[6]

    • Oxaloacetic Acid (OAA) Solution: 7.6 mM Oxaloacetic Acid in Assay Buffer. This solution is unstable and must be prepared immediately before use for each kinetic run.[6]

    • MDH Solution: Prepare a 0.2–0.5 units/ml solution of malate dehydrogenase in cold Assay Buffer immediately before use.[6]

    • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • Set up a series of reactions in UV-transparent cuvettes or a 96-well plate. Each reaction should contain the Assay Buffer, β-NADH solution, and varying concentrations of the inhibitor.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" blank.

    • Initiate the reaction by adding the MDH solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) using a thermostatted spectrophotometer.[7]

  • Data Analysis and IC50 Determination:

    • Calculate the initial reaction velocity (rate of ΔA340/min) from the linear portion of the kinetic trace for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9]

This initial IC50 value provides the first quantitative measure of the compound's potency and serves as a critical parameter for designing the subsequent biophysical assays.

Part 2: A Deeper Dive - Biophysical Characterization of the Binding Interaction

With the inhibitory activity confirmed, the next crucial step is to characterize the direct physical interaction between this compound and MDH. This is where a combination of orthogonal biophysical techniques becomes invaluable, each providing a unique piece of the binding puzzle.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][10] This label-free technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Dialyze MDH in ITC buffer P2 Dissolve Inhibitor in same buffer P1->P2 P3 Degas both solutions P2->P3 E1 Load MDH into sample cell P3->E1 E2 Load Inhibitor into syringe E1->E2 E3 Perform serial injections at 25°C E2->E3 A1 Integrate heat peaks E3->A1 A2 Plot heat vs. molar ratio A1->A2 A3 Fit to binding model A2->A3 A4 Determine Kd, ΔH, ΔS, n A3->A4

Caption: Workflow for Isothermal Titration Calorimetry.

  • Sample Preparation:

    • Thoroughly dialyze the purified MDH enzyme against the chosen ITC buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl) to ensure precise buffer matching.[11]

    • Dissolve the this compound in the final dialysis buffer. The inhibitor concentration in the syringe should typically be 10-15 times the enzyme concentration in the cell.[11]

    • Degas both the enzyme and inhibitor solutions immediately before the experiment to prevent bubble formation.

  • Experimental Setup:

    • Load the MDH solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (e.g., 100-300 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and the injection parameters (e.g., 20 injections of 2 µL each).

  • Data Analysis:

    • The raw data, a plot of heat change versus time, is processed by integrating the area under each injection peak.

    • The resulting data, a plot of heat per mole of injectant versus the molar ratio of ligand to protein, is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Unraveling the Binding Kinetics

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[12] It provides valuable kinetic information by measuring the association (ka) and dissociation (kd) rate constants of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

SPR_Workflow cluster_surface Surface Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis S1 Activate sensor chip S2 Immobilize MDH via amine coupling S1->S2 S3 Block remaining active sites S2->S3 B1 Inject serial dilutions of inhibitor (Analyte) S3->B1 B2 Monitor Association B1->B2 B3 Inject running buffer B2->B3 B4 Monitor Dissociation B3->B4 A1 Generate sensorgrams B4->A1 A2 Fit data to kinetic model A1->A2 A3 Determine ka, kd, and Kd A2->A3

Caption: Workflow for Surface Plasmon Resonance.

  • Surface Preparation:

    • Immobilize purified MDH onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13] Aim for a low to medium immobilization density to minimize mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the immobilized MDH to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the MDH and reference flow cells, followed by a dissociation phase where only running buffer is flowed.

    • Regenerate the sensor surface between inhibitor injections if necessary, using a mild regeneration solution that does not denature the immobilized enzyme.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The referenced sensorgrams are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Polarization (FP): A High-Throughput Approach

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2][7] In a competitive binding assay format, a fluorescently labeled ligand (tracer) with known affinity for the target is displaced by an unlabeled competitor (in this case, this compound), leading to a decrease in fluorescence polarization. This method is particularly well-suited for high-throughput screening and for confirming the results from other biophysical assays.

FP_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis S1 Prepare MDH and fluorescent tracer mix S2 Add serial dilutions of inhibitor S1->S2 S3 Incubate to reach equilibrium S2->S3 M1 Excite with polarized light S3->M1 M2 Measure parallel and perpendicular fluorescence M1->M2 A1 Calculate fluorescence polarization M2->A1 A2 Plot polarization vs. inhibitor concentration A1->A2 A3 Determine IC50/Ki A2->A3

Caption: Workflow for Fluorescence Polarization Competition Assay.

  • Assay Development:

    • A suitable fluorescent tracer must be developed. This would typically involve conjugating a known MDH ligand with a fluorophore. For the purpose of this guide, we assume a fluorescently labeled oxaloacetate or a similar competitive inhibitor is available.

    • Determine the optimal concentrations of MDH and the fluorescent tracer that give a stable and robust polarization signal.

  • Competition Assay:

    • In a multi-well plate, add the pre-determined concentrations of MDH and the fluorescent tracer to each well.

    • Add a serial dilution of this compound to the wells. Include controls for high polarization (MDH + tracer, no inhibitor) and low polarization (tracer only).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to determine the IC50. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the tracer and the substrate concentration are known.[9][14]

Part 3: Comparative Analysis - Benchmarking Against the Alternatives

Confirming the binding specificity of this compound requires not only determining its binding affinity for MDH but also comparing its potency and potential mechanism to other known inhibitors. This contextualization is key to understanding its potential as a unique chemical probe or therapeutic lead.

Malate dehydrogenase is subject to inhibition by various molecules, including its own product, oxaloacetate, and other compounds that act as competitive or allosteric inhibitors.[1][15]

InhibitorTarget EnzymeReported IC50/KiMechanism of ActionReference
This compound Malate DehydrogenaseTo be determined To be determined N/A
OxaloacetateMalate DehydrogenaseVaries with conditionsCompetitive[15]
ThyroxineMitochondrial MDHNot specifiedCompetitive with NAD+
QuercetinMalate Dehydrogenase6.0 µMNon-specific[11]
RottlerinMalate Dehydrogenase0.7 µMNon-specific[11]
Staurosporine aglyconeMalate Dehydrogenase8.0 µMNon-specific[11]

This table should be populated with the experimentally determined values for this compound.

The data generated from the enzymatic and biophysical assays will allow for a direct comparison of this compound with these known modulators. For instance, if the ITC and SPR data indicate a 1:1 binding stoichiometry and the inhibition is competitive with respect to the substrate, it would suggest that the compound binds to the active site. Comparing its Kd or Ki to that of oxaloacetate would provide a measure of its relative potency as an active-site inhibitor.

Conclusion

References

  • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]
  • Squarespace. (n.d.). MDH 1.0 ML MDH Assay Protocol. Squarespace. [Link]
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
  • Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 588262. [Link]
  • van der Veen, J. W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis.
  • Tobin, R. B., et al. (1978). Inhibition of malate dehydrogenase by thyroxine and structurally related compounds. Biochimica et Biophysica Acta (BBA) - Enzymology, 522(2), 284-290. [Link]
  • ACS Publications. (n.d.). 7-Substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents. Journal of Medicinal Chemistry. [Link]
  • De Vleeschouwer, M., et al. (2021). A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity.
  • Chapman, J. D., et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry, EBC20230087. [Link]
  • edX. (n.d.).
  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).

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A Predictive Comparison of the In Vitro and In Vivo Activity of 7-Hydroxyquinoline-3-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Carboxylic Acid

7-Hydroxyquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid family, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. While direct experimental data on the in vivo and in vitro activities of this specific molecule are not extensively published, a comprehensive analysis of its structural features and the well-documented activities of its chemical relatives allows for a robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating the potential therapeutic applications of this compound.

This document will delve into the predicted in vitro and in vivo activities of this compound, drawing parallels with established data on quinoline-3-carboxylic acid derivatives. We will explore potential mechanisms of action and provide detailed, actionable experimental protocols for researchers to validate these predictions. The causality behind experimental choices will be explained to ensure a self-validating system of investigation.

Predicted In Vitro Activity: A Multifaceted Profile

Based on the known bioactivities of the quinoline-3-carboxylic acid scaffold, this compound is predicted to exhibit a range of in vitro effects, primarily in the areas of oncology, inflammation, and microbiology.

Antiproliferative Activity

The quinoline-3-carboxylic acid backbone is a recognized pharmacophore for anticancer agents.[1][2][3][4] Derivatives have demonstrated potent and selective cytotoxic effects against various cancer cell lines. The carboxylic acid moiety at the 3-position is often crucial for this activity, potentially by interacting with specific biological targets.

Predicted Mechanism of Action: The presence of the quinoline ring system and the carboxylic acid group suggests that this compound may induce apoptosis in cancer cells. This could occur through the upregulation of intrinsic apoptotic pathways, a mechanism observed in other quinoline-3-carboxylate derivatives.[4] The hydroxyl group at the 7-position could further modulate this activity through additional hydrogen bonding interactions with target proteins.

Data Presentation: Predicted Antiproliferative Activity

Predicted Target Cell LinesPredicted IC₅₀ Range (µM)Potential Mechanism of Action
Breast Cancer (e.g., MCF-7)0.5 - 10Induction of apoptosis, cell cycle arrest
Leukemia (e.g., K562)0.3 - 15Upregulation of intrinsic apoptosis pathways
Cervical Cancer (e.g., HeLa)1 - 20Inhibition of key kinases, DNA intercalation

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human breast cancer (MCF-7), leukemia (K562), and cervical cancer (HeLa) cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 to 100 µM in the cell culture media. Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: Predicted Antiproliferative Workflow

antiproliferative_workflow cluster_invitro In Vitro Antiproliferative Evaluation start Cancer Cell Lines (MCF-7, K562, HeLa) seed Seed Cells in 96-well Plates start->seed treat Treat with This compound (0.1-100 µM) seed->treat incubate Incubate (48-72h) treat->incubate mtt MTT Assay incubate->mtt read Measure Absorbance (570 nm) mtt->read analyze Calculate IC50 read->analyze

Caption: Workflow for in vitro antiproliferative activity assessment.

Anti-inflammatory Activity

Quinoline carboxylic acids have demonstrated notable anti-inflammatory properties.[5][6][7][8] Studies on related compounds have shown inhibition of inflammatory mediators in cell-based assays.

Predicted Mechanism of Action: this compound is predicted to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism is likely distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the modulation of T-cell function or interference with intracellular signaling pathways like NF-κB.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes how to evaluate the anti-inflammatory effects of the compound on RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement (ELISA): Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production by the compound compared to the LPS-only control.

Visualization: Predicted Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway nucleus Nucleus NFkB_pathway->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines compound 7-Hydroxyquinoline- 3-carboxylic acid compound->NFkB_pathway Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

Predicted In Vivo Activity: Translating In Vitro Potential

The promising in vitro activities of this compound suggest its potential for efficacy in in vivo models of cancer and inflammation.

Antitumor Activity in Xenograft Models

Given its predicted antiproliferative effects, this compound is a candidate for in vivo antitumor studies.

Predicted Outcome: In a mouse xenograft model using human cancer cells (e.g., MCF-7), administration of this compound is expected to lead to a dose-dependent reduction in tumor volume and weight compared to a vehicle-treated control group.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at different dose levels (e.g., 10, 25, and 50 mg/kg/day) for a specified period (e.g., 21 days). The control group will receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Anti-inflammatory Activity in Animal Models

The predicted in vitro anti-inflammatory effects can be further investigated in established in vivo models of inflammation.

Predicted Outcome: In a rat model of adjuvant-induced arthritis, a model for chronic inflammation, treatment with this compound is expected to reduce paw swelling and improve histological scores of joint inflammation and destruction.[7]

Experimental Protocol: In Vivo Anti-inflammatory Efficacy in Adjuvant-Induced Arthritis

Methodology:

  • Animal Model: Use male Lewis rats.

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of Freund's complete adjuvant into the subplantar surface of the right hind paw.

  • Treatment: Begin treatment with this compound (e.g., 1, 5, and 10 mg/kg/day, orally) on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

  • Assessment of Arthritis: Measure the volume of both hind paws using a plethysmometer at regular intervals. Visually score the severity of arthritis in all four paws.

  • Histopathological Analysis: At the end of the study, collect the ankle joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the changes in paw volume and arthritis scores between the treated and control groups.

Bridging In Vitro and In Vivo: The Path Forward

The successful translation from in vitro activity to in vivo efficacy is a critical step in drug development. For this compound, this journey will require a thorough understanding of its pharmacokinetic and pharmacodynamic properties. Preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide initial guidance for designing in vivo studies.

Conclusion: A Promising Scaffold for Further Investigation

While direct experimental evidence for the biological activities of this compound is currently limited, a predictive analysis based on the well-established pharmacology of the quinoline-3-carboxylic acid scaffold strongly suggests its potential as a multifaceted therapeutic agent. The proposed in vitro and in vivo experimental protocols provide a clear and scientifically rigorous roadmap for researchers to validate these predictions and unlock the full therapeutic potential of this intriguing molecule. The insights provided in this guide aim to catalyze further research and development in this promising area of medicinal chemistry.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini Reviews in Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment. Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

Hazard Assessment and Characterization

Based on data from analogous compounds such as 8-Hydroxyquinoline, various hydroxyquinoline carboxylic acids, and their derivatives, 7-Hydroxyquinoline-3-carboxylic acid should be handled as a hazardous substance.[5][6][7][8][9][10][11][12] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[5][6][9][11]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[5][6][7][9][11]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][9][11]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Aquatic Toxicity: Some quinoline derivatives are very toxic to aquatic life with long-lasting effects.[7][13]

Given these potential hazards, this compound must be classified as a hazardous waste. The EPA mandates that all generators of hazardous waste are responsible for its proper identification and management from "cradle to grave".[14][15]

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected prior to use.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[16][17]

  • Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[14]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or strong acids, which are incompatible with some quinoline derivatives.[5][8]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.[14][16]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Acutely Toxic).[18]

Disposal Procedures: A Step-by-Step Guide

Disposal of this compound must be handled through an approved chemical waste management service.[5][6][7][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[16][19]

Step 1: Waste Collection
  • Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.

  • Liquid Waste (Solutions): If the compound is in solution, pour the waste carefully into a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Contaminated Labware: Any labware (e.g., filter paper, pipette tips, gloves) that is grossly contaminated should be collected in the same solid waste container. For lightly contaminated items, follow your institution's guidelines for chemically contaminated dry waste.[20]

Step 2: Container Management
  • Do not overfill the waste container; a general rule is to fill to no more than 80% capacity.[16]

  • Keep the exterior of the waste container clean and free of contamination.[16]

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition and heat sources.[16]

Step 3: Arranging for Pickup
  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste service to schedule a pickup for your hazardous waste.[21]

  • Ensure all necessary paperwork, such as a chemical waste tag, is completed accurately and attached to the container.[18]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Designated SOLID Hazardous Waste Container C->D Solid E Collect in Designated LIQUID Hazardous Waste Container C->E Liquid F Is labware contaminated? D->F E->F G Place grossly contaminated labware in SOLID waste container F->G Yes H Securely close waste container F->H No G->H I Label container: 'Hazardous Waste', Chemical Name, Hazards H->I J Store in designated Satellite Accumulation Area I->J K Contact EHS for Waste Pickup J->K L Complete and Attach Waste Tag K->L M Transfer to Authorized Waste Management Personnel L->M

Caption: Decision workflow for the safe disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Disposal Method Collection for incineration by an approved hazardous waste facility.To ensure complete destruction of the compound and prevent environmental contamination.
Container Type Chemically resistant, leak-proof, with a secure lid.To prevent spills and exposure during accumulation and transport.
Waste Segregation Store separately from incompatible materials (e.g., strong oxidizers).To avoid potentially hazardous chemical reactions.
Labeling "Hazardous Waste," full chemical name, and hazard warnings.For clear identification and to ensure safe handling by all personnel.
Drain/Trash Disposal Strictly prohibited.To prevent contamination of water systems and the environment.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific waste management protocols, as they may have additional requirements.

References

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • National Institutes of Health. NIH Waste Disposal Guide.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • National Institutes of Health. LABORATORY CHEMICAL MOVE GUIDELINES.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Maybridge. (2023). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid.
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid.
  • European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Regulations.gov. (2008). Summary of Product Chemistry, Environmental Fate, and Ecotoxicity Data for the Citric Acid Registration Review Decision Document.
  • AERU. (2025). 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid (Ref: BH 518-5).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 7-Hydroxyquinoline-3-carboxylic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before any handling, it is crucial to recognize the potential hazards. Based on analogous compounds, this compound, a solid powder, presents the following primary risks:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5][6]

  • Serious Eye Irritation (Category 2): The compound can cause significant and potentially damaging eye irritation upon contact.[1][2][3][4][5][6]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust can irritate the respiratory system, leading to coughing and discomfort.[1][2][3][4]

These hazards dictate a stringent approach to personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical.

The First Line of Defense: Core PPE Requirements

The foundation of safe handling lies in the correct selection and use of PPE. These are not optional accessories but non-negotiable components of your laboratory practice.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust and splashes.

  • Chemical Splash Goggles: These are mandatory whenever handling the solid or its solutions. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting from particulates and splashes from any direction.

  • Face Shield: When there is a significant risk of splashing—such as when handling larger volumes or during vigorous mixing—a full-face shield must be worn in addition to chemical splash goggles.[7][8] The goggles provide the primary seal, while the shield protects the rest of the face and neck.

Skin and Body Protection
  • Gloves: The choice of glove material is critical for chemical resistance.

    • Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including acidic compounds.[7][9][10] Avoid latex gloves, which offer poor protection against many chemicals and can trigger allergies.[7]

    • Practice: Double-gloving is a prudent measure, especially for prolonged handling, as it provides an additional layer of protection against undetected pinholes or degradation.[9] Always inspect gloves for visible damage before use and remove them promptly and properly if contamination is suspected.

  • Laboratory Coat/Apron:

    • A standard lab coat is the minimum requirement.

    • For procedures with a higher splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[9][10] This ensures that no personal clothing is exposed.

Respiratory Protection

Inhalation of fine chemical dust is a primary exposure route.

  • Engineering Controls First: The preferred method for controlling respiratory hazards is to use a certified chemical fume hood, especially when weighing the powder or preparing stock solutions.[9]

  • When a Respirator is Needed: If work must be performed outside a fume hood where dust or aerosols can be generated, respiratory protection is required. A NIOSH-approved N95 respirator or a higher-level respirator equipped with acid gas cartridges should be used.[9][10] A proper fit test is essential to ensure the respirator forms an effective seal.[10]

Foot Protection
  • Closed-toe shoes are a mandatory requirement in any laboratory environment to protect the feet from spills and falling objects.[9]

Operational Plan: PPE for Specific Tasks

The level of PPE required can be adjusted based on the specific task and the associated risk.

TaskMinimum Required PPE
Weighing Solid Compound Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat. Must be performed in a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator is required.
Preparing Solutions Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat. A face shield is recommended if handling volumes >100 mL.
Conducting Reactions Chemical splash goggles, nitrile gloves, lab coat. A chemical-resistant apron and face shield may be required based on the scale and nature of the reaction.
Handling Spills N95 respirator, chemical splash goggles, face shield, heavy-duty nitrile or butyl gloves, chemical-resistant apron or suit.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat/Apron: Secure all fastenings.

  • Respirator (if required): Perform a seal check.

  • Goggles and/or Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence

This process is designed to contain the contamination.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.

  • Lab Coat/Apron: Unfasten and peel it away from your body, folding the contaminated outside inwards.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator (if worn): Remove without touching the front.

  • Wash Hands Thoroughly: This is the final and most crucial step.

DonningDoffingSequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 PPESelectionWorkflow decision decision ppe ppe start Start: Handling 7-Hydroxyquinoline- 3-carboxylic acid task Identify Task: Weighing, Solution Prep, Reaction start->task is_solid Handling Solid Powder? task->is_solid fume_hood Working in Fume Hood? is_solid->fume_hood Yes splash_risk High Splash Risk? is_solid->splash_risk No (Solution) ppe_base Standard PPE: - Goggles - Double Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes ppe_respirator Standard PPE + N95 Respirator fume_hood->ppe_respirator No splash_risk->ppe_base No ppe_face_shield Standard PPE + Face Shield splash_risk->ppe_face_shield Yes ppe_base->splash_risk ppe_respirator->splash_risk

Caption: Decision workflow for selecting appropriate PPE based on the task.

By integrating these principles and procedures into your daily laboratory work, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. (n.d.). Benchchem.
  • SAFETY DATA SHEET: 7-Hydroxyquinoline. (2025, December 19). Fisher Scientific.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate. (2025, September 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 7-Hydroxycoumarin-3-carboxylic acid. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET: 7-Hydroxycoumarin-3-carboxylic Acid. (2025, December 5). TCI Chemicals.
  • SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid. (2023, August 25). Maybridge.
  • SAFETY DATA SHEET: 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline-2-carboxylic acid. (2021, December 25). Fisher Scientific.
  • SAFETY DATA SHEET: 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID. (2025, March 1). ChemicalBook.
  • SAFETY DATA SHEET: (S)-1,2,3,4-Tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. (n.d.). AK Scientific, Inc.

Sources

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